E7766 diammonium salt
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C24H32F2N12O8P2S2 |
|---|---|
分子量 |
780.7 g/mol |
IUPAC名 |
azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide |
InChI |
InChI=1S/C24H26F2N10O8P2S2.2H3N/c25-13-17-11-5-39-46(38,48)44-18-12(6-40-45(37,47)43-17)42-24(14(18)26)36-10-34-16-20(30-8-32-22(16)36)28-4-2-1-3-27-19-15-21(31-7-29-19)35(9-33-15)23(13)41-11;;/h1-2,7-14,17-18,23-24H,3-6H2,(H,37,47)(H,38,48)(H,27,29,31)(H,28,30,32);2*1H3/b2-1-;;/t11-,12-,13-,14-,17-,18-,23-,24-,45?,46?;;/m1../s1 |
InChIキー |
HGYDKGHNNZBHIY-VKEOINCVSA-N |
異性体SMILES |
C1/C=C\CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=O)(O[C@@H]6[C@@H](COP(=S)(O5)O)O[C@H]([C@@H]6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N |
正規SMILES |
C1C=CCNC2=C3C(=NC=N2)N(C=N3)C4C(C5C(O4)COP(=O)(OC6C(COP(=S)(O5)O)OC(C6F)N7C=NC8=C(N1)N=CN=C87)S)F.N.N |
製品の起源 |
United States |
Foundational & Exploratory
E7766 Diammonium Salt: A Technical Guide to a Pan-Genotypic STING Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7766 diammonium salt is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent, pan-genotypic activity and significant antitumor effects in preclinical and clinical studies. Its unique chemical structure confers enhanced stability and binding affinity to the STING protein, leading to robust activation of downstream innate immune pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its evaluation and diagrams of the associated signaling pathways are included to support further research and development.
Chemical Structure and Properties
This compound is a complex macrocyclic dinucleotide. Its structure is designed to lock the molecule in a bioactive conformation, enhancing its interaction with the STING protein.[1]
Chemical Structure Diagram:
Caption: Simplified representation of the key structural features of E7766.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂F₂N₁₂O₈P₂S₂ | [2] |
| Molecular Weight | 780.66 g/mol | [3] |
| CAS Number | 2242635-03-4 | |
| IUPAC Name | azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ⁵,39λ⁵-diphosphaoctacyclo[28.6.4.1³,³⁶.1²⁸,³¹.0⁴,⁸.0⁷,¹².0¹⁹,²⁴.0²³,²⁷]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide | [2] |
| SMILES | F[C@@H]1--INVALID-LINK----INVALID-LINK--O[C@H]1[N@]4C5=NC=NC(NC/C=C/CNC6=C(N=C[N@]7[C@@H]8O--INVALID-LINK----INVALID-LINK--[C@H]8F)C7=NC=N6)=C5N=C4.N.N | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water (45 mg/mL with sonication) and DMSO (10 mM). | [3] |
| Storage | Store as a solid powder at -20°C for up to 12 months. In solvent, store at -80°C for up to 6 months. | [3] |
Mechanism of Action and Signaling Pathway
E7766 is a potent agonist of the STING protein, a key mediator of innate immunity. The binding of E7766 to STING triggers a conformational change in the STING dimer, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3) and the inhibitor of nuclear factor kappa B (IκB).
Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β). The phosphorylation of IκB leads to its degradation, allowing for the nuclear translocation of NF-κB, which in turn induces the expression of various pro-inflammatory cytokines. This cascade of events ultimately leads to the activation of a robust anti-tumor immune response.[2]
STING Signaling Pathway Activated by E7766:
Caption: E7766 activates the STING pathway, leading to the production of interferons and cytokines.
Biological Activity and Efficacy
E7766 exhibits potent pan-genotypic activity, meaning it can effectively activate various common human STING genetic variants. This broad activity is a significant advantage over earlier STING agonists that showed genotype-dependent efficacy.
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 40 nM | Human STING | |
| IFNβ Induction EC₅₀ | 0.15 - 0.79 µM | Primary human PBMCs (seven major STING genotypes) | |
| EC₅₀ vs. Human STING Variants | |||
| Wild-Type | 1.0 µM | ||
| HAQ | 2.2 µM | ||
| AQ | 1.2 µM | ||
| REF | 4.9 µM |
Preclinical studies in various mouse tumor models have demonstrated the potent anti-tumor efficacy of E7766. A single intratumoral injection has been shown to induce complete tumor regression and establish long-lasting immunological memory.
Table 3: In Vivo Antitumor Activity of this compound
| Tumor Model | Administration Route | Dose | Outcome | Reference |
| CT26 Colon Carcinoma | Intratumoral | 10 mg/kg | Potent antitumor activity with long-lasting immune memory | |
| CT26 Live Metastasis | Intratumoral | Not specified | Highly efficacious |
Experimental Protocols
The following are representative protocols for the evaluation of this compound. These should be adapted and optimized for specific experimental conditions.
In Vitro IFNβ Induction Assay in Human PBMCs
This protocol describes the measurement of Interferon-beta (IFNβ) production from human peripheral blood mononuclear cells (PBMCs) following stimulation with E7766.
Experimental Workflow:
Caption: Workflow for measuring IFNβ induction in PBMCs treated with E7766.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Human whole blood
-
This compound
-
96-well cell culture plates
-
Human IFNβ ELISA kit
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium and perform a cell count.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of medium.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 100 µL of the E7766 dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for IFNβ analysis.
-
Perform the Human IFNβ ELISA according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of IFNβ in each sample from the standard curve.
-
Plot the IFNβ concentration against the E7766 concentration and determine the EC₅₀ value using a suitable non-linear regression model.
In Vivo Antitumor Efficacy in a Syngeneic Mouse Model (CT26)
This protocol outlines a general procedure for assessing the in vivo antitumor activity of E7766 in a CT26 colon carcinoma mouse model.
Experimental Workflow:
Caption: General workflow for in vivo efficacy testing of E7766.
Materials:
-
BALB/c mice (6-8 weeks old)
-
CT26 colon carcinoma cells
-
Matrigel (optional)
-
This compound
-
Sterile PBS or other suitable vehicle
-
Calipers for tumor measurement
Procedure:
-
Culture CT26 cells under standard conditions.
-
On the day of implantation, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10⁶ cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each BALB/c mouse.
-
Monitor the mice for tumor growth. Palpate the injection site every 2-3 days.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the E7766 formulation for injection by dissolving it in a sterile vehicle.
-
Administer a single intratumoral injection of E7766 at the desired dose (e.g., 10 mg/kg). The control group should receive an injection of the vehicle alone.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the mice for signs of toxicity and record their body weights regularly.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint or for a specified duration to assess long-term survival and tumor regression.
-
Analyze the tumor growth curves and survival data statistically to determine the efficacy of E7766.
Conclusion
This compound is a promising immuno-oncology agent with a unique macrocyclic structure that confers potent and pan-genotypic STING agonism. Its ability to robustly activate the innate immune system translates to significant antitumor activity in preclinical models. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this novel compound. As with any experimental work, appropriate optimization and validation of these protocols are essential for generating reliable and reproducible data.
References
E7766 Diammonium Salt: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent pan-genotypic and antitumor activities. Its unique bridged structure locks the molecule in a bioactive conformation, enhancing its binding affinity and stability. This technical guide provides an in-depth overview of the synthesis and purification methods for E7766 diammonium salt, compiled from available scientific literature and patent filings. It is intended to serve as a comprehensive resource for researchers and professionals involved in the development of STING-targeted immunotherapies.
Introduction to E7766 and the STING Pathway
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an adaptive immune response against pathogens and cancer cells. E7766 is a synthetic cyclic dinucleotide (CDN) designed to potently and broadly activate the STING protein across different human genotypes.
Mechanism of Action
Upon administration, E7766 binds to the STING protein, inducing a conformational change that triggers its downstream signaling cascade. This involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which then phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other immune-stimulatory molecules.
Caption: Simplified STING signaling pathway activated by E7766.
Synthesis of E7766
Two primary synthetic routes for E7766 have been described: a first-generation synthesis employing a ring-closing metathesis (RCM) strategy and a more recent, second-generation approach that utilizes an intramolecular phosphitylative macrocyclization for improved yield and stereoselectivity.
First-Generation Synthesis: Ring-Closing Metathesis (RCM)
The initial synthesis of E7766 relied on a transannular RCM to construct the macrocyclic bridge. This approach involves the formation of a linear precursor containing two terminal alkenes, which are then cyclized using a ruthenium-based catalyst.
Experimental Workflow for First-Generation Synthesis
Caption: Workflow for the first-generation synthesis of E7766 via RCM.
While specific, step-by-step protocols for the RCM synthesis of E7766 are not publicly detailed, the general methodology for similar macrocyclic CDNs involves the synthesis of appropriately functionalized nucleoside phosphoramidites, solid-phase or solution-phase assembly of the linear dinucleotide, and subsequent macrocyclization.
Second-Generation Synthesis: Intramolecular Phosphitylative Macrocyclization
To enhance the efficiency and stereocontrol of the synthesis, a second-generation route was developed. This improved method utilizes an intramolecular phosphitylative macrocyclization strategy. This approach is reported to provide better overall yield and stereoselectivity of the crucial sulfurization step.
Experimental Workflow for Second-Generation Synthesis
Caption: Workflow for the second-generation synthesis of E7766.
Detailed experimental procedures for this advanced synthesis are proprietary and not fully disclosed in the public domain. However, the strategy points towards a more convergent and controlled synthesis of the complex macrocyclic structure.
Purification of this compound
The purification of E7766 to the high degree required for pharmaceutical use is a critical step. The final product is typically isolated as a diammonium salt, which can improve its stability and handling properties.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative reversed-phase HPLC is the primary method used for the purification of E7766 and its analogues. This technique separates the target molecule from impurities based on its hydrophobicity.
General Preparative HPLC Protocol:
While the exact conditions for E7766 are not published, a typical protocol for purifying similar cyclic dinucleotides is as follows:
| Parameter | Condition |
| Column | Reversed-phase C18 |
| Mobile Phase A | Aqueous buffer (e.g., ammonium acetate or triethylammonium bicarbonate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | A gradient of increasing organic phase (Mobile Phase B) |
| Detection | UV at ~260 nm |
Following HPLC, the collected fractions containing the pure product are typically lyophilized to remove the solvents.
Conversion to Diammonium Salt and Final Purification
After initial purification, the product is often converted to the diammonium salt. This can be achieved by techniques such as ion-exchange chromatography or by dissolving the purified free acid in a solution containing ammonium hydroxide followed by lyophilization. Further purification may involve crystallization or precipitation to obtain the final, highly pure this compound as a solid.
Quantitative Data and Characterization
Comprehensive analytical data is essential to confirm the identity and purity of the synthesized this compound.
| Analysis | Purpose | Typical Results |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the molecular weight and elemental composition. | Calculated and found mass values should be in close agreement. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure and confirm stereochemistry. | 1H, 13C, and 31P NMR spectra should be consistent with the proposed structure. |
| Analytical HPLC | To determine the purity of the final compound. | Purity is typically expected to be >98%. |
Conclusion
The synthesis of this compound is a complex, multi-step process that has evolved to improve efficiency and stereocontrol. The purification of this potent STING agonist to a high degree of purity is critical for its use in research and clinical development. This guide provides a summary of the available information on the synthesis and purification of E7766, offering a valuable resource for scientists and researchers in the field of immuno-oncology. Further detailed experimental protocols remain proprietary to the developers.
The Pan-Genotypic Activity of E7766 Diammonium Salt: A Mechanistic Exploration
An In-depth Technical Guide:
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pan-genotypic activity of E7766 diammonium salt, a novel macrocycle-bridged stimulator of interferon genes (STING) agonist. E7766 has demonstrated potent anti-tumor activity in preclinical models, and its unique mechanism of action, particularly its ability to activate multiple human STING variants, positions it as a promising candidate for cancer immunotherapy.
Quantitative Analysis of Pan-Genotypic STING Activation
E7766 exhibits robust and consistent activity across various human STING protein genotypes. This pan-genotypic profile is a significant advantage over earlier STING agonists, which showed variable efficacy due to genetic polymorphisms in the STING protein. The following tables summarize the quantitative data on E7766's binding affinity and functional potency across different human STING variants.
Table 1: Binding Affinity and Potency of E7766 Against Human STING Variants
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 40 nM | |
| EC50 (Wild-Type STING) | 1.0 µM | |
| EC50 (HAQ Variant) | 2.2 µM | |
| EC50 (AQ Variant) | 1.2 µM | |
| EC50 (REF Variant) | 4.9 µM |
Table 2: In Vitro Potency of E7766 in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Human STING Genotype | EC50 Range for IFNβ Induction (µM) | Reference |
| Seven Major Genotypes | 0.15 - 0.79 |
Mechanism of Action: The STING Signaling Pathway
E7766 functions as a direct agonist of the STING protein, which is a central mediator of innate immunity. Upon binding, E7766 activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate a powerful anti-tumor immune response.
Signaling Pathway Diagram
Caption: E7766-mediated activation of the STING signaling pathway.
The activation cascade culminates in the transcription of genes encoding type I interferons and pro-inflammatory cytokines, which are crucial for initiating the anti-tumor immune response.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon scientific findings. The following sections outline the key experimental protocols used to characterize the pan-genotypic activity of E7766.
STING Binding Assay (Kd Determination)
A common method for determining the binding affinity (Kd) of a small molecule to its protein target is Surface Plasmon Resonance (SPR).
Workflow Diagram:
Caption: Workflow for determining E7766 binding affinity to STING via SPR.
Protocol:
-
Recombinant human STING protein is purified and immobilized on a sensor chip.
-
A series of E7766 solutions with varying concentrations are prepared.
-
Each concentration of E7766 is injected over the sensor chip surface, allowing for association.
-
A buffer wash is initiated to allow for dissociation.
-
The changes in the refractive index at the surface are measured in real-time and recorded as sensorgrams.
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a binding model.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon.
Cell-Based Reporter Assay for STING Activation (EC50 Determination)
To assess the functional potency of E7766 in a cellular context, a reporter gene assay is often employed.
Workflow Diagram:
Caption: Workflow for determining the EC50 of E7766 using a luciferase reporter assay.
Protocol:
-
HEK293T cells are co-transfected with expression plasmids for a specific human STING variant (e.g., wild-type, HAQ, AQ, REF) and a reporter plasmid containing the firefly luciferase gene under the control of an IRF3-inducible promoter.
-
After transfection, the cells are plated and treated with a serial dilution of E7766.
-
The cells are incubated for a sufficient period to allow for STING activation and luciferase expression.
-
The cells are then lysed, and a luciferase substrate is added
E7766 Diammonium Salt: A Technical Guide to cGAS-STING Pathway Activation for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and a robust anti-pathogen and anti-tumor response. E7766 is a novel, structurally distinct, macrocycle-bridged STING agonist (MBSA) designed for high-affinity binding and potent, pan-genotypic activation of the STING protein.[1][2][3] This technical guide provides an in-depth overview of E7766's mechanism of action, a compilation of its quantitative activity from preclinical and clinical studies, detailed experimental protocols for its evaluation, and visualizations of the core signaling pathways and experimental workflows.
The cGAS-STING Pathway and the Role of E7766
The cGAS-STING pathway is an essential signaling cascade for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral infections and cellular damage, including that which occurs within the tumor microenvironment (TME). Upon binding dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[4] cGAMP then binds to the STING protein, an endoplasmic reticulum-resident transmembrane protein.
E7766 is a direct STING agonist that bypasses the need for cGAS activation.[1] Its unique macrocycle-bridged structure provides conformational rigidity, enhancing its stability and binding affinity to the STING dimer.[1][5] This potent, pan-genotypic activity means E7766 can effectively activate STING regardless of common genetic variations in the human population, a limitation seen with some other STING agonists.[2][3][5][6]
Activation of STING by E7766 initiates a downstream signaling cascade. STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1] TBK1, in turn, phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization, nuclear translocation, and the subsequent transcription of pro-inflammatory cytokines, most notably type I interferons (IFN-α and IFN-β).[1] This process also activates the NF-κB pathway, further contributing to the inflammatory response.[1] The resulting cytokine milieu remodels the TME from an immunosuppressive ("cold") to an inflamed ("hot") state, enhancing the cross-presentation of tumor-associated antigens by dendritic cells (DCs) and promoting a potent, CD8+ T cell-mediated anti-tumor immune response.[1][7]
Caption: E7766 activation of the STING signaling pathway. (Max-Width: 760px)
Data Presentation: Quantitative Analysis of E7766 Activity
The potency and efficacy of E7766 have been quantified in numerous biochemical, cellular, and in vivo studies.
Table 1: In Vitro Potency and Binding Affinity of E7766
| Assay Type | Cell Line / System | Target | Readout | Result | Reference |
| Binding Affinity | Recombinant STING Protein | Human STING | Kd | 40 nmol/L | [8] |
| Cellular Potency | Human PBMCs | Human STING (WT) | IFNβ Induction (EC50) | 0.15 - 0.79 µM | [2][6][8][9] |
| Cellular Potency | Human PBMCs | Human STING (REF) | IFNβ Induction (EC50) | 0.15 - 0.79 µM | [2][6][8][9] |
| Cellular Potency | Human PBMCs | 5 other STING genotypes | IFNβ Induction (EC50) | 0.15 - 0.79 µM | [2][6][8][9] |
| Cellular Potency | THP-1 / C4-2 Co-culture | Human STING | IFNβ Secretion | Dose-dependent increase | [10] |
PBMCs: Peripheral Blood Mononuclear Cells. WT: Wild-Type. REF: Reference allele with reduced sensitivity to canonical cyclic dinucleotides.
Table 2: In Vivo Anti-Tumor Efficacy of E7766
| Tumor Model | Mouse Strain | Administration | Key Finding(s) | Reference |
| CT26 Colon Carcinoma | Syngeneic | Intratumoral (IT) | 90% cure rate in dual liver/subcutaneous tumor model with a single injection. | [6][11] |
| KRASG12D/+ Trp53-/- Sarcoma | Syngeneic | Intratumoral (IT) | Durable tumor clearance; response dependent on host STING and CD8+ T-cells. | [7][12] |
| Orthotopic Bladder Cancer (BCG-unresponsive) | Syngeneic | Intravesical | Dose-dependent curative activity; robust induction of IFNβ and CXCL10. | [2][6][11] |
| Various Subcutaneous Tumors | Immune Competent | Intratumoral (IT) | Complete regression or significant growth delay in 12 different models. | [5] |
Table 3: Clinical Pharmacodynamics of Intratumoral E7766 in Solid Tumors
| Biomarker | Matrix | Dose Range | Timing | Result | Reference |
| IFN-α, IFN-β, IFN-γ | Plasma | 75 - 1000 µg | Transient increase within 10 hours post-injection | Significant increase from baseline | [13][14][15] |
| TNF-α, IL-6 | Plasma | 75 - 1000 µg | Transient increase within 10 hours post-injection | Significant increase from baseline | [13][14][15] |
| IP-10 (CXCL10), MCP-1, MIP-1b | Plasma | 75 - 1000 µg | Transient increase within 10 hours post-injection | Significant increase from baseline | [13][14][15] |
| STING Pathway Genes | Blood (PBMCs) & Tumor | 75 - 1000 µg | Post-treatment | Increased expression | [13][14] |
| PD-L1 and CD8 Expression | Tumor (RNA & Protein) | 75 - 1000 µg | Post-treatment | Increased expression in some patients | [13][14] |
Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize STING agonists like E7766, based on standard methodologies cited in the literature.
In Vitro STING Reporter Assay
This assay quantifies the ability of a compound to activate the STING pathway by measuring the expression of a reporter gene (e.g., Luciferase) under the control of an interferon-stimulated response element (ISRE).
Objective: To determine the EC50 of E7766 for STING-dependent IFN pathway activation.
Materials:
-
THP-1-Dual™ (or other suitable reporter cell line, e.g., HEK293T) cells expressing an ISRE-driven luciferase.
-
Cell culture medium (e.g., RPMI 1640) with supplements.
-
E7766 diammonium salt, serially diluted.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase detection reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Methodology:
-
Cell Seeding: Seed THP-1 reporter cells at a density of ~40,000 cells/well in 75 µL of assay medium into a 96-well plate.[16] Incubate for 2-4 hours to allow cells to settle.
-
Compound Addition: Prepare serial dilutions of E7766. Add 25 µL of the diluted compound to the appropriate wells. Include "vehicle only" and "unstimulated" controls.[16]
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 18-24 hours.[16][17]
-
Lysis and Readout: Add 100 µL of luciferase assay reagent to each well.[16] Incubate at room temperature for 15-30 minutes with gentle rocking to ensure cell lysis.[16]
-
Data Acquisition: Measure luminescence using a microplate luminometer.
-
Analysis: Normalize the data to controls and plot a dose-response curve to calculate the EC50 value.
Caption: Workflow for an in vitro STING reporter assay. (Max-Width: 760px)
Cytokine Release Assay (ELISA/Multiplex)
This protocol measures the secretion of key cytokines (e.g., IFN-β, TNF-α) from immune cells following stimulation with E7766.
Objective: To quantify cytokine production induced by E7766.
Materials:
-
Human PBMCs or relevant immune cell line (e.g., THP-1).
-
This compound.
-
ELISA kit or multiplex bead-based assay (e.g., Luminex) for the cytokine of interest (e.g., IFN-β).
-
Microplate reader capable of absorbance or fluorescence detection.
Methodology:
-
Cell Culture: Plate cells (e.g., PBMCs) in a 96-well plate and stimulate with various concentrations of E7766.
-
Incubation: Incubate for a predetermined time (e.g., 6-24 hours) at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
-
ELISA/Multiplex Procedure:
-
Follow the manufacturer's protocol for the chosen assay kit.[4][18][19]
-
Typically, this involves adding standards and samples to a pre-coated plate, followed by the addition of detection antibodies and a substrate.[4][18]
-
The reaction is stopped, and the signal (e.g., absorbance at 450 nm for ELISA) is measured.[4][18]
-
-
Analysis: Calculate cytokine concentrations in the samples by comparing their signal to the standard curve.
In Vivo Syngeneic Tumor Model
This protocol assesses the anti-tumor efficacy of E7766 in an immunocompetent host.
Objective: To evaluate the effect of intratumoral E7766 on tumor growth and survival.
Materials:
-
Immune-competent mice (e.g., BALB/c or C57BL/6).
-
Syngeneic tumor cells (e.g., CT26, B16-F10, or KP sarcoma cells).
-
E7766 formulated for in vivo injection.
-
Calipers for tumor measurement.
-
Materials for endpoint analysis (flow cytometry antibodies, etc.).
Methodology:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 105 cells) into the flank of the mice.[20]
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Treatment:
-
Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor animal body weight and overall health.
-
Endpoints:
-
Efficacy: Continue monitoring until tumors in the control group reach a predetermined endpoint size. Analyze tumor growth delay and overall survival.
-
Immunophenotyping: At a specified time point post-treatment, euthanize a subset of mice. Harvest tumors, spleens, and draining lymph nodes. Process tissues into single-cell suspensions and analyze immune cell populations (e.g., CD8+ T cells, NK cells, DCs, macrophages) by flow cytometry.[7]
-
Caption: Workflow for an in vivo syngeneic tumor model study. (Max-Width: 760px)
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 7. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E-7766 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. targetedonc.com [targetedonc.com]
- 12. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2'3'- Cyclic GAMP ELISA Kit (EIAGAMP) - Invitrogen [thermofisher.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. ashpublications.org [ashpublications.org]
Preclinical Pharmacology and Toxicology of E7766 Diammonium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a novel, structurally distinct, macrocycle-bridged stimulator of interferon genes (STING) agonist developed for cancer immunotherapy.[1][2] Its unique design, which locks the molecule in a bioactive conformation, leads to enhanced potency, stability, and broad activity across different human STING protein variants.[1][2] E7766 has demonstrated significant antitumor activity in preclinical models, leading to its advancement into clinical trials. This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of E7766 diammonium salt, presenting key data in a structured format, detailing experimental methodologies, and illustrating critical pathways and workflows.
Pharmacology
Mechanism of Action
E7766 is a potent agonist of the STING protein, a key mediator of innate immunity.[3] Upon binding to STING, E7766 triggers a conformational change in the protein, initiating a downstream signaling cascade. This process involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, such as CXCL10.[4][5] This robust induction of an inflammatory tumor microenvironment enhances the cross-presentation of tumor-associated antigens by dendritic cells, leading to the priming and activation of tumor-specific cytotoxic T lymphocytes (CTLs) and subsequent tumor cell lysis.[3]
Figure 1: E7766-mediated STING signaling pathway.
In Vitro Activity
E7766 demonstrates potent and pan-genotypic activity, meaning it can effectively activate various known polymorphic variants of human STING. This is a significant advantage over earlier generation STING agonists.
| Parameter | Value | Assay System | Source |
| Binding Affinity (Kd) | 40 nM | Recombinant STING protein | |
| EC50 (IFNβ Induction) | 0.15 - 0.79 µM | Human Peripheral Blood Mononuclear Cells (PBMCs) across 7 major STING genotypes | [4][6] |
| EC50 (STING Inhibition Assay) | 1.0 µM (WT), 2.2 µM (HAQ), 1.2 µM (AQ), 4.9 µM (REF) | Human STING variants |
In Vivo Efficacy
Preclinical studies in various syngeneic mouse tumor models have consistently shown the potent antitumor activity of E7766.
| Tumor Model | Dosing Regimen | Key Findings | Source |
| Dual CT26 Colon Carcinoma (Subcutaneous & Liver Metastases) | Single intratumoral injection | 90% of animals cured with no recurrence for over 8 months; induction of long-lasting immune memory. | [4][6] |
| Murine Colon Cancer | Single 10 mg/kg intratumoral injection | Potent antitumor activity and long-lasting immune memory response. | |
| KRASG12D/+ Trp53-/- Sarcoma | Intratumoral injection, dose titration (3-9 mg/kg) | An operational dose of 4 mg/kg was selected. Durable tumor clearance was observed. | [7] |
| BCG-unresponsive Non-Muscle Invasive Bladder Cancer (NMIBC) | Intravesical administration | Dose-dependent and curative activity; robust induction of IFNβ and CXCL10. | [4][8] |
Pharmacokinetics
Detailed preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) data for E7766 are not extensively published. However, available information provides some key insights into its pharmacokinetic profile.
| Parameter | Finding | Model System | Source |
| Transporters | Substrate of OATP1B1, OATP1B3, and MRP2. | In vitro transport assays using transfected cells and membrane vesicles. | [9] |
| Drug-Drug Interaction Potential | Co-administration with Rifampicin (an OATP inhibitor) increased plasma exposure by 4.5-fold. | OATP1B1/1B3 humanized mice. | [9] |
| Hepatic Uptake | OATP-mediated hepatic uptake is a major contributor to clearance. OATP1B3 appears to be the predominant transporter over OATP1B1. | Phenotyping studies. | [9] |
Toxicology
Preclinical safety and toxicology data are crucial for determining the therapeutic window of a drug candidate. The available information on E7766 suggests a dose-dependent toxicity profile.
| Study Type | Dosing Regimen | Key Findings | Source |
| Dose Titration in Sarcoma Model | Intratumoral injection | Doses exceeding 4 mg/kg resulted in toxicity requiring euthanasia within the first week of therapy. No toxicity was observed at the 4 mg/kg dose. | [7] |
| NMIBC Model | Intravesical administration | No serious adverse effects were reported. | [4][6] |
Experimental Protocols
Detailed, step-by-step protocols for the specific preclinical studies of E7766 are not publicly available. The following sections describe generalized methodologies based on the available literature for STING agonist evaluation.
In Vitro STING Activation Assay
This protocol outlines a general workflow for assessing the activation of the STING pathway in vitro.
Figure 2: General workflow for in vitro STING activation assays.
Methodology:
-
Cell Culture: Human PBMCs or monocytic cell lines (e.g., THP-1) are cultured under standard conditions.
-
Compound Preparation: this compound is dissolved in a suitable vehicle and serially diluted to the desired concentrations.
-
Cell Stimulation: The cultured cells are treated with varying concentrations of E7766 or a vehicle control and incubated for a specified period (e.g., 6-24 hours).
-
Endpoint Analysis:
-
Cytokine Measurement: Supernatants are collected, and the concentration of secreted IFN-β is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10]
-
Western Blotting: Cell lysates are prepared, and the phosphorylation status of key signaling proteins (STING, TBK1, IRF3) is assessed by Western blotting using phospho-specific antibodies.[11]
-
Gene Expression Analysis: RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of target genes (e.g., IFNB1, CXCL10) are quantified using real-time quantitative PCR (RT-qPCR).[11]
-
In Vivo Murine Tumor Model Efficacy Study
This protocol describes a general workflow for evaluating the antitumor efficacy of E7766 in a syngeneic mouse model.
Figure 3: General workflow for in vivo efficacy studies.
Methodology:
-
Tumor Cell Implantation: A known number of tumor cells (e.g., CT26 colon carcinoma) are injected subcutaneously into the flank of immunocompetent, syngeneic mice (e.g., BALB/c).[12][13]
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size (e.g., 50-100 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. E7766 is administered via the desired route (e.g., a single intratumoral injection).
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and overall health are also monitored.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined endpoint, mice are euthanized. Tumors and spleens may be harvested for further analysis, such as flow cytometry to characterize immune cell infiltration or cytokine analysis.[7] Overall survival is also a key endpoint.
Conclusion
The preclinical data for this compound strongly support its development as a novel cancer immunotherapy. Its potent, pan-genotypic activation of the STING pathway translates into robust antitumor efficacy in a variety of challenging tumor models. The unique macrocyclic structure of E7766 likely contributes to its favorable pharmacological properties. While further investigation into its pharmacokinetics and a comprehensive toxicological profile are ongoing, the initial preclinical findings are promising. The data presented in this guide provide a solid foundation for researchers and drug development professionals working on the clinical translation of STING agonists for the treatment of cancer.
References
- 1. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nrel.primo.exlibrisgroup.com [nrel.primo.exlibrisgroup.com]
- 3. Facebook [cancer.gov]
- 4. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E7766 News - LARVOL Sigma [sigma.larvol.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 11. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
Structural Basis for E7766's High-Affinity STING Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the high-affinity interaction between the synthetic STING (Stimulator of Interferon Genes) agonist, E7766, and the STING protein. E7766 is a novel macrocycle-bridged cyclic dinucleotide (CDN) that has demonstrated potent, pan-genotypic STING activation and significant anti-tumor immunity in preclinical and clinical studies.[1][2][3][4][5][6][7]
E7766: A Macrocycle-Bridged STING Agonist
E7766 is a synthetic cyclic dinucleotide designed with a unique macrocyclic bridge connecting the two nucleobases.[1][5] This structural innovation pre-organizes the molecule into a bioactive "U-shaped" conformation, which is optimal for binding to the STING dimer.[1][5] This conformational rigidity is believed to contribute to its enhanced binding affinity and stability compared to conventional CDN STING agonists.[1][5]
Quantitative Analysis of E7766-STING Binding
The high affinity of E7766 for the STING protein has been quantified through various biophysical and cell-based assays. The available data is summarized in the tables below.
| Binding Affinity Data | |
| Parameter | Value |
| Dissociation Constant (Kd) | 40 nM[8] |
| Method | Biochemical assay with recombinant STING protein[8] |
| Pan-Genotypic Activity (IC50 Values in human PBMCs) | |
| STING Genotype | IC50 Range (µM) |
| Seven Major Human STING Genotypes | 0.15 - 0.79[5][6][7] |
| Reference CDN Agonist | 1.88 - >50[5][6] |
Structural Insights from X-ray Crystallography
The co-crystal structure of E7766 in complex with the human STING protein (PDB ID: 6XF3) provides a detailed atomic-level view of their interaction.[2] This structure reveals the key molecular interactions responsible for the high-affinity binding.
Key Molecular Interactions
The macrocyclic bridge of E7766 plays a crucial role in its high-affinity binding. It orients the nucleobases for optimal π-π stacking interactions within the STING binding pocket. Furthermore, the unique structure of E7766 allows for additional specific interactions with the STING protein that are not observed with conventional CDNs. These interactions contribute to the stabilization of the STING dimer in its active conformation, leading to robust downstream signaling.
STING Signaling Pathway Activation by E7766
Upon binding to E7766, the STING protein undergoes a conformational change, leading to its activation and the initiation of a downstream signaling cascade. This ultimately results in the production of type I interferons and other pro-inflammatory cytokines, which are critical for mounting an effective anti-tumor immune response.
Caption: E7766 binding induces a conformational change in the STING dimer, leading to the phosphorylation of TBK1 and IRF3, and subsequent transcription of type I interferons and interferon-stimulated genes.
Experimental Protocols
Detailed experimental protocols for the characterization of E7766 are outlined below. These are based on established methodologies for the analysis of STING-ligand interactions.
X-ray Crystallography of E7766-STING Complex
This protocol outlines the general steps for determining the co-crystal structure of E7766 with the human STING protein.
Caption: A generalized workflow for determining the co-crystal structure of a STING-ligand complex.
a. Protein Expression and Purification: The human STING cytoplasmic domain (residues 139-379) is expressed in E. coli and purified using affinity and size-exclusion chromatography.
b. Crystallization: The purified STING protein is incubated with a molar excess of E7766 and crystallized using vapor diffusion.
c. Data Collection and Processing: X-ray diffraction data are collected from the crystals at a synchrotron source. The data are processed and scaled using standard crystallographic software.
d. Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined STING structure. The model is then refined against the diffraction data.
Binding Affinity Measurement (Biochemical Assay)
The binding affinity of E7766 to STING can be determined using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
a. Surface Plasmon Resonance (SPR):
-
Immobilize recombinant STING protein on a sensor chip.
-
Flow solutions of E7766 at various concentrations over the chip.
-
Measure the change in the refractive index at the surface, which is proportional to the binding.
-
Fit the data to a binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
b. Isothermal Titration Calorimetry (ITC):
-
Place the STING protein in the sample cell of the calorimeter.
-
Titrate a solution of E7766 into the cell.
-
Measure the heat released or absorbed during the binding reaction.
-
Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Pan-Genotypic Activity Assay (Cell-Based)
The ability of E7766 to activate different human STING genotypes is assessed using a cell-based reporter assay.
a. Cell Lines: Use cell lines (e.g., HEK293T) engineered to express different human STING variants. These cells also contain a reporter gene (e.g., luciferase) under the control of an interferon-stimulated response element (ISRE).
b. Assay Procedure:
-
Plate the cells and treat them with a range of E7766 concentrations.
-
Incubate for a specified period to allow for STING activation and reporter gene expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence).
c. Data Analysis: Plot the reporter activity against the E7766 concentration and fit the data to a dose-response curve to determine the IC50 value for each STING genotype.
Logical Relationship of E7766's Properties
The unique structural features of E7766 directly contribute to its potent and broad-spectrum activity.
Caption: The macrocyclic bridge of E7766 leads to a pre-organized conformation, resulting in high binding affinity, potent activation, and broad-spectrum activity, culminating in robust anti-tumor immunity.
Conclusion
The macrocycle-bridged design of E7766 represents a significant advancement in the development of STING agonists. Its pre-organized bioactive conformation leads to superior binding affinity and potent, pan-genotypic activation of the STING pathway. The detailed structural and quantitative data presented in this guide provide a solid foundation for further research and development of E7766 and other next-generation STING-targeted immunotherapies.
References
- 1. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
E7766: A Technical Guide to a Pan-Genotypic STING Agonist for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in a range of preclinical models and has been evaluated in a Phase I/Ib clinical trial.[1][2] Its unique chemical structure confers pan-genotypic activity, addressing a key limitation of earlier STING agonists. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of E7766, intended for researchers and professionals in the field of oncology drug development. The document includes a compilation of key quantitative data, detailed experimental methodologies, and visualizations of the STING signaling pathway and experimental workflows.
Introduction: The Discovery of E7766
The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. This pathway has emerged as a promising target for cancer immunotherapy. E7766 was developed by Eisai as a structurally distinct, macrocycle-bridged STING agonist.[2] This design was intended to overcome the limitations of previous cyclic dinucleotide (CDN) STING agonists, which exhibited reduced efficacy in certain common STING genotypes.[3][4][5] The macrocyclic bridge in E7766 locks the molecule in a bioactive conformation, enhancing its binding affinity and stability, and enabling potent activation of all major human STING variants.[2]
Mechanism of Action
E7766 functions as a direct agonist of the STING protein. Its binding to STING initiates a downstream signaling cascade that results in a robust anti-tumor immune response.
STING Signaling Pathway
The activation of the STING pathway by E7766 can be summarized in the following steps:
-
Binding and Activation: E7766 binds to the STING protein, which is primarily located on the endoplasmic reticulum.
-
Conformational Change and Trafficking: This binding induces a conformational change in STING, leading to its dimerization and translocation from the endoplasmic reticulum to the Golgi apparatus.
-
TBK1 Recruitment and Activation: In the Golgi, the activated STING dimer recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 and NF-κB Activation: Activated TBK1 then phosphorylates both Interferon Regulatory Factor 3 (IRF3) and components of the NF-κB pathway.
-
Cytokine Production: Phosphorylated IRF3 translocates to the nucleus and, along with activated NF-κB, drives the transcription of a wide range of pro-inflammatory cytokines, most notably type I interferons (IFN-α and IFN-β).
-
Anti-Tumor Immune Response: The secreted type I interferons play a central role in orchestrating the anti-tumor immune response by enhancing dendritic cell maturation, promoting antigen presentation, and activating natural killer (NK) cells and cytotoxic T lymphocytes (CTLs).
Caption: STING Signaling Pathway Activated by E7766.
Preclinical Development
E7766 has undergone extensive preclinical evaluation in a variety of in vitro and in vivo models, demonstrating its potent and broad anti-tumor activity.
In Vitro Activity
E7766 has shown potent and consistent activity across multiple human STING genotypes in human peripheral blood mononuclear cells (PBMCs).
| Cell Type | Assay | Endpoint | E7766 IC50 (µM) | Reference CDN STING Agonist IC50 (µM) |
| Human PBMCs (7 genotypes) | Cytokine Induction | IFN-β production | 0.15 - 0.79 | 1.88 - >50 |
Table 1: In Vitro Potency of E7766 in Human PBMCs. [3][4]
In Vivo Efficacy
E7766 has demonstrated significant anti-tumor efficacy in various syngeneic mouse models.
| Tumor Model | Animal Model | Treatment | Key Findings |
| CT26 Colon Carcinoma | BALB/c mice | Single intratumoral injection | 90% of animals with both subcutaneous and liver tumors were cured with no recurrence for over 8 months.[5] |
| Orthotopic Bladder Cancer (BCG-unresponsive) | C57BL/6 mice | Intravesical administration | Dose-dependent and curative activity with robust induction of IFN-β and CXCL10.[3][4] |
| KRASG12D/+ Trp53-/- Sarcoma | C57BL/6 mice | Intratumoral injection (4 mg/kg) | Durable tumor clearance and induction of CD8+ T-cell infiltration.[1] |
Table 2: Summary of In Vivo Efficacy of E7766.
Clinical Development: The INSTAL-101 Trial
E7766 was evaluated in a Phase I/Ib, open-label, multicenter clinical trial (NCT04144140), known as INSTAL-101, in patients with advanced solid tumors or lymphomas.[6][7][8]
Study Design
-
Phase: Phase I/Ib
-
Design: Open-label, dose-escalation and dose-expansion
-
Population: Patients with advanced, non-resectable, or recurrent solid tumors or lymphomas with no alternative standard therapy.
-
Intervention: Intratumoral administration of E7766.
-
Primary Objectives: To assess the safety and tolerability of E7766 and to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D).
Key Clinical Findings
| Parameter | Finding |
| Patient Population | 24 patients with various advanced solid tumors.[6] |
| Dose Escalation | Doses ranged from 75 µg to 1000 µg.[6] |
| Most Common Adverse Events | Chills, fever, and fatigue.[6] |
| Efficacy | No objective responses were observed. Eight patients (33.3%) achieved stable disease as their best response.[6] |
| Pharmacodynamics | Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10, MCP1, and MIP1b were observed within 10 hours post-injection.[6] Increased expression of interferon-related genes and STING genes in blood and tumor samples.[6] |
Table 3: Summary of Key Findings from the INSTAL-101 Trial (NCT04144140).
The study was terminated early due to a business decision unrelated to safety concerns.[8]
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical evaluation of E7766, based on published literature.
In Vitro Cellular Assays
Objective: To determine the potency of E7766 in activating the STING pathway in immune cells.
Caption: Workflow for In Vitro Cellular Assays.
Detailed Methodology:
-
Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Seed the cells in multi-well plates and treat with a serial dilution of E7766 or a reference STING agonist. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells at 37°C in a humidified incubator with 5% CO2 for a predetermined time (e.g., 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of IFN-β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the E7766 concentration and use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).
In Vivo Tumor Models
Objective: To evaluate the anti-tumor efficacy of E7766 in a syngeneic mouse model.
Caption: Workflow for In Vivo Tumor Model Studies.
Detailed Methodology:
-
Animal Models: Use immunocompetent mice, such as BALB/c or C57BL/6, depending on the syngeneic tumor cell line.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 106 CT26 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a specified size (e.g., 50-100 mm3), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer E7766 via intratumoral injection at the desired dose and schedule. The control group should receive a vehicle injection.
-
Monitoring: Measure tumor volume (e.g., twice weekly) using the formula: (Length x Width2) / 2. Monitor the body weight and overall health of the animals regularly.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined endpoint size, or until a specified time point.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups. Analyze survival data using Kaplan-Meier curves and log-rank tests. At the end of the study, tumors and other tissues can be harvested for further analysis (e.g., immunohistochemistry, flow cytometry).
Conclusion
E7766 is a potent, pan-genotypic STING agonist that has demonstrated promising preclinical anti-tumor activity. Its unique macrocycle-bridged structure represents a significant advancement in the design of STING-targeting therapeutics. While the initial Phase I/Ib clinical trial did not show objective responses, it did demonstrate target engagement and a manageable safety profile. Further investigation is warranted to explore the full potential of E7766 in cancer immunotherapy, potentially in combination with other agents or in specific patient populations. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers and clinicians working on the development of novel cancer immunotherapies.
References
- 1. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Study of Intratumorally Administered Stimulator of Interferon Genes (STING) Agonist E7766 in Participants With Advanced Solid Tumors or Lymphomas - INSTAL-101 [clin.larvol.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Methodological & Application
Application Notes and Protocols for E7766 in In Vivo Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in various preclinical cancer models.[1][2] As a pan-genotypic STING agonist, E7766 effectively activates the STING pathway in both human and murine cells, leading to the induction of a robust innate and adaptive immune response against tumors.[3][4] These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and the underlying mechanism of action of E7766 for its use in in vivo cancer research.
Mechanism of Action
E7766 functions by binding to and activating the STING protein, a key mediator of innate immunity.[1] This activation triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), as well as the NF-κB pathway.[1] The phosphorylation and activation of IRF3 lead to the transcription and secretion of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, such as CXCL10.[1][2] This cytokine milieu promotes the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), into the tumor microenvironment, ultimately leading to tumor cell destruction.[5]
References
- 1. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 5. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
E7766 Diammonium Salt: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a novel, structurally unique macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2] As a pan-genotypic agonist, it effectively activates various human STING protein isoforms, leading to a potent downstream immune response.[2] E7766 activates the STING pathway, which promotes TANK-binding kinase 1 (TBK1) signaling and activates nuclear factor-kappa B (NF-kB) and interferon regulatory factor 3 (IRF3).[1] This, in turn, leads to the production of pro-inflammatory cytokines, most notably type I interferons such as IFN-β.[1] The subsequent signaling cascade enhances the cross-presentation of tumor-associated antigens by dendritic cells to cytotoxic T lymphocytes (CTLs), resulting in a CTL-mediated immune response against tumor cells.[1] These characteristics make E7766 a promising candidate for cancer immunotherapy.[2][3]
This document provides detailed application notes and protocols for the preparation and use of E7766 diammonium salt in cell culture experiments to aid researchers in harnessing its therapeutic potential.
Data Presentation
In Vitro Potency of this compound
| Parameter | Cell/Protein System | Value | Reference(s) |
| Binding Affinity (Kd) | Recombinant STING Protein | 40 nM | [4] |
| IC50 | Human PBMCs (across 7 STING genotypes) | 0.15 - 0.79 µM | [2][5] |
| EC50 | Human STING Variants (WT, HAQ, AQ, REF) | 1.0 - 4.9 µM | [4] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol details the preparation of this compound solutions for in vitro experiments.
Materials:
-
This compound (powder)
-
Sterile, nuclease-free water (H₂O)
-
Ultrasonic water bath
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes or vials
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
Protocol:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh the desired amount of this compound powder.
-
To prepare a 10 mM stock solution, reconstitute the powder in sterile, nuclease-free water. For example, for 1 mg of E7766 (MW: 780.66 g/mol ), add 128.1 µL of water.
-
To aid dissolution, sonicate the solution in an ultrasonic water bath until the powder is completely dissolved.[4]
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage of Stock Solution:
-
Store the aliquoted stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Ensure the vials are sealed tightly to prevent evaporation and contamination.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate sterile cell culture medium. For example, to prepare a 10 µM working solution, dilute the 10 mM stock 1:1000 in the cell culture medium.
-
Vortex briefly to ensure homogeneity. The working solution is now ready for use in cell culture experiments.
-
In Vitro STING Activation and IFN-β Secretion Assay in PBMCs
This protocol describes the stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with E7766 and the subsequent measurement of secreted IFN-β using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound working solutions
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Seeding:
-
Isolate PBMCs from healthy donor blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the PBMCs in complete RPMI-1640 medium.
-
Seed the PBMCs in a 96-well plate at a density of 5 x 10⁵ cells/well in 100 µL of medium.
-
-
Cell Treatment:
-
Prepare serial dilutions of the E7766 working solution in complete RPMI-1640 medium. A suggested concentration range for initial experiments is 0.1 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of the solvent used for E7766, typically water) and an unstimulated control.
-
Add 100 µL of the diluted E7766 or control solutions to the appropriate wells, bringing the final volume to 200 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the cell culture supernatants without disturbing the cell pellet.
-
-
IFN-β ELISA:
-
Perform the IFN-β ELISA according to the manufacturer's instructions.
-
Briefly, add standards, controls, and the collected cell culture supernatants to the pre-coated ELISA plate.
-
Incubate, wash, and add the detection antibody.
-
After another incubation and wash step, add the substrate solution and incubate until color develops.
-
Add the stop solution and read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Generate a standard curve using the provided IFN-β standards.
-
Calculate the concentration of IFN-β in each sample by interpolating the absorbance values from the standard curve.
-
Cell Viability (MTS) Assay
This protocol is for assessing the effect of E7766 on the viability of adherent cancer cell lines using a colorimetric MTS assay.
Materials:
-
Adherent cancer cell line of interest (e.g., CT26, B16-F10)
-
Complete cell culture medium appropriate for the cell line
-
This compound working solutions
-
96-well cell culture plates
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend the cells in complete medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
Prepare serial dilutions of the E7766 working solution in the appropriate complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted E7766 or control solutions.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Assay:
-
Following the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, or until a noticeable color change occurs.
-
Read the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Express the cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: E7766 signaling pathway.
Caption: IFN-β secretion assay workflow.
Safety and Handling
This compound should be handled by trained personnel in a laboratory setting. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier. In case of contact with skin or eyes, wash immediately with plenty of water.
These protocols and application notes provide a comprehensive guide for the use of this compound in cell culture experiments. Researchers are encouraged to optimize these protocols for their specific cell types and experimental conditions.
References
Application Notes and Protocols for Measuring E7766 STING Activation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent, pan-genotypic activity, making it a promising candidate for cancer immunotherapy.[1][2][3][4] Activation of the STING pathway by E7766 initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for mounting an effective anti-tumor immune response.[5][6] This document provides detailed application notes and protocols for a range of in vitro assays to accurately quantify the activation of the STING pathway by E7766.
The assays described herein are designed to measure key events in the STING signaling pathway, from receptor binding and activation to downstream effector functions such as gene expression and cytokine secretion. These protocols are intended to serve as a guide for researchers in academic and industrial settings who are working to characterize the activity of E7766 and other STING agonists.
STING Signaling Pathway Activated by E7766
The STING protein is an endoplasmic reticulum (ER)-resident transmembrane protein that plays a critical role in the innate immune response to cytosolic DNA.[7] Upon binding of a ligand such as E7766, STING undergoes a conformational change, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[8][9] This initiates a signaling cascade that involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[9][10][11][12] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, including IFN-β.[13] Activated STING also leads to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[14]
Quantitative Data Summary
The following tables summarize the quantitative data reported for E7766 in various in vitro assays.
Table 1: Potency of E7766 in Human Peripheral Blood Mononuclear Cells (PBMCs) [3][15]
| STING Genotype | IFN-β Induction EC50 (µM) |
| WT | 0.15 - 0.79 |
| REF | 0.15 - 0.79 |
| HAQ | 0.15 - 0.79 |
| AQ | 0.15 - 0.79 |
| Q | 0.15 - 0.79 |
| H232R | 0.15 - 0.79 |
| R293Q | 0.15 - 0.79 |
Table 2: Cytokine Induction by E7766 [16][17]
| Cell Type | Treatment | Cytokine | Concentration (pg/mL) |
| Murine Splenocytes | E7766 (4 mg/kg in vivo, serum collected at 6h) | IFN-β | Significantly elevated |
| Murine Splenocytes | E7766 (4 mg/kg in vivo, serum collected at 6h) | TNF-α | Significantly elevated |
| Murine Splenocytes | E7766 (4 mg/kg in vivo, serum collected at 6h) | IL-6 | Significantly elevated |
| Human PBMCs | E7766 | IFN-β | Dose-dependent increase |
| THP-1/C4-2 co-culture | PSMA-E7766 ADC | IFN-β | Dose-dependent increase |
Experimental Workflow
The general workflow for assessing STING activation by E7766 in vitro involves several key steps, from cell culture and treatment to data acquisition and analysis.
Detailed Experimental Protocols
IFN-β Reporter Gene Assay in THP-1 Cells
This protocol describes the use of a THP-1 cell line stably expressing a luciferase reporter gene under the control of an IFN-β promoter to quantify STING activation.
Materials:
-
THP-1-Lucia™ ISG cells (InvivoGen)
-
RPMI 1640 medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
E7766
-
QUANTI-Luc™ reagent (InvivoGen)
-
White, flat-bottom 96-well plates
-
Luminometer
Protocol:
-
Cell Culture: Culture THP-1-Lucia™ ISG cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells at a density of 1 x 10⁵ cells/well in a 96-well plate in 180 µL of culture medium.
-
Compound Preparation: Prepare a serial dilution of E7766 in culture medium.
-
Treatment: Add 20 µL of the E7766 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cGAMP).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
Luminescence Measurement:
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Add 20 µL of the cell culture supernatant to a well of a white 96-well plate.
-
Add 50 µL of the QUANTI-Luc™ reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the dose-response curve and determine the EC50 value.
Cytokine Secretion Assay using ELISA
This protocol outlines the measurement of secreted IFN-β and other cytokines from human PBMCs treated with E7766.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
E7766
-
Human IFN-β ELISA kit (e.g., R&D Systems, BioLegend)
-
96-well microplates
-
Plate reader
Protocol:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin and seed at a density of 5 x 10⁵ cells/well in a 96-well plate.
-
Treatment: Treat the cells with various concentrations of E7766. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
ELISA: Perform the ELISA for IFN-β (or other cytokines of interest) according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate solution and stopping the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.
Immunoblotting for Phosphorylation of STING, TBK1, and IRF3
This protocol describes the detection of phosphorylated STING, TBK1, and IRF3 in cell lysates by Western blotting, a direct measure of pathway activation.
Materials:
-
THP-1 or other suitable cell line
-
RPMI 1640 medium with supplements
-
E7766
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3, and total protein antibodies for normalization.
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with E7766 for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, reagent concentrations, and incubation times. Always follow standard laboratory safety procedures.
References
- 1. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | TBK1 is phosphorylated within STING:TBK1:IRF3 complex [reactome.org]
- 12. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. Facebook [cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Following E7766 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a potent, macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated significant immunoactivating and anti-neoplastic activities in preclinical and clinical studies.[1][2][3] By activating the STING pathway, E7766 triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the activation of various immune cells and the generation of a robust anti-tumor immune response.[1][2] This document provides detailed protocols for the analysis of immune cell populations by flow cytometry following treatment with E7766, offering a crucial tool for understanding its mechanism of action and pharmacodynamic effects.
E7766 activates the STING pathway, which in turn promotes TANK-binding kinase 1 (TBK1) signaling and activates nuclear factor-kappa B (NF-kB) and interferon regulatory factor 3 (IRF3) in immune cells.[1] This leads to the production of pro-inflammatory cytokines, including interferons. The expression of IFN-beta enhances the cross-presentation of tumor-associated antigens by dendritic cells (DCs) to cytotoxic T lymphocytes (CTLs), resulting in a CTL-mediated immune response against tumor cells.[1]
Key Immune Cell Populations and Biomarkers
Treatment with E7766 has been shown to induce significant changes in the composition and activation state of various immune cell populations within the tumor microenvironment and in peripheral blood. Key cell types to monitor include:
-
T Cells (CD3+):
-
Cytotoxic T Lymphocytes (CD8+ T cells): E7766 treatment has been shown to be dependent on CD8+ T-cells for tumor clearance.[4][5] An increase in the infiltration and activation of these cells is a key indicator of anti-tumor immunity.
-
Helper T Cells (CD4+ T cells): While CD8+ T cells are critical, monitoring CD4+ T cell populations is also important for understanding the overall immune response.
-
-
Natural Killer (NK) Cells: E7766 activation of the STING pathway can lead to the infiltration of NK cells, contributing to anti-tumor activity.[2]
-
Dendritic Cells (DCs): As key antigen-presenting cells, the activation state of DCs is crucial for initiating the adaptive immune response.
-
Myeloid Cells: Changes in monocyte and macrophage populations can also be indicative of an E7766-induced inflammatory response.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspensions
From Tumor Tissue:
-
Excise tumor tissue and place it in a petri dish with cold RPMI-1640 medium.
-
Mince the tumor into small pieces using a sterile scalpel.
-
Transfer the minced tissue to a gentleMACS C Tube containing enzyme cocktail (e.g., collagenase D and DNase I) in RPMI-1640.
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Run the gentleMACS Dissociator using the appropriate program.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Wash the filter with RPMI-1640.
-
Centrifuge the cells at 300 x g for 7 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer (PBS + 2% FBS).
From Spleen:
-
Place the spleen in a petri dish with cold RPMI-1640 medium.
-
Mechanically dissociate the spleen by mashing it through a 70 µm cell strainer using the plunger of a syringe.
-
Collect the cell suspension in a 50 mL conical tube.
-
Lyse red blood cells using ACK lysis buffer.
-
Centrifuge the cells at 300 x g for 7 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer.
From Peripheral Blood:
-
Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Perform red blood cell lysis using ACK lysis buffer.
-
Alternatively, for peripheral blood mononuclear cells (PBMCs), perform density gradient centrifugation using Ficoll-Paque.
-
Wash the cells with PBS.
-
Centrifuge the cells at 300 x g for 7 minutes at 4°C.
-
Resuspend the cell pellet in FACS buffer.
Protocol 2: Flow Cytometry Staining
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each well of a 96-well V-bottom plate or into FACS tubes.
-
Add a viability dye (e.g., Zombie Aqua or Near-IR) according to the manufacturer's protocol to distinguish live and dead cells. Incubate for 15-30 minutes at room temperature in the dark.
-
Wash the cells with FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C.
-
Resuspend the cells in 50 µL of FACS buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse, or Human TruStain FcX™ for human) to reduce non-specific antibody binding. Incubate for 10-15 minutes at 4°C.
-
Without washing, add the surface antibody cocktail (see Table 1 for an example panel) to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional) For intracellular staining (e.g., for cytokines or transcription factors), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions. Then, add the intracellular antibody cocktail and incubate for 30-45 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in 200-300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
Data Presentation
Table 1: Example Flow Cytometry Panel for Immunophenotyping
| Target | Fluorochrome | Clone (Mouse) | Clone (Human) | Cell Population |
| CD45 | BUV395 | 30-F11 | HI30 | All leukocytes |
| CD3ε | APC-Cy7 | 145-2C11 | UCHT1 | T cells |
| CD4 | PE-Cy7 | GK1.5 | RPA-T4 | Helper T cells |
| CD8α | BV786 | 53-6.7 | RPA-T8 | Cytotoxic T cells |
| CD44 | APC | IM7 | IM7 | Activated/Memory T cells |
| CD62L | FITC | MEL-14 | DREG-56 | Naive T cells |
| NK1.1/CD335 | PE | PK136 | 9E2 | NK cells |
| CD11c | BV605 | N418 | 3.9 | Dendritic cells |
| I-A/I-E | PerCP-Cy5.5 | M5/114.15.2 | MHC Class II (Mouse) | |
| HLA-DR | PerCP-Cy5.5 | L243 | MHC Class II (Human) | |
| CD80 | BV421 | 16-10A1 | L307.4 | Activation marker |
| CD86 | BV510 | GL-1 | IT2.2 | Activation marker |
| PD-1 | BUV737 | 29F.1A12 | EH12.2H7 | Exhaustion marker |
| Granzyme B | Alexa Fluor 647 | GB11 | GB11 | Cytotoxicity marker |
| IFN-γ | Alexa Fluor 488 | XMG1.2 | 4S.B3 | Pro-inflammatory cytokine |
Table 2: Expected Quantitative Changes in Immune Cell Populations After E7766 Treatment
The following table presents hypothetical data illustrating potential outcomes of E7766 treatment on immune cell populations in the tumor microenvironment.
| Cell Population | Marker | Control (% of Live Cells) | E7766 Treated (% of Live Cells) | Fold Change |
| Total T Cells | CD3+ | 25.2 ± 3.1 | 45.8 ± 5.6 | 1.8 |
| Cytotoxic T Cells | CD3+CD8+ | 10.1 ± 1.5 | 28.3 ± 4.2 | 2.8 |
| Activated CTLs | CD8+CD44+ | 4.5 ± 0.8 | 19.7 ± 3.1 | 4.4 |
| NK Cells | NK1.1+ (Mouse) | 5.3 ± 1.1 | 12.1 ± 2.4 | 2.3 |
| Activated DCs | CD11c+CD86+ | 2.1 ± 0.5 | 8.5 ± 1.7 | 4.0 |
Conclusion
Flow cytometry is an indispensable tool for characterizing the immunological effects of the STING agonist E7766. The protocols and panels provided here offer a framework for researchers to investigate the impact of E7766 on various immune cell subsets, their activation status, and functional potential. These analyses will contribute to a deeper understanding of E7766's mechanism of action and aid in the development of this promising cancer immunotherapy.
References
- 1. Facebook [cancer.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
E7766 Diammonium Salt: Application Notes and Protocols for Immunotherapy Research in Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist, demonstrating potent, pan-genotypic activity.[1][2][3] As a powerful activator of the innate immune system, E7766 holds significant promise for cancer immunotherapy, particularly in immunologically "cold" tumors. This document provides detailed application notes and experimental protocols for the use of E7766 diammonium salt in bladder cancer research, with a focus on non-muscle invasive bladder cancer (NMIBC). E7766 has shown curative anti-tumoral activity in murine models of BCG-unresponsive NMIBC, highlighting its potential as a valuable therapeutic agent.[2][3]
Mechanism of Action
E7766 functions as a direct agonist of the STING protein, a key mediator of innate immunity. Upon binding, E7766 induces a conformational change in STING, leading to the activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates and activates interferon regulatory factor 3 (IRF3) and activates the NF-κB signaling pathway.[4] Activated IRF3 translocates to the nucleus, driving the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines, such as CXCL10.[2][3] This cascade initiates a robust anti-tumor immune response characterized by enhanced antigen presentation, recruitment and activation of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells, and the establishment of a durable tumor-specific immune memory.[1][5]
Caption: E7766-mediated activation of the STING signaling pathway.
Data Presentation
Table 1: In Vitro Potency of E7766
| Assay Component | Parameter | Result | Reference |
| Recombinant STING Protein | Binding Affinity (Kd) | 40 nmol/L | [6] |
| Human PBMCs (7 STING genotypes) | IFNβ Induction (EC50) | 0.15 - 0.79 µmol/L | [6] |
Table 2: Preclinical Efficacy of E7766 in Murine Bladder Cancer Models
| Model | Administration Route | Key Findings | Reference |
| Orthotopic NMIBC | Intravesical | Dose-dependent and curative activity. | [2][3] |
| Orthotopic NMIBC | Intravesical | Induction of IFNβ and CXCL10 in the bladder. | [2][3] |
| Orthotopic NMIBC | Intravesical | Establishment of tumor-specific memory immune response. | [5] |
| Dual CT26 Tumors (Liver & Subcutaneous) | Intratumoral (to subcutaneous tumor) | 90% cure rate with no recurrence for over 8 months. | [1][2] |
Experimental Protocols
Protocol 1: In Vitro STING Activation in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the procedure for assessing the potency of E7766 in activating the STING pathway in human PBMCs by measuring the induction of IFNβ.
Materials:
-
This compound
-
Ficoll-Paque
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Human whole blood
-
96-well cell culture plates
-
IFNβ ELISA kit
-
CO2 incubator
Procedure:
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells per well.
-
E7766 Treatment: Prepare serial dilutions of E7766 in complete RPMI-1640 medium. Add the diluted E7766 to the wells containing PBMCs. Include a vehicle control (e.g., DMSO or saline).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
IFNβ Quantification: Measure the concentration of IFNβ in the collected supernatants using a commercially available IFNβ ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Plot the IFNβ concentration against the log of the E7766 concentration and determine the EC50 value using a suitable non-linear regression model.
Protocol 2: Orthotopic Murine Model of NMIBC and Intravesical E7766 Treatment
This protocol describes the establishment of an orthotopic bladder cancer model in mice and the subsequent intravesical administration of E7766.
Materials:
-
Syngeneic murine bladder cancer cell line (e.g., MB49)
-
Female C57BL/6 mice (6-8 weeks old)
-
This compound
-
Poly-L-lysine
-
Trypsin-EDTA
-
Sterile phosphate-buffered saline (PBS)
-
24-gauge catheter
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Empty the bladder by gentle abdominal pressure.
-
Instill 50 µL of poly-L-lysine into the bladder via a 24-gauge catheter to pre-condition the urothelium.
-
After 15 minutes, drain the bladder and instill 50 µL of a single-cell suspension of MB49 cells (e.g., 5 x 10^5 cells in PBS) into the bladder.
-
Maintain the mice in a head-down position for 1 hour to facilitate tumor cell implantation.
-
-
E7766 Treatment:
-
Seven days after tumor implantation, begin intravesical treatment.
-
Anesthetize the tumor-bearing mice and empty their bladders.
-
Instill a solution of E7766 in PBS (e.g., 50 µL of a specified dose) into the bladder via a catheter.
-
Maintain the mice in a head-down position for 1 hour.
-
Repeat the treatment as required by the experimental design (e.g., twice a week for three weeks).
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by in vivo imaging (if using a luciferase-expressing cell line) or by measuring bladder weight at the experimental endpoint.
-
Monitor animal health and body weight regularly.
-
At the end of the study, euthanize the mice and collect bladders, tumors, and draining lymph nodes for further analysis (e.g., histology, flow cytometry).
-
Caption: Preclinical evaluation workflow for E7766 in bladder cancer.
Protocol 3: Analysis of Immune Cell Infiltration
This protocol provides a general workflow for analyzing the immune cell populations within the tumor microenvironment following E7766 treatment.
Materials:
-
Tumor-bearing bladders from Protocol 2
-
Collagenase D
-
DNase I
-
RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1)
-
Flow cytometer
Procedure:
-
Tissue Dissociation:
-
Excise the tumor-bearing bladders and mince them into small pieces.
-
Digest the tissue in RPMI-1640 containing Collagenase D and DNase I at 37°C for 30-60 minutes with agitation.
-
Neutralize the enzymatic reaction with complete medium and pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
-
Antibody Staining:
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers of interest for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Flow Cytometry:
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations (e.g., percentage of CD8+ T cells within the CD45+ leukocyte gate).
-
Conclusion
This compound is a potent STING agonist with significant potential for the immunotherapy of bladder cancer. The protocols and data presented here provide a framework for researchers to investigate its efficacy and mechanism of action in relevant preclinical models. The ability of E7766 to induce a robust, localized immune response with durable memory makes it a compelling candidate for further development, particularly for patients with BCG-unresponsive NMIBC. Clinical investigations are ongoing to evaluate the safety and efficacy of intravesical E7766 in this patient population.[5][7]
References
- 1. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacologic Activation of STING in the Bladder Induces Potent Antitumor Immunity in Non-Muscle Invasive Murine Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
Revolutionizing Immunotherapy: Combining E7766 Diammonium Salt with Checkpoint Inhibitors
Application Notes and Protocols for Researchers and Drug Development Professionals
The synergistic combination of the novel STING (Stimulator of Interferon Genes) agonist, E7766 diammonium salt, with immune checkpoint inhibitors (ICIs) represents a promising strategy to overcome resistance to immunotherapy and enhance anti-tumor responses across a range of malignancies. E7766, a macrocycle-bridged STING agonist, potently activates the innate immune system, leading to a cascade of events that remodel the tumor microenvironment (TME) from immunologically "cold" to "hot".[1] This application note provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed protocols for combining E7766 with checkpoint inhibitors.
Mechanism of Action: A Two-Pronged Assault on Cancer
E7766 functions by activating the STING pathway, a critical component of the innate immune system that detects cytosolic DNA.[2][3] This activation triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] The released IFNs play a crucial role in promoting the maturation of dendritic cells (DCs), enhancing antigen presentation, and recruiting cytotoxic T lymphocytes (CTLs) to the tumor.[5][6]
Immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, work by blocking the inhibitory signals that cancer cells use to evade immune destruction.[7] However, their efficacy is often limited in tumors with a non-inflamed TME, which lack a pre-existing anti-tumor immune response.
The combination of E7766 and checkpoint inhibitors creates a powerful synergy. E7766 jumpstarts the anti-tumor immune response by creating an inflamed TME, making previously unresponsive tumors susceptible to the effects of checkpoint blockade.[8][9] Transcriptomic profiling of tumors treated with E7766 has shown an enrichment of genes associated with negative regulators of the immune system, including PD-1 and its ligands PD-L1 and PD-L2, providing a strong rationale for this combination therapy.[8]
Preclinical and Clinical Data Summary
Preclinical studies have demonstrated the potent anti-tumor activity of E7766 both as a monotherapy and in combination with checkpoint inhibitors. In murine sarcoma models, the combination of E7766 with anti-PD-1 therapy led to a significant increase in survival, with 57% of mice eradicating their tumors.[8] This enhanced efficacy is dependent on CD8+ T-cells.[1][8] Furthermore, E7766 has shown pan-genotypic activity, meaning it is effective across various human STING gene variants.[10][11][12] A first-in-human Phase I/Ib study of intratumoral E7766 as a monotherapy in patients with advanced solid tumors demonstrated on-target pharmacodynamic effects, including transient increases in plasma levels of pro-inflammatory cytokines and increased expression of PD-L1 and CD8 in tumors.[13][14][15]
| Study Type | Model/Patient Population | Treatment Arms | Key Findings | Reference |
| Preclinical | Murine Sarcoma Model (KRASG12D/+ Trp53-/-) | E7766 + anti-PD-1 | 57% of mice eradicated tumors; increased survival frequency. | [8] |
| Preclinical | Murine Sarcoma Model | E7766 monotherapy | Durable tumor clearance and induction of CD8+ T-cell infiltration. | [1] |
| Preclinical | Murine Bladder Cancer Model | E7766 monotherapy | Dose-dependent and curative activity; robust induction of IFNβ and CXCL10. | [10][11] |
| Preclinical | Murine Dual Liver and Subcutaneous Tumor Model (CT26) | E7766 monotherapy (single intratumoral injection) | 90% cure rate with no recurrence for over 8 months; development of immune memory. | [11] |
| Clinical (Phase I/Ib) | Advanced Solid Tumors (n=24) | E7766 monotherapy (intratumoral, 75-1000 µg) | 33.3% of patients achieved stable disease; transient increases in plasma IFN-α, IFN-β, IL-6, etc.; increased PD-L1 and CD8 expression in tumors. | [13][15] |
Experimental Protocols
The following protocols provide a framework for preclinical evaluation of E7766 in combination with checkpoint inhibitors.
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Tumor Cell Implantation:
-
Culture a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) in appropriate media.
-
Harvest and resuspend cells in sterile PBS or Hank's Balanced Salt Solution (HBSS) at a concentration of 1 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompetent mice (e.g., C57BL/6).
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm3).
-
-
Treatment Administration:
-
Randomize mice into four groups: (1) Vehicle control, (2) E7766 alone, (3) anti-PD-1 antibody alone, and (4) E7766 + anti-PD-1.
-
E7766 Administration: On day 7 post-tumor implantation, administer a single intratumoral (i.t.) injection of E7766 (e.g., 4 mg/kg) in a suitable vehicle.[8]
-
Anti-PD-1 Administration: Beginning on day 9 post-tumor implantation, administer anti-PD-1 antibody (e.g., 250 µg per mouse) via intraperitoneal (i.p.) injection every 3-4 days for a total of 8 doses.[8][15]
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
The primary endpoint is typically tumor growth delay or overall survival.
-
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
-
Tumor Digestion:
-
At a predetermined timepoint, euthanize mice and excise tumors.
-
Mechanically mince tumors into small pieces (1-3 mm).
-
Digest the minced tissue in a dissociation buffer containing collagenase IV (1 mg/mL) and DNase I (0.1 mg/mL) in RPMI-1640 medium for 30-60 minutes at 37°C with agitation.
-
Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Staining:
-
Wash the cell suspension with FACS buffer (PBS with 2% FBS).
-
Stain for cell viability using a live/dead stain.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a panel of fluorescently-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, PD-1).
-
For intracellular cytokine staining, stimulate cells with PMA/ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) before surface staining, followed by fixation, permeabilization, and staining for intracellular cytokines (e.g., IFN-γ, TNF-α).
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo) to quantify the proportions and activation status of different immune cell populations within the TME.
-
Protocol 3: Cytokine Profiling by ELISA
-
Sample Collection:
-
Collect blood via cardiac puncture or tail vein bleed at various time points post-treatment.
-
Allow blood to clot and centrifuge to collect serum.
-
Prepare tumor homogenates by lysing tumor tissue in a suitable buffer containing protease inhibitors.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for specific cytokines of interest (e.g., IFN-β, IFN-γ, CXCL10, TNF-α, IL-6).
-
Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding the detection antibody, and developing the signal with a substrate.
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of cytokines in the samples.
-
Protocol 4: In Vitro T-cell Mediated Tumor Cell Killing Assay
-
Cell Preparation:
-
Isolate tumor-infiltrating lymphocytes (TILs) from treated and control mice as described in Protocol 2.
-
Alternatively, co-culture murine splenocytes with irradiated tumor cells to generate tumor-specific T-cells.
-
Label target tumor cells with a fluorescent dye (e.g., Calcein-AM) or a nuclear stain.
-
-
Co-culture:
-
Plate the labeled target tumor cells in a 96-well plate.
-
Add the effector T-cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).
-
Co-culture for 4-24 hours.
-
-
Quantification of Killing:
-
Measure tumor cell lysis by quantifying the release of lactate dehydrogenase (LDH) into the supernatant using a commercially available kit.
-
Alternatively, for fluorescently labeled target cells, quantify the remaining viable cells using a plate reader or by flow cytometry.
-
Conclusion
The combination of this compound and checkpoint inhibitors holds significant promise for advancing cancer immunotherapy. The ability of E7766 to induce a robust innate immune response and remodel the tumor microenvironment provides a strong mechanistic rationale for its synergy with agents that block T-cell inhibitory pathways. The protocols outlined above provide a foundation for researchers to further investigate this powerful combination and accelerate its translation to the clinic.
References
- 1. crownbio.com [crownbio.com]
- 2. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 3. Cytokine Elisa [bdbiosciences.com]
- 4. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 5. Effect of Systemic or Intraperitoneal Administration of Anti-PD-1 Antibody for Peritoneal Metastases from Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.9. Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes [bio-protocol.org]
- 10. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro T Cell Killing Assay Protocol [sigmaaldrich.com]
- 12. Tumor-infiltrating lymphocytes isolation for flow cytometry analysis [bio-protocol.org]
- 13. criver.com [criver.com]
- 14. Immune Cell Tumor Killing Assay I T cell cytotoxicity I CRO services [explicyte.com]
- 15. ichor.bio [ichor.bio]
Measuring Cytokine Profiles Following E7766 Stimulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
E7766 is a potent and selective macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2][3] As a STING agonist, E7766 activates the innate immune system by mimicking the action of cyclic dinucleotides (CDNs), the natural ligands of STING.[2] This activation leads to the production of a broad range of pro-inflammatory cytokines and chemokines, which are critical for mounting an effective anti-tumor immune response.[1][4][5] This application note provides detailed protocols for measuring the cytokine profiles following E7766 stimulation in both in vitro and in vivo models, along with data presentation guidelines and visualizations of key pathways and workflows.
Activation of the STING pathway by E7766 initiates a signaling cascade that results in the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 translocates to the nucleus, leading to the transcription of type I interferons (IFN-α and IFN-β).[1][5] Concurrently, the STING pathway also activates the NF-κB signaling pathway, which drives the expression of other pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The release of these cytokines into the tumor microenvironment can lead to the recruitment and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs), ultimately resulting in tumor cell death.[1][5]
A phase I clinical trial in patients with advanced solid tumors and lymphomas demonstrated that intratumoral administration of E7766 led to transient increases in plasma levels of several key cytokines, including IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10 (CXCL10), MCP-1 (CCL2), and MIP-1b (CCL4), within 10 hours post-injection.[3][4] These findings underscore the importance of accurately measuring cytokine profiles to understand the pharmacodynamics and therapeutic efficacy of E7766.
Key Experiments and Protocols
Accurate quantification of cytokine production is essential for evaluating the immunological activity of E7766. The following protocols provide detailed methodologies for commonly used techniques to measure cytokine levels at both the protein and mRNA levels.
Multiplex Immunoassay for Cytokine Profiling in Plasma/Serum
Multiplex immunoassays, such as Luminex-based assays, are highly efficient for the simultaneous quantification of multiple cytokines from a small sample volume.[5][6][7]
Protocol:
-
Sample Preparation:
-
Collect whole blood in EDTA or heparin-containing tubes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
For serum, allow blood to clot at room temperature for 30-60 minutes before centrifuging.
-
Aliquot the plasma or serum and store at -80°C until use. Avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (based on a typical magnetic bead-based Luminex assay):
-
Pre-wet a 96-well filter plate with 100 µL of wash buffer and aspirate.
-
Add 50 µL of the appropriate assay diluent to each well.
-
Add 50 µL of standards or samples to the appropriate wells.
-
Vortex the multiplex bead solution and add 50 µL to each well.
-
Seal the plate and incubate with shaking for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate twice with 200 µL of wash buffer per well.
-
Add 50 µL of the detection antibody cocktail to each well.
-
Seal the plate and incubate with shaking for 1 hour at room temperature.
-
Wash the plate twice with 200 µL of wash buffer per well.
-
Add 50 µL of Streptavidin-PE to each well.
-
Seal the plate and incubate with shaking for 30 minutes at room temperature.
-
Wash the plate twice with 200 µL of wash buffer per well.
-
Resuspend the beads in 100 µL of sheath fluid.
-
Acquire data on a Luminex instrument.
-
-
Data Analysis:
-
Use the instrument's software to generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples based on the standard curves.
-
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS is a powerful technique to identify and quantify cytokine-producing cells at a single-cell level, providing insights into the specific immune cell subsets responding to E7766 stimulation.
Protocol:
-
Cell Stimulation:
-
Culture immune cells (e.g., PBMCs, splenocytes) in the presence of E7766 at the desired concentration.
-
Include a positive control (e.g., PMA/Ionomycin) and a negative control (vehicle).
-
For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.[1]
-
-
Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.09% sodium azide).
-
Stain for cell surface markers (e.g., CD3, CD4, CD8, CD56) to identify different immune cell populations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in 100 µL of fixation buffer (e.g., 4% paraformaldehyde) and incubate for 20 minutes at room temperature.
-
Wash the cells once with FACS buffer.
-
Resuspend the cells in 100 µL of permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% saponin or Triton X-100) and incubate for 10-15 minutes at room temperature.
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated anti-cytokine antibodies (e.g., anti-IFN-γ, anti-TNF-α) to the permeabilized cells.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to determine the percentage of cytokine-producing cells within specific immune cell populations.
-
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression
qRT-PCR is a sensitive method to measure changes in cytokine gene expression following E7766 stimulation, providing an earlier readout of immune activation compared to protein-based assays.
Protocol:
-
RNA Extraction:
-
Harvest cells or tissues and lyse them in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a silica-based column or phenol-chloroform extraction method.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
qRT-PCR:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target cytokine genes and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Perform the qRT-PCR reaction in a real-time PCR cycler.
-
Typical cycling conditions are: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate easy comparison between different treatment groups, time points, or experimental conditions.
Table 1: Cytokine Concentration in Human Plasma Following Intratumoral E7766 Administration
| Cytokine | Baseline (pg/mL) | Peak Concentration (pg/mL) (within 10 hours post-injection) |
| IFN-α | Undetectable | Transiently Increased |
| IFN-β | Undetectable | Transiently Increased |
| IFN-γ | Undetectable | Transiently Increased |
| TNF-α | < 1 | Transiently Increased |
| IL-6 | < 5 | Transiently Increased |
| IP-10 (CXCL10) | < 50 | Transiently Increased |
| MCP-1 (CCL2) | < 100 | Transiently Increased |
| MIP-1b (CCL4) | < 20 | Transiently Increased |
Data compiled from a Phase I clinical trial of E7766.[3][4]
Table 2: Cytokine Induction in Mouse Models Following E7766 Administration
| Cytokine | Fold Increase vs. Control (Serum/Plasma) |
| IFN-β | Strong Induction |
| IL-6 | Significant Increase |
| TNF-α | Significant Increase |
| CCL2 (MCP-1) | Significant Increase |
| CCL5 (RANTES) | Significant Increase |
| CXCL9 (MIG) | Significant Increase |
| CXCL10 (IP-10) | Significant Induction |
Data compiled from various preclinical studies.[2][6]
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: E7766-mediated STING signaling pathway.
Caption: Experimental workflow for cytokine profiling.
References
- 1. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 2. anilocus.com [anilocus.com]
- 3. researchgate.net [researchgate.net]
- 4. med.virginia.edu [med.virginia.edu]
- 5. precisionformedicine.com [precisionformedicine.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Luminex Multiplex Technology in Cytokine Analysis - Creative Proteomics Blog [creative-proteomics.com]
Troubleshooting & Optimization
Overcoming E7766 diammonium salt solubility challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and handling of E7766 diammonium salt in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
E7766 is a macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2] Its mechanism of action involves binding to and activating the STING protein, which is a key component of the innate immune system.[1] This activation triggers a signaling cascade through TBK1 and IRF3, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This cytokine release promotes an anti-tumor immune response by enhancing the presentation of tumor antigens and activating cytotoxic T lymphocytes.[1]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C, sealed, and protected from moisture and light.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What is the solubility of this compound?
This compound is soluble in water at a concentration of 45 mg/mL (57.64 mM), however, it requires sonication to fully dissolve.[1] It is also reported to be soluble in DMSO.[5]
Q4: Is E7766 active against different human STING variants?
Yes, E7766 is described as a pan-genotypic STING agonist, showing potent activity across major human STING genotypes.[1][2] It has been shown to inhibit four human STING variants (wild-type, HAQ, AQ, and REF) with EC50 values in the micromolar range.[1]
Troubleshooting Guide
Issue 1: this compound is Not Dissolving or is Precipitating Out of Solution.
-
Question: I am having trouble dissolving the this compound powder in water, or it precipitates after being in solution. What should I do?
-
Answer:
-
Ensure Proper Technique: this compound requires mechanical assistance to dissolve in water. Use of an ultrasonic bath is recommended.[1] Vigorously vortexing the solution may also aid in dissolution.
-
Check Solvent and Concentration: Confirm that you are using sterile, nuclease-free water. Attempting to dissolve the compound at a concentration higher than 45 mg/mL may lead to incomplete dissolution.
-
Consider an Alternative Solvent: If solubility issues persist in water, consider preparing a stock solution in anhydrous DMSO, in which it is also soluble.[5] Remember to calculate the final concentration of DMSO in your experimental medium, as high concentrations can be toxic to cells (typically keep below 0.5%).
-
pH of the Solution: While not explicitly stated for E7766, the pH of the aqueous solution can affect the solubility of many compounds. Ensure your water is at a neutral pH.
-
Storage of the Solution: Once dissolved, store the solution in aliquots at -80°C to prevent precipitation that can occur with repeated freeze-thaw cycles.[1] If you observe precipitation in a thawed aliquot, try warming it to 37°C and vortexing before use.
-
Issue 2: Inconsistent or No Biological Activity Observed in In Vitro Assays.
-
Question: I am not seeing the expected downstream effects of STING activation (e.g., IFN-β production) in my cell-based assays. What could be the problem?
-
Answer:
-
Cell Line Integrity: Ensure your cell lines are not contaminated (e.g., with mycoplasma) and that they express STING. Some cancer cell lines may have downregulated or dysfunctional STING pathways.[6]
-
Compound Degradation: Improper storage or handling can lead to the degradation of E7766. Ensure that stock solutions were stored correctly at -80°C and that working solutions were freshly prepared. Avoid repeated freeze-thaw cycles.[1]
-
Assay Protocol: Review your experimental protocol. Ensure that the concentration of E7766 and the incubation time are appropriate for your cell type and the specific endpoint you are measuring. EC50 values for E7766 in inhibiting human STING variants are in the micromolar range.[1]
-
Serum Interactions in Media: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. If you are using serum-containing media, consider reducing the serum concentration or using a serum-free medium for the duration of the treatment, if your cells can tolerate it.
-
Positive Controls: Include a known STING agonist (e.g., cGAMP) as a positive control in your experiments to confirm that the STING signaling pathway is functional in your cells.[6]
-
Issue 3: High Variability Between Experimental Replicates.
-
Question: I am observing significant variability in my results between replicate wells or experiments. What are the potential causes?
-
Answer:
-
Incomplete Solubilization: If E7766 is not fully dissolved, the actual concentration in your working solutions may vary. Ensure complete dissolution of the stock solution by sonication before preparing dilutions.[1]
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of a highly concentrated stock solution.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a uniform cell density at the time of treatment.
-
Edge Effects in Plates: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in compound concentration. To mitigate this, avoid using the outermost wells or ensure proper humidification in the incubator.
-
Timing of Media/Compound Addition: Standardize the timing and procedure for adding fresh media and the compound to all wells to ensure consistent exposure.
-
Data Summary
Table 1: In Vitro Activity of this compound Against Human STING Variants
| Human STING Variant | EC50 (µM) |
| Wild-Type | 1.0 |
| HAQ | 2.2 |
| AQ | 1.2 |
| REF | 4.9 |
Data sourced from MedchemExpress.[1]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid Powder | -20°C | Long-term | Sealed, away from moisture and light |
| Stock Solution | -80°C | 6 months | Aliquoted to avoid freeze-thaw cycles |
| Stock Solution | -20°C | 1 month | Aliquoted to avoid freeze-thaw cycles |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Reconstitution of this compound
-
Materials:
-
This compound (solid powder)
-
Sterile, nuclease-free water or anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated pipettes
-
Ultrasonic water bath
-
-
Procedure for Aqueous Stock Solution (up to 45 mg/mL): a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of sterile, nuclease-free water to achieve the desired concentration. d. Vortex the solution vigorously for 1-2 minutes. e. Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the powder is completely dissolved. f. Visually inspect the solution to ensure there are no visible particles. g. (Optional but recommended) Sterilize the solution by passing it through a 0.22 µm filter.[1] h. Aliquot the stock solution into single-use volumes in low-binding tubes. i. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]
-
Procedure for DMSO Stock Solution: a. Follow steps 2a and 2b. b. Add the calculated volume of anhydrous DMSO to the powder. c. Vortex until the powder is completely dissolved. Sonication is generally not required for dissolution in DMSO. d. Follow steps 2h and 2i for storage.
Protocol 2: In Vitro STING Activation Assay using RAW 264.7 Cells
-
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete RPMI medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound working solution (freshly diluted in complete RPMI)
-
Positive control (e.g., cGAMP)
-
Reagents for downstream analysis (e.g., ELISA kit for IFN-β, RIPA buffer for Western blot)
-
-
Procedure: a. Seed RAW 264.7 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. b. Incubate the cells at 37°C in a 5% CO2 incubator overnight. c. The next day, remove the old medium and replace it with fresh complete RPMI containing the desired concentrations of E7766, a vehicle control (e.g., water or DMSO at the same final concentration as in the E7766-treated wells), and a positive control. d. Incubate for the desired period (e.g., 6-24 hours). e. After incubation, collect the cell culture supernatant for cytokine analysis (e.g., IFN-β ELISA) and/or lyse the cells for protein analysis (e.g., Western blot for p-STING, p-TBK1, p-IRF3).
Visualizations
Caption: E7766 activates the STING pathway, leading to an anti-tumor immune response.
Caption: A typical workflow for studying the in vitro effects of E7766.
Caption: A logical guide for troubleshooting E7766 solubility challenges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STING activation and overcoming the challenges associated with STING agonists using ADC (antibody-drug conjugate) and other delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing E7766 Diammonium Salt Delivery for Systemic Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E7766 diammonium salt. The information is designed to address specific issues that may be encountered during the systemic delivery of this potent STING agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a structurally novel, macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2] Its unique structure provides enhanced stability and binding affinity to the STING protein.[3] Upon binding, E7766 activates the STING signaling pathway, which is a critical component of the innate immune system. This activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[3] Phosphorylated IRF3 then translocates to the nucleus, inducing the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[3] These cytokines play a crucial role in enhancing antigen presentation and priming T-cell mediated anti-tumor immunity.[3][4]
Q2: What are the key differences between E7766 and other STING agonists?
A2: E7766 is distinguished by its macrocyclic bridge, which confers conformational rigidity. This structural feature enhances its stability and allows for potent, pan-genotypic activity, meaning it can effectively activate various human STING genetic variants.[1][2] This is a significant advantage over some earlier STING agonists that showed species-specific or genotype-specific activity.
Q3: What are the recommended storage and handling conditions for this compound?
A3: this compound should be stored at -20°C for long-term stability. For preparing stock solutions, it is soluble in water.[5] Once dissolved, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5]
Q4: What are the primary administration routes being investigated for E7766?
A4: Preclinical and clinical studies have primarily focused on intratumoral (IT) and intravesical administration of E7766.[1] However, systemic delivery is being explored to address disseminated disease, though it presents challenges related to potential systemic toxicity.[6]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Recommended Solution |
| Low or no STING pathway activation (e.g., low IFN-β secretion). | 1. Low STING expression in the cell line: Not all cell lines express STING at sufficient levels. 2. Inefficient cytosolic delivery: E7766, like other cyclic dinucleotides, is negatively charged and may not readily cross the cell membrane.[7] 3. Degradation of E7766: Improper storage or handling can lead to degradation. | 1. Cell line selection: Use cell lines known to have a functional STING pathway, such as THP-1 monocytes.[8] Verify STING expression by Western blot. 2. Transfection reagents: Utilize a transfection reagent to facilitate the delivery of E7766 into the cytoplasm.[8] 3. Proper handling: Prepare fresh solutions of E7766 for each experiment and minimize freeze-thaw cycles.[8] |
| High variability in results between experiments. | 1. Inconsistent cell seeding density: Variations in cell number can affect the response to E7766. 2. Inconsistent E7766 concentration: Pipetting errors can lead to variability. 3. Edge effects in multi-well plates: Wells on the periphery of the plate are prone to evaporation. | 1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well. 2. Use a master mix: Prepare a master mix of the E7766 treatment solution to ensure consistency across wells.[8] 3. Avoid outer wells: Fill the outer wells of the plate with sterile PBS or media to minimize evaporation from the experimental wells.[8] |
| High levels of cell death or toxicity. | 1. Excessive STING activation: High concentrations of E7766 can lead to overstimulation of the inflammatory response and induce apoptosis. | 1. Dose-response curve: Perform a dose-response experiment to identify the optimal concentration that provides robust STING activation with minimal cytotoxicity.[8] |
In Vivo Experiments
| Issue | Potential Cause | Recommended Solution |
| Lack of anti-tumor efficacy after systemic administration. | 1. Suboptimal dosing or scheduling: The dose and frequency of administration may not be sufficient to induce a potent anti-tumor response. 2. Rapid clearance of E7766: Systemically administered STING agonists can be rapidly cleared from circulation. 3. Tumor microenvironment: The tumor may have an immunosuppressive microenvironment that is resistant to STING-mediated activation. | 1. Dose optimization: Conduct dose-escalation studies to determine the maximum tolerated dose (MTD) and the optimal biological dose. 2. Pharmacokinetic analysis: Perform pharmacokinetic studies to understand the distribution and clearance of E7766 in your model. 3. Combination therapy: Consider combining E7766 with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1), to overcome immunosuppression. |
| Signs of systemic toxicity (e.g., weight loss, ruffled fur, lethargy). | 1. Cytokine release syndrome (CRS): Systemic activation of STING can lead to a massive release of pro-inflammatory cytokines.[9][10] 2. Off-target effects: E7766 may be activating STING in healthy tissues. | 1. Dose reduction: Lower the dose of E7766 to a level that is effective but better tolerated. 2. CRS mitigation strategies: In preclinical models, co-administration of agents like dexamethasone or anti-IL-6R antibodies has been explored to manage CRS without compromising anti-tumor efficacy.[9] 3. Targeted delivery: Explore targeted delivery strategies, such as antibody-drug conjugates (ADCs), to direct E7766 to the tumor site and minimize systemic exposure.[6] |
| Inconsistent tumor growth inhibition between animals. | 1. Variability in tumor establishment: Differences in initial tumor size and vascularization can impact drug delivery and response. 2. Inconsistent administration: Variations in injection technique can lead to inconsistent dosing. | 1. Tumor size matching: Start treatment when tumors have reached a consistent size across all animals in the study. 2. Standardized injection procedure: Ensure that the administration of E7766 is performed consistently for all animals. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Parameter | Value (µM) |
| Human PBMCs | IFN-β Induction | IC50 | 0.15 - 0.79 (across 7 genotypes)[1] |
| Human STING Variants | STING Inhibition | EC50 | 1.0 - 4.9[5] |
Table 2: In Vivo Dosing of this compound in Preclinical Models
| Animal Model | Tumor Type | Administration Route | Dose |
| Mouse | Colon Cancer | Intratumoral | 10 mg/kg[5] |
Experimental Protocols
Protocol 1: In Vitro STING Pathway Activation and Analysis
Objective: To assess the activation of the STING pathway in a cell line in response to E7766 treatment.
Materials:
-
Target cells (e.g., THP-1 monocytes)
-
Complete cell culture medium
-
This compound
-
Transfection reagent (optional, for cells with low permeability)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer for Western blot
-
Human or mouse IFN-β ELISA kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
E7766 Preparation:
-
Reconstitute this compound in sterile water to create a stock solution (e.g., 10 mM).
-
Further dilute the stock solution in cell culture medium to the desired final concentrations for your dose-response experiment.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of E7766.
-
Include a vehicle-only control.
-
If using a transfection reagent, follow the manufacturer's protocol for complex formation.
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours) at 37°C and 5% CO2.
-
Sample Collection:
-
For ELISA: Collect the cell culture supernatant to measure IFN-β secretion.
-
For Western Blot: Wash the cells with PBS and lyse them with an appropriate lysis buffer to collect total protein.
-
-
Analysis:
-
ELISA: Follow the instructions of the IFN-β ELISA kit to quantify the amount of secreted IFN-β.
-
Western Blot: Perform Western blotting to detect the phosphorylation of STING, TBK1, and IRF3.
-
Protocol 2: Systemic Administration of E7766 in a Murine Tumor Model
Objective: To evaluate the systemic anti-tumor effects of E7766 in a mouse model.
Materials:
-
Tumor-bearing mice (e.g., with subcutaneous tumors)
-
This compound
-
Sterile saline or PBS for injection
-
Syringes and needles
Procedure:
-
E7766 Formulation:
-
Reconstitute this compound in sterile saline or PBS to the desired concentration.
-
Ensure the solution is sterile by passing it through a 0.22 µm filter.[5]
-
-
Animal Dosing:
-
Administer the E7766 solution to the mice via the desired systemic route (e.g., intravenous, intraperitoneal).
-
The volume of injection should be appropriate for the size of the animal.
-
-
Monitoring:
-
Monitor the animals regularly for signs of toxicity (e.g., weight loss, changes in behavior).
-
Measure tumor volume at regular intervals using calipers.
-
-
Pharmacodynamic Analysis (Optional):
-
At selected time points after administration, blood samples can be collected to measure systemic cytokine levels by ELISA.
-
Tumor and lymphoid tissues can be harvested to analyze immune cell infiltration by flow cytometry or immunohistochemistry.
-
Mandatory Visualizations
Caption: E7766-mediated activation of the STING signaling pathway.
Caption: General experimental workflow for E7766 evaluation.
References
- 1. Identification of Small GTPases That Phosphorylate IRF3 through TBK1 Activation Using an Active Mutant Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. williamscancerinstitute.com [williamscancerinstitute.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating off-target effects of E7766 diammonium salt
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E7766 diammonium salt, a potent STING (Stimulator of Interferon Genes) agonist. The focus is on mitigating potential off-target effects and ensuring robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
E7766 is a macrocycle-bridged STING agonist.[1] Its primary mechanism of action is to bind to and activate the STING protein, which is a key component of the innate immune system responsible for detecting cytosolic DNA.[1] Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately leading to an anti-tumor immune response.[1][2] E7766 is designed to have a high affinity for STING, leading to potent immune activation.[1]
Q2: What are the expected on-target pharmacodynamic effects of E7766?
The intended on-target effects of E7766 are the activation of the STING pathway within the tumor microenvironment. This leads to:
-
Induction of Pro-inflammatory Cytokines and Chemokines: Transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10 (CXCL10), MCP-1 (CCL2), and MIP-1b (CCL4) are expected within hours of administration.[3][4]
-
Immune Cell Infiltration: Increased infiltration of immune cells, such as CD8+ T cells and natural killer (NK) cells, into the tumor.[2]
-
Upregulation of Immune Checkpoint Markers: Increased expression of PD-L1 in the tumor microenvironment.[3][4]
Q3: What are the most common off-target effects or adverse events observed with E7766?
The most frequently observed adverse events are related to systemic immune activation, which can be considered an exaggeration of the on-target pharmacology. In a Phase I clinical trial of intratumoral E7766, the most common treatment-related adverse events were chills, fever, and fatigue.[3][4][5][6][7] These are consistent with the systemic release of cytokines and the induction of an inflammatory state.[8]
Troubleshooting Guide: Managing Systemic Inflammatory Response
A primary challenge in working with STING agonists like E7766 is managing the systemic inflammatory response to maximize the therapeutic window. Here are troubleshooting strategies for common issues.
Issue 1: Excessive systemic cytokine release (Cytokine Release Syndrome - CRS) in preclinical models.
-
Potential Cause: High dose or rapid systemic exposure of E7766.
-
Troubleshooting/Mitigation Strategy:
-
Dose Titration: Perform a dose-response study to identify the minimum effective dose that elicits a local anti-tumor response with manageable systemic cytokine levels. A study with E7766 in a murine sarcoma model noted that doses exceeding 4 mg/kg resulted in toxicity.[9]
-
Localized Delivery: Administer E7766 directly into the tumor (intratumoral injection) to concentrate the drug at the site of action and limit systemic exposure.[5]
-
Nanoparticle Formulation: Encapsulating E7766 in a nanoparticle delivery system can improve its pharmacokinetic profile, enhance tumor accumulation, and reduce systemic exposure, thereby mitigating off-target effects.
-
Issue 2: Lack of a clear therapeutic window between anti-tumor efficacy and systemic toxicity.
-
Potential Cause: The inherent potency of E7766 leads to a narrow therapeutic index when administered systemically in its free form.
-
Troubleshooting/Mitigation Strategy:
-
Formulation Development: Develop a controlled-release formulation or a nanoparticle-based delivery system to alter the biodistribution and release kinetics of E7766. This can help maintain therapeutic concentrations in the tumor while keeping systemic levels below the toxicity threshold.
-
Combination Therapy: Combine a lower, non-toxic dose of E7766 with other anti-cancer agents, such as immune checkpoint inhibitors. Preclinical studies have shown that STING agonists can synergize with anti-PD-1 therapy.[9]
-
Quantitative Data Summary
The following table summarizes the most frequent treatment-related adverse events from a Phase I clinical study of intratumorally administered E7766 in patients with advanced solid tumors.
| Adverse Event | Non-Visceral Injection Cohort (N=10) | Visceral Injection Cohort (N=14) |
| Chills | 50.0% | 85.7% |
| Fever | 40.0% | 85.7% |
| Fatigue | 30.0% | 35.7% |
Data sourced from a Phase I dose-escalation and pharmacodynamic study of E7766.[3][4][6][7]
Key Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay in Human PBMCs
This protocol is designed to assess the induction of cytokines by E7766 in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Cryopreserved human PBMCs from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Ficoll-Paque for PBMC isolation (if starting from whole blood)
-
96-well cell culture plates
-
PMA and Ionomycin (positive control)
-
Multiplex cytokine analysis kit (e.g., Luminex or Meso Scale Discovery)
Methodology:
-
PBMC Preparation: Thaw cryopreserved PBMCs and wash them in complete RPMI medium. If starting from whole blood, isolate PBMCs using a Ficoll-Paque density gradient. Resuspend cells to a final concentration of 1 x 10^6 cells/mL.
-
Cell Seeding: Seed 100 µL of the PBMC suspension (100,000 cells) into each well of a 96-well plate.
-
Compound Preparation: Prepare a serial dilution of E7766 in complete RPMI medium.
-
Cell Treatment: Add 100 µL of the E7766 dilutions to the respective wells. Include wells for a vehicle control (medium only) and a positive control (e.g., PMA/Ionomycin).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Analyze the supernatant for a panel of cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10) using a multiplex immunoassay system according to the manufacturer's instructions.
Protocol 2: Preclinical In Vivo Assessment of Off-Target Inflammation
This protocol outlines a study to evaluate the systemic inflammatory effects of E7766 in a murine tumor model.
Animal Model:
-
Syngeneic tumor model (e.g., CT26 colon carcinoma in BALB/c mice or B16-F10 melanoma in C57BL/6 mice)
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, E7766 low dose, E7766 high dose).
-
Drug Administration: Administer E7766 via the desired route (e.g., intratumoral or intravenous).
-
Monitoring: Monitor mice for clinical signs of toxicity (e.g., weight loss, changes in behavior).
-
Sample Collection: At various time points post-administration (e.g., 2, 6, 24, and 48 hours), collect blood via retro-orbital or tail vein bleed for plasma cytokine analysis.
-
Terminal Endpoint: At the study endpoint, euthanize the mice and collect major organs (e.g., liver, spleen, lungs, kidneys) for histopathological analysis to assess for signs of inflammation (e.g., immune cell infiltration).
-
Analysis:
-
Plasma Cytokines: Analyze plasma samples for a panel of inflammatory cytokines using a multiplex immunoassay.
-
Histopathology: Process fixed organ tissues, stain with H&E, and have a pathologist score them for inflammation.
-
Visualizations
Caption: E7766 activates the STING pathway, leading to cytokine production.
Caption: Workflow for assessing E7766-induced cytokine release in PBMCs.
Caption: Nanoparticle delivery enhances tumor targeting and reduces systemic exposure.
References
- 1. Nanoparticle Delivery Improves the Pharmacokinetic Properties of Cyclic Dinucleotide STING Agonists to Open a Therapeutic Window for Intravenous Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and immunotoxicity assessment of immunomodulatory monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotechnology-conferences.magnusgroup.org [biotechnology-conferences.magnusgroup.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dovepress.com [dovepress.com]
- 6. Pre-clinical immunotoxicity studies of nanotechnology-formulated drugs: challenges, considerations and strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Nanoparticle delivery improves the pharmacokinetic properties of cyclic dinucleotide STING agonists to open a therapeutic window for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
E7766 Technical Support Center: Troubleshooting Inconsistent Experimental Results
Welcome to the technical support center for E7766, a novel macrocycle-bridged STING (Stimulator of Interferon Genes) agonist. This resource is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies that may arise during in vitro and in vivo experiments with E7766.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for troubleshooting inconsistent results in your E7766 experiments.
Q1: We are observing high variability in IFN-β induction between replicate wells in our in vitro assay. What are the potential causes and solutions?
High variability in IFN-β (Interferon-beta) induction is a common issue in cellular immunology assays. Several factors can contribute to this problem:
-
Cell Health and Passage Number:
-
Problem: Cells that are unhealthy, stressed, or have a high passage number can respond inconsistently to stimulation. Continuous passaging can lead to genetic drift and altered phenotypes.
-
Solution: Always use healthy cells in the exponential growth phase for your experiments. Ensure cell viability is consistently high (e.g., >95%). Use cells within a defined, low passage number range to maintain consistency.
-
-
Inconsistent Cell Seeding:
-
Problem: Uneven cell distribution across the wells of a microplate will lead to variability in the cellular response.
-
Solution: Ensure thorough mixing of the cell suspension before and during seeding. Use appropriate pipetting techniques to dispense equal volumes of cell suspension into each well.
-
-
E7766 Preparation and Handling:
-
Problem: Improper storage or handling of the E7766 compound can lead to degradation and loss of potency.
-
Solution: E7766 is reported to have excellent chemical and metabolic stability.[1] However, it is crucial to follow the manufacturer's instructions for storage and handling. For short-term storage (days to weeks), keep the compound at 0-4°C, and for long-term storage (months to years), store at -20°C in a dry, dark environment.[2] Prepare fresh dilutions from a validated stock solution for each experiment to avoid issues with agonist potency.
-
-
Mycoplasma Contamination:
-
Problem: Mycoplasma contamination can activate innate immune pathways, including STING, leading to high background and inconsistent cellular responses.
-
Solution: Regularly test your cell cultures for mycoplasma contamination. If contamination is detected, discard the culture and start with a fresh, uncontaminated stock.
-
Q2: Our cytotoxicity assay results with E7766 are not reproducible. What factors should we investigate?
Inconsistent results in cytotoxicity assays can stem from several sources:
-
Assay Type and Timing:
-
Problem: The choice of cytotoxicity assay (e.g., LDH, MTT) and the timing of the measurement can significantly impact the results.
-
Solution: Select an assay that is appropriate for the expected mechanism of cell death. Optimize the incubation time with E7766 to capture the peak of the cytotoxic effect.
-
-
Target Cell Variability:
-
Problem: Different cancer cell lines can exhibit varying sensitivity to STING-induced cell death.
-
Solution: Characterize the STING pathway functionality in your target cell lines. Some cancer cells may have downregulated STING expression or dysfunctional signaling pathways, which would make them resistant to E7766-induced cytotoxicity.[3]
-
-
Effector to Target (E:T) Ratio (for co-culture assays):
-
Problem: In assays involving immune cells (effectors) and cancer cells (targets), the ratio of these two cell types is critical.
-
Solution: Optimize the E:T ratio to achieve a robust and reproducible cytotoxic response.
-
Q3: We are not observing the expected pan-genotypic activity of E7766 in our experiments with human PBMCs. Why might this be?
E7766 is known for its potent and consistent activity across major human STING genotypes.[4][5] If you are not observing this, consider the following:
-
PBMC Donor Variability:
-
Problem: The immune response can vary significantly between individuals due to genetic and environmental factors.
-
Solution: When possible, screen multiple healthy donors to establish a baseline response to E7766.
-
-
PBMC Isolation and Handling:
-
Problem: The quality and viability of Peripheral Blood Mononuclear Cells (PBMCs) are highly dependent on the isolation and handling procedures.
-
Solution: Use a standardized and validated protocol for PBMC isolation to ensure high viability and purity. Minimize the time between blood collection and the start of the experiment.
-
-
Suboptimal E7766 Concentration:
-
Problem: The concentration of E7766 used may not be optimal for inducing a robust response in all STING genotypes.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range of E7766 for your specific experimental setup.
-
Quantitative Data Summary
The following tables summarize key quantitative data for E7766 from various studies.
Table 1: In Vitro Activity of E7766 Across Human STING Genotypes in Human PBMCs
| STING Genotype | IC50 (µM) | Reference Cyclic Dinucleotide STING Agonist IC50 (µM) |
| WT | 0.15 - 0.79 | 1.88 - >50 |
| HAQ | 0.15 - 0.79 | 1.88 - >50 |
| AQ | 0.15 - 0.79 | 1.88 - >50 |
| Q | 0.15 - 0.79 | 1.88 - >50 |
| H232R | 0.15 - 0.79 | 1.88 - >50 |
| R293Q | 0.15 - 0.79 | 1.88 - >50 |
| REF | 0.15 - 0.79 | 1.88 - >50 |
| Data from a study characterizing E7766's activity in human PBMCs. The IC50 range for E7766 demonstrates its consistent potency across seven tested human STING genotypes, in contrast to a reference cyclic dinucleotide STING agonist which showed weaker and more variable potency.[4] |
Table 2: In Vitro EC50 Values of E7766 for IFNβ Induction in Human PBMCs
| STING Genotype | EC50 (µmol/L) |
| Seven Major Genotypes | 0.15 to 0.79 |
| This table shows the effective concentration (EC50) of E7766 for inducing IFNβ expression in primary human peripheral blood mononuclear cells harboring any of seven major STING genotypes.[6] |
Experimental Protocols
Below are detailed methodologies for key experiments involving E7766. These are generalized protocols and may require optimization for your specific cell types and experimental conditions.
Protocol 1: In Vitro IFN-β Induction Assay in Human PBMCs
Objective: To measure the induction of IFN-β by E7766 in human PBMCs.
Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
E7766 stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
Human IFN-β ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the isolated PBMCs in complete RPMI 1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells per well.
-
E7766 Treatment: Prepare serial dilutions of E7766 in complete RPMI 1640 medium. Add the diluted E7766 to the wells containing PBMCs. Include a vehicle control (medium with the same concentration of solvent used for E7766).
-
Incubation: Incubate the plate for 24-48 hours in a CO2 incubator at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells. Carefully collect the supernatant from each well.
-
IFN-β ELISA: Measure the concentration of IFN-β in the collected supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.
Protocol 2: In Vitro Cytotoxicity Assay (LDH Release Assay)
Objective: To assess the cytotoxic effect of E7766 on cancer cell lines.
Materials:
-
Target cancer cell line
-
Appropriate cell culture medium
-
E7766 stock solution
-
96-well cell culture plates
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
CO2 incubator (37°C, 5% CO2)
Methodology:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
E7766 Treatment: Prepare serial dilutions of E7766 in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of E7766. Include a vehicle control and a positive control for maximum LDH release (e.g., lysis buffer provided with the kit).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed.
-
LDH Measurement: Transfer a portion of the supernatant to a new 96-well plate and measure the LDH activity using an LDH cytotoxicity assay kit according to the manufacturer's protocol.
Visualizations
Signaling Pathway of E7766
Caption: E7766 activates the STING pathway, leading to the production of Type I interferons and cytokines.
Experimental Workflow for In Vitro IFN-β Induction Assay
References
- 1. sanguinebio.com [sanguinebio.com]
- 2. reprocell.com [reprocell.com]
- 3. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
E7766 Dose-Response Relationship in Different Cancer Cell Lines: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-response relationship of E7766 in various cancer cell lines. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist with experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is E7766 and what is its primary mechanism of action?
A1: E7766 is a novel, macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2][3][4] Its primary mechanism of action is to activate the STING signaling pathway, which is a crucial component of the innate immune system that detects cytosolic DNA.[5][6] Activation of STING by E7766 in immune cells within the tumor microenvironment leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, enhances the cross-presentation of tumor antigens by dendritic cells, promotes the activation of natural killer (NK) cells, and stimulates a potent anti-tumor response mediated by cytotoxic T lymphocytes.[1][7][8][9]
Q2: Does E7766 have direct cytotoxic effects on cancer cells?
A2: The primary anti-tumor activity of E7766 is believed to be immune-mediated rather than through direct cytotoxicity to cancer cells.[1][7] While some studies suggest that STING activation in certain cancer cells can increase their antigenicity and sensitivity to immune-mediated killing, the widespread direct cytotoxic effects of E7766 on cancer cell lines have not been extensively reported in publicly available literature.[1] The efficacy of E7766 is often more pronounced in in vivo models where a competent immune system is present.[1][2]
Q3: What is the reported IC50 or EC50 of E7766?
A3: A specific IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, for E7766 in various cancer cell lines is not widely available in the literature. This is likely because its primary mechanism is not direct cytotoxicity. However, the potency of E7766 has been characterized in human peripheral blood mononuclear cells (PBMCs). In human PBMCs, E7766 has demonstrated potent and consistent activity across seven different human STING genotypes, with reported IC50 values ranging from 0.15 to 0.79 μM.[2][3][10]
Data Presentation
Table 1: Potency of E7766 in Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | Parameter | Value Range (μM) | STING Genotypes |
| Human PBMCs | IC50 | 0.15 - 0.79 | Seven tested human STING genotypes |
Note: This data reflects the potency of E7766 in activating an immune response in PBMCs, not direct cytotoxicity against cancer cells. Further studies are needed to determine the direct dose-response relationship in specific cancer cell lines.
Experimental Protocols
Protocol: In Vitro Cell Viability Assay (MTT Assay) for E7766
This protocol provides a general framework for assessing the effect of E7766 on the viability of adherent cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Researchers should optimize the conditions for their specific cell line and experimental setup.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
E7766 (reconstituted in an appropriate solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of E7766 in complete culture medium. It is recommended to start with a wide concentration range (e.g., 0.1 µM to 50 µM).[11]
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve E7766).
-
Carefully remove the medium from the wells and add 100 µL of the E7766 dilutions or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix gently by pipetting or by placing the plate on an orbital shaker for a few minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration of E7766 relative to the vehicle control.
-
Plot the dose-response curve (percentage of cell viability vs. log of E7766 concentration) to determine the IC50 value, if applicable.
-
Mandatory Visualizations
Caption: STING Signaling Pathway Activated by E7766.
Caption: General Workflow for In Vitro Cell Viability Assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| No or low response to E7766 | - Low or absent STING expression in the cell line- Inactive compound- Insufficient incubation time | - Verify STING expression in your cell line using Western blot or qPCR.- Use a cell line known to have a functional STING pathway for positive control (e.g., THP-1).- Check the storage and handling of the E7766 compound.- Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| High background in MTT assay | - Contamination of cell culture- High cell density- Interference from phenol red in the medium | - Regularly check for microbial contamination.- Optimize the initial cell seeding density.- Use a phenol red-free medium for the assay. |
| Precipitation of E7766 in culture medium | - Poor solubility of the compound | - Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to the cells (typically <0.5%).- Prepare fresh dilutions of E7766 for each experiment. |
References
- 1. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: E7766 and Management of Cytokine Release Syndrome
This technical support center provides researchers, scientists, and drug development professionals with essential information for managing cytokine release syndrome (CRS) associated with the STING agonist E7766.
Frequently Asked Questions (FAQs)
Q1: What is E7766 and how does it work?
A1: E7766 is a macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2] It is designed with a unique structure that locks the molecule in a bioactive conformation, enhancing its binding affinity and stability.[1][2] Upon administration, E7766 binds to and activates the STING protein, which triggers a downstream signaling cascade involving TANK-binding kinase 1 (TBK1), interferon regulatory factor 3 (IRF3), and nuclear factor-kappa B (NF-kB).[1] This signaling leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for activating an anti-tumor immune response.[1][3][4]
Q2: What is Cytokine Release Syndrome (CRS)?
A2: Cytokine Release Syndrome is a systemic inflammatory response that can be triggered by immunotherapies like STING agonists.[3] Activation of the STING pathway leads to a broad release of pro-inflammatory cytokines.[1][5] While this is the intended mechanism for anti-tumor activity, excessive production can lead to severe side effects such as fever, chills, and fatigue.[3][6] In a phase I study of E7766, four patients experienced CRS.[7][8]
Q3: What cytokines are typically elevated following E7766 administration?
A3: Both preclinical and clinical studies have shown that E7766 administration leads to a significant, though often transient, increase in several systemic cytokines. In preclinical mouse models, E7766 induced significant elevations of IFNβ and TNFα.[9] A first-in-human clinical trial reported transient increases in plasma levels of IFN-α, IFN-β, IFN-γ, TNF-α, IL-6, IP-10 (CXCL10), MCP-1 (CCL2), and MIP-1b (CCL4) within 10 hours post-injection.[6][10]
Q4: What are the known strategies for mitigating CRS induced by STING agonists?
A4: While data specifically for E7766 is limited, preclinical studies with other systemic STING agonists have explored CRS mitigation strategies.[11] Pre-treatment with agents like dexamethasone or anti-IL-6R (tocilizumab) antibodies has been investigated.[11] Dexamethasone was found to suppress IL-6 and IFN-γ while increasing IL-10, whereas anti-IL-6R treatment maintained a more pro-inflammatory environment.[11] Importantly, these premedication strategies did not appear to compromise the anti-tumor efficacy of the STING agonist in preclinical models, suggesting a viable path for clinical management.[11]
Q5: How does E7766 potency vary across different human STING genotypes?
A5: E7766 was specifically designed as a pan-genotypic STING agonist.[2][12] It has demonstrated consistent and potent activity across seven major human STING genetic variants, with IC50 values in the range of 0.15-0.79 μM.[12][13] This is a significant advantage over some other cyclic dinucleotide agonists that show weaker and more variable potency across these genotypes.[12][13]
Troubleshooting Guide
Q: We observed unexpectedly high and sustained levels of IL-6 in our mouse model after E7766 administration, leading to severe toxicity. How should we proceed?
A: This indicates a potential for severe CRS.
-
Confirm the Dose: Double-check the dosage calculation and administration volume. E7766 is potent, and dosing errors can lead to excessive cytokine release.
-
Evaluate Mitigation Strategies: Consider implementing a pre-treatment protocol. Based on preclinical studies with other STING agonists, administering an anti-IL-6R antibody one hour prior to E7766 treatment could be a viable strategy to specifically neutralize IL-6 activity without significantly dampening the overall desired immune response.[11]
-
Monitor Additional Cytokines: Broaden your cytokine panel to include IFN-γ, TNF-α, and IL-10. This will provide a more complete picture of the immune response. Pre-treatment with dexamethasone, for example, has been shown to suppress IL-6 and IFN-γ but increase the anti-inflammatory cytokine IL-10.[11]
-
Staggered Dosing: If the protocol allows, consider a dose-escalation or staggered dosing schedule in your experimental design to allow the immune system to adapt.
Q: We are seeing significant variability in cytokine induction and anti-tumor response between individual mice in the same treatment group. What could be the cause?
A: Variability can stem from several factors:
-
Administration Technique: For intratumoral (IT) injections, ensure the technique is consistent. The volume, depth, and rate of injection can influence drug distribution within the tumor microenvironment (TME) and subsequent systemic exposure.
-
Tumor Heterogeneity: The immune composition of the TME can vary between tumors, even in syngeneic models. A "cold" tumor with low immune infiltration may respond differently than an inflamed "hot" tumor.[3][14] Consider performing baseline immune profiling of tumors to stratify your results.
-
Host STING Expression: The anti-tumor effects of E7766 have been shown to be dependent on STING expression in host immune cells, not necessarily in the tumor cells themselves.[9] While less likely to be a variable in inbred lab mice, it is a critical factor.
Q: Our in vitro experiments with E7766 on human PBMCs show lower-than-expected IFN-β production. What should we check?
A:
-
STING Genotype: Confirm the STING genotype of your PBMC donors if possible. While E7766 is pan-genotypic, slight variations in potency exist.[12][13]
-
Cell Viability and Purity: Ensure the PBMCs are viable and that the monocyte/macrophage population, which are key responders to STING agonists, is healthy and present in expected numbers.
-
Assay Kinetics: IFN-β production is often transient. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to ensure you are capturing the peak of the response. Clinical data shows cytokine levels peak and then drop within hours.[6][10]
-
Positive Control: Use a known STING agonist like cGAMP as a positive control to confirm that the signaling pathway is functional in your cell system.
Quantitative Data Summary
Table 1: E7766 Potency Across Human STING Genotypes
| STING Genotype | Reported IC50 Range (μM) | Reference |
| WT, REF, HAQ, AQ, Q | 0.15 - 0.79 | [12][13] |
Table 2: Cytokine Profile Following E7766 Administration
| Cytokine | Preclinical Finding (Mouse Models) | Clinical Finding (Human Plasma) | Reference |
| IFN-α | Not specified | Transiently increased | [6][10] |
| IFN-β | Significantly elevated | Transiently increased | [6][9][10] |
| IFN-γ | Not specified | Transiently increased | [6][10] |
| TNF-α | Significantly elevated | Transiently increased | [6][9][10] |
| IL-6 | Not specified | Transiently increased | [6][10] |
| IP-10 (CXCL10) | Robustly induced | Transiently increased | [6][10][12] |
| MCP-1 (CCL2) | Not specified | Transiently increased | [6][10] |
| MIP-1b (CCL4) | Not specified | Transiently increased | [6][10] |
Note: "Transiently increased" in the clinical context refers to a peak within 10 hours post-injection, followed by a return to baseline levels.[6][10]
Experimental Protocols
Protocol: Assessment of Cytokine Release Syndrome in a Syngeneic Mouse Model
This protocol outlines a method for monitoring CRS following intratumoral administration of E7766 in a tumor-bearing mouse model.
1. Materials:
-
E7766 (e.g., Chemietek, cat#2242635–02–3)[9]
-
Vehicle control (appropriate for E7766 formulation)
-
Syngeneic tumor-bearing mice (e.g., CT26 or KP sarcoma models)[9][12]
-
Blood collection supplies (e.g., EDTA-coated microtainers)
-
Multiplex cytokine assay kit (e.g., Luminex-based) covering key cytokines (IFN-β, TNF-α, IL-6, IFN-γ, CXCL10, CCL2)
-
Clinical scoring sheet for toxicity assessment (see below)
2. Procedure:
-
Baseline Measurement (Day 0, Time 0):
-
Record the weight and a baseline clinical score for each mouse. A simple scoring system can include posture, activity level, and fur texture (0=normal, 1=mild, 2=moderate, 3=severe).
-
Collect a baseline blood sample (e.g., via tail vein or submandibular bleed) for plasma isolation.
-
-
E7766 Administration (Day 0, Time 1h):
-
Administer E7766 via intratumoral (IT) injection at the desired dose (e.g., a 4 mg/kg operational dose has been used in sarcoma models).[9] Administer vehicle to the control group.
-
-
Post-Treatment Monitoring:
-
Clinical Scoring: At 2, 4, 6, 8, and 24 hours post-injection, record weight and clinical scores for each mouse. A weight loss of >15% or a high clinical score may necessitate euthanasia.
-
Blood Collection: Collect blood samples at peak cytokine time points. Based on preclinical and clinical data, time points such as 6 hours post-injection are effective for capturing peak systemic cytokine levels.[6][9]
-
-
Sample Processing and Analysis:
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Thaw plasma samples on ice and perform the multiplex cytokine assay according to the manufacturer's instructions.
-
-
Data Interpretation:
-
Compare the cytokine concentrations in the E7766-treated group to the vehicle control group.
-
Correlate the magnitude of cytokine elevation with the observed clinical toxicity scores and weight loss to establish a dose-response relationship for CRS in your model.
-
Visualizations
Caption: E7766 STING signaling pathway leading to cytokine production.
Caption: Experimental workflow for preclinical CRS assessment.
References
- 1. Facebook [cancer.gov]
- 2. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. STINGing Cancer: Development, Clinical Application, and Targeted Delivery of STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 13. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 14. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of E7766 Diammonium Salt
Welcome to the technical support center for E7766 diammonium salt. This resource is intended for researchers, scientists, and drug development professionals utilizing E7766 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your studies and improve the therapeutic index of this potent STING agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, macrocycle-bridged Stimulator of Interferon Genes (STING) agonist.[1][2][3] It is designed to have potent and pan-genotypic activity, meaning it can activate various known human STING variants.[1][2][3] Its mechanism of action involves binding to the STING protein, which is located on the endoplasmic reticulum. This binding triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[4][5] In the Golgi, STING activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[4][5][6] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[4][5][6] This cascade of events stimulates a robust innate immune response, leading to the activation and recruitment of various immune cells, including CD8+ T cells and natural killer (NK) cells, to the tumor microenvironment, ultimately resulting in anti-tumor activity.[7][8]
Q2: What are the common adverse effects observed with E7766 and how can they be managed in a preclinical setting?
A2: In a Phase I clinical trial, the most frequently observed treatment-related adverse events were chills, fever, and fatigue.[9][10][11] These are consistent with the known effects of STING pathway activation and the subsequent release of inflammatory cytokines. In preclinical animal models, similar systemic inflammatory responses can be observed. To manage these effects and improve the therapeutic index, consider the following strategies:
-
Dose Optimization: Conduct thorough dose-response studies to identify the minimum effective dose that elicits an anti-tumor response with manageable toxicity. Interestingly, some preclinical studies suggest that lower doses of STING agonists may have similar or even greater potency than higher doses due to better expansion of tumor-specific CD8+ T cells.[9]
-
Localized Delivery: Intratumoral administration is the most common route in clinical trials to concentrate the drug at the tumor site and minimize systemic exposure and associated side effects.[9][12]
-
Combination Therapy: Combining E7766 with other agents, such as checkpoint inhibitors, may allow for lower, less toxic doses of E7766 while achieving a synergistic anti-tumor effect.[13][14][15]
-
Formulation Strategies: The use of nanocarriers or other drug delivery systems can improve the pharmacokinetic profile of STING agonists, leading to enhanced tumor accumulation and reduced systemic toxicity.[16][17]
Q3: How should I prepare this compound for in vitro and in vivo experiments?
A3: this compound is soluble in water and DMSO. For in vitro experiments, it is recommended to prepare a stock solution in sterile, nuclease-free water or DMSO. For in vivo studies, the compound can be formulated in saline for injection. One suggested formulation for intravenous injection is a mixture of DMSO, PEG300, Tween 80, and saline. For subcutaneous or intratumoral injections, a formulation of DMSO and corn oil can be considered. It is crucial to ensure the final solution is sterile, for example, by filtering through a 0.22 µm filter. Always refer to the manufacturer's instructions for specific solubility and stability information. To avoid degradation, it is advisable to aliquot the stock solution and store it at -20°C or -80°C, avoiding repeated freeze-thaw cycles.[18]
Troubleshooting Guides
Issue 1: Low or No STING Activation in In Vitro Assays
If you are observing a weaker than expected or no STING activation (e.g., low IFN-β production), consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Low STING expression in the cell line | Confirm STING protein expression levels in your chosen cell line via Western blot or qPCR. If expression is low, consider using a cell line known to have a robust STING pathway, such as THP-1 monocytes. |
| Inefficient cytosolic delivery | E7766, like other cyclic dinucleotides, is a charged molecule and may not passively cross the cell membrane efficiently. Consider using a transfection reagent or electroporation to facilitate its entry into the cytoplasm. |
| Agonist degradation | Ensure the use of nuclease-free water and reagents. If using serum-containing media, nucleases present in the serum could potentially degrade the compound. Consider performing initial experiments in serum-free media. Minimize freeze-thaw cycles of the stock solution. |
| Defective downstream signaling components | If you have confirmed STING expression, the issue may lie downstream. Assess the phosphorylation status of key downstream proteins like TBK1 and IRF3 using Western blotting to pinpoint the signaling defect. |
| Incorrect dosage | Perform a comprehensive dose-response curve to ensure you are using an optimal concentration of E7766 for your specific cell line and assay. |
Issue 2: High Variability in Experimental Replicates
High variability between replicates can obscure meaningful results. Here are some common sources of variability and how to address them:
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding multi-well plates and work quickly to prevent cells from settling in the reservoir. |
| Pipetting errors | Calibrate your pipettes regularly. Use a fresh set of tips for each replicate to avoid carryover. When preparing serial dilutions, ensure thorough mixing at each step. |
| Edge effects in multi-well plates | The outer wells of a multi-well plate are more prone to evaporation, which can alter the concentration of your compound. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media to create a humidity barrier. |
| Cell health and passage number | Use cells that are in a healthy, logarithmic growth phase. Avoid using cells that are of a very high passage number, as their characteristics can change over time. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of E7766 Across Human STING Genotypes
| STING Genotype | EC50 for IFNβ Induction (µM) |
| WT | 0.15 - 0.79 |
| HAQ | 0.15 - 0.79 |
| AQ | 0.15 - 0.79 |
| REF | 0.15 - 0.79 |
| H232 | 0.15 - 0.79 |
| R293 | 0.15 - 0.79 |
| G230A | 0.15 - 0.79 |
| (Data summarized from preclinical studies demonstrating the pan-genotypic activity of E7766)[1][2][3] |
Table 2: Treatment-Related Adverse Events (TRAEs) in a Phase I Clinical Trial of Intratumoral E7766
| Adverse Event | Non-visceral Injection (n=10) - All Grades (%) | Visceral Injection (n=14) - All Grades (%) | Non-visceral Injection (n=10) - Grade ≥3 (%) | Visceral Injection (n=14) - Grade ≥3 (%) |
| Any TRAE | 70.0 | 100.0 | 20.0 | 42.9 |
| Chills | 50.0 | 85.7 | 0 | 0 |
| Fever | 40.0 | 85.7 | 0 | 14.3 |
| Fatigue | 30.0 | 35.7 | 10.0 | 14.3 |
| Nausea | 30.0 | 14.3 | 0 | 0 |
| Injection site pain | 20.0 | 35.7 | 10.0 | 7.1 |
| Injection site reaction | 20.0 | 28.6 | 0 | 0 |
| Vomiting | 20.0 | 21.4 | 0 | 0 |
| Tachycardia | 20.0 | 21.4 | 0 | 0 |
| Hypotension | 0 | 21.4 | 0 | 7.1 |
| (Data from a Phase I dose-escalation study in patients with advanced solid tumors or lymphomas)[10] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using a Resazurin-based Reagent
This protocol describes a general method for assessing the cytotoxic effects of E7766 on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., CT26 murine colon carcinoma)
-
Complete cell culture medium
-
This compound
-
Sterile, nuclease-free water or DMSO for stock solution
-
96-well clear-bottom black plates
-
Resazurin-based cytotoxicity reagent
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of E7766 in sterile water or DMSO.
-
Perform serial dilutions of the E7766 stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of E7766. Include wells with medium only (no cells) as a background control, and wells with cells in medium without E7766 as a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Cytotoxicity Assessment:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions (typically 10-20 µL per well).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths (e.g., ~560 nm excitation and ~590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the E7766 concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: In Vivo Murine Tumor Model for Efficacy Assessment
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of E7766 in a syngeneic mouse model.
Materials:
-
Syngeneic mouse strain (e.g., BALB/c for CT26 tumors)
-
Murine cancer cell line (e.g., CT26)
-
This compound
-
Sterile saline for injection
-
Calipers for tumor measurement
-
Appropriate animal handling and euthanasia equipment
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend the tumor cells in sterile PBS or saline at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Prepare the E7766 formulation in sterile saline at the desired concentration.
-
-
Drug Administration:
-
Administer E7766 via the desired route (e.g., intratumoral, intravenous). For intratumoral injection, carefully inject the formulation directly into the tumor.
-
The dosing schedule will depend on the experimental design (e.g., a single dose, or multiple doses over a period of time).
-
-
Efficacy Evaluation:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immune cell infiltration).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Analyze the statistical significance of the differences in tumor growth between the treatment and control groups.
-
Calculate the tumor growth inhibition (TGI) for the E7766-treated groups.
-
Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway activated by E7766.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for an in vivo efficacy study of E7766.
Troubleshooting Logic for Low In Vitro STING Activation
References
- 1. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- 14. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jitc.bmj.com [jitc.bmj.com]
- 16. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound | STING | 2242635-03-4 | Invivochem [invivochem.com]
E7766 Therapy Technical Support Center: Troubleshooting Resistance Mechanisms
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing potential resistance mechanisms to E7766 therapy. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of E7766?
E7766 is a potent and pan-genotypic macrocycle-bridged stimulator of interferon genes (STING) agonist.[1][2] It is designed to bind to various STING protein isoforms with high affinity, activating the STING signaling pathway.[1] This activation leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn stimulate a robust innate and adaptive anti-tumor immune response.[3][4] A key feature of E7766 is its ability to induce durable tumor clearance and long-lasting immune memory, which has been observed in preclinical models.[1][2][5]
Q2: We are observing a weaker than expected anti-tumor response to E7766 in our in vivo model. What are the potential reasons?
Several factors could contribute to a suboptimal anti-tumor response to E7766. Based on preclinical and clinical findings, these include:
-
Host STING Deficiency: The anti-tumor efficacy of E7766 is critically dependent on functional STING signaling in host immune cells, not necessarily in the tumor cells themselves.[5]
-
Immunosuppressive Tumor Microenvironment (TME): The presence of immunosuppressive cells and factors within the TME can counteract the pro-inflammatory signals induced by E7766.
-
Upregulation of Immune Checkpoints: Activation of the STING pathway can lead to the upregulation of immune checkpoint molecules like PD-L1 on tumor cells, which can dampen the anti-tumor T-cell response.[3][6]
-
Activation of Negative Feedback Regulators: The STING pathway is tightly regulated by negative feedback mechanisms to prevent excessive inflammation. Overexpression or activation of these regulators can limit the efficacy of E7766.
Q3: How can we investigate if host STING signaling is the limiting factor in our experiments?
To determine if host STING function is compromised, you can perform the following experiments:
-
Use of STING-deficient mice: Compare the anti-tumor response to E7766 in wild-type versus STING-deficient mice bearing your tumor model. A lack of efficacy in STING-deficient mice would confirm the dependency on host STING.[5]
-
Ex vivo stimulation of immune cells: Isolate splenocytes or bone marrow-derived dendritic cells from your experimental mice and stimulate them with E7766 in vitro. Measure the production of IFN-β and other cytokines to assess the functionality of the STING pathway in these immune cell populations.
Q4: What are the known mechanisms of acquired resistance to STING agonists like E7766?
While specific acquired resistance mechanisms to E7766 are still under investigation, resistance to STING agonists, in general, can arise from:
-
Downregulation of STING pathway components: Chronic stimulation of the STING pathway can lead to the downregulation of key signaling molecules, including STING itself, TBK1, or IRF3.
-
Epigenetic silencing of STING: Methylation of the STING promoter can lead to reduced STING expression in tumor cells.
-
Upregulation of negative regulatory pathways: Increased expression or activity of negative regulators of the STING pathway can dampen the response to E7766.
-
Alterations in the tumor microenvironment: Changes in the TME, such as an increase in regulatory T cells (Tregs) or myeloid-derived suppressor cells (MDSCs), can create an immunosuppressive environment that is refractory to STING-mediated anti-tumor immunity.
Troubleshooting Guides
Problem 1: Low or absent IFN-β production in response to E7766 in vitro.
Potential Causes:
-
Suboptimal E7766 concentration: The concentration of E7766 may be too low to induce a robust response.
-
Cell line is not responsive: The cell line used may have a deficient or non-functional STING pathway.
-
Issues with experimental setup: Problems with reagents, timing, or measurement techniques.
-
Activation of negative feedback loops: Prolonged stimulation can lead to the activation of negative regulators that shut down the pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vitro IFN-β response.
Detailed Experimental Protocols:
-
Dose-Response Curve for E7766:
-
Plate your cells of interest at a suitable density in a 96-well plate.
-
Prepare a serial dilution of E7766, ranging from nanomolar to micromolar concentrations.
-
Treat the cells with the different concentrations of E7766 for a defined period (e.g., 6, 12, or 24 hours).
-
Harvest the cell culture supernatant.
-
Measure the concentration of IFN-β in the supernatant using an ELISA or a Luminex-based cytokine assay.
-
-
Western Blot for STING Pathway Activation:
-
Treat cells with E7766 (at the optimized concentration) or a positive control (e.g., cGAMP) for various time points (e.g., 0, 1, 3, 6 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total STING, TBK1, and IRF3.
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate. An increase in the phosphorylated forms of these proteins indicates pathway activation.
-
Problem 2: E7766 shows initial anti-tumor efficacy in vivo, but tumors eventually regrow.
Potential Causes:
-
Upregulation of adaptive resistance mechanisms: The initial anti-tumor immune response may trigger the upregulation of immune checkpoints like PD-L1.
-
Emergence of a resistant tumor clone: A subpopulation of tumor cells with a deficient STING pathway or other resistance mechanisms may be selected for.
-
Induction of an immunosuppressive tumor microenvironment: The initial inflammation may resolve into a chronic, immunosuppressive state.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for in vivo tumor regrowth.
Detailed Experimental Protocols:
-
Flow Cytometry for Tumor Immune Infiltrate:
-
Excise tumors from treated and control mice at different time points (e.g., during initial response and upon regrowth).
-
Prepare single-cell suspensions from the tumors.
-
Stain the cells with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD8+ T cells, CD4+ T cells, Tregs, MDSCs, NK cells) and the expression of checkpoint markers (e.g., PD-1, PD-L1).
-
Acquire data on a flow cytometer and analyze the percentage and activation status of each population.
-
-
Quantitative PCR (qPCR) for STING Pathway Negative Regulators:
-
Isolate RNA from tumor tissue or cultured resistant tumor cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using primers specific for known negative regulators of the STING pathway (e.g., TRIM30α, RNF5, PPP6C).
-
Normalize the expression levels to a housekeeping gene to determine the relative fold change in expression in resistant tumors compared to sensitive tumors or untreated controls.
-
Quantitative Data Summary
Table 1: In Vitro Potency of E7766
| Cell Line/System | Parameter | Value | Reference |
| Human PBMCs (7 genotypes) | IC50 for IFNβ induction | 0.15 - 0.79 µM | [1] |
Table 2: Preclinical In Vivo Efficacy of E7766
| Tumor Model | Treatment | Outcome | Reference |
| CT26 (subcutaneous & liver) | Single intratumoral injection | 90% tumor resolution, no recurrence >8 months | [7] |
| BCG-unresponsive NMIBC | Intravesical administration | Dose-dependent anti-tumor response | [7][8] |
| KrasG12D/+ Trp53-/- sarcoma | Intratumoral injection | Durable tumor clearance | [5] |
Table 3: E7766-Induced Cytokine Production In Vivo (Murine Sarcoma Model)
| Cytokine | Fold Change vs. Control (approx.) |
| IFNβ | ~10-fold |
| TNFα | ~8-fold |
| CCL5 | ~6-fold |
| CCL2 | ~4-fold |
Note: Data is estimated from graphical representations in the source and should be considered qualitative.
Signaling Pathway and Resistance Mechanisms
Caption: E7766-mediated STING activation and potential resistance pathways.
References
- 1. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. targetedonc.com [targetedonc.com]
- 8. researchgate.net [researchgate.net]
E7766 diammonium salt stability in different buffer solutions
For researchers, scientists, and drug development professionals utilizing E7766 diammonium salt, this technical support center provides essential information regarding its stability in various solutions, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is soluble in water. For in vitro studies, a stock solution can be prepared in water at a concentration of up to 45 mg/mL (57.64 mM), though ultrasonic assistance may be required.[1] For cellular assays, some protocols may use DMSO.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of the compound.
-
Solid Form: Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks). The product should be kept in a sealed container, protected from moisture and light.[1]
-
Stock Solutions: For stock solutions in solvent, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.[1]
Q3: How should I prepare an aqueous stock solution for use?
A3: When preparing a stock solution with water, it is recommended to dilute it to the working concentration and then sterilize it by filtering through a 0.22 μm filter before use.[1]
Q4: Is there any information on the stability of E7766 in physiological buffers like PBS?
A4: While specific quantitative stability data for E7766 in various buffer solutions is not publicly available, it has been noted that cyclic dinucleotide-based STING agonists can be susceptible to degradation under physiological conditions. For clinical trials, E7766 was diluted with saline for intratumoral injection, suggesting at least short-term stability in a simple salt solution.[2] However, for long-term storage or use in complex buffers, it is highly recommended to perform a stability assessment for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous buffer | The concentration of E7766 may exceed its solubility limit in the specific buffer, or the buffer components may be incompatible. | - Ensure the final concentration is within the known solubility limits. - Consider adjusting the pH of the buffer. - Perform a small-scale solubility test before preparing a large volume. |
| Loss of biological activity | The compound may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the experimental buffer. | - Always follow the recommended storage conditions. - Aliquot stock solutions to minimize freeze-thaw cycles. - Perform a stability study of E7766 in your buffer of choice (see Experimental Protocols section). - Use a freshly prepared solution for critical experiments. |
| Inconsistent experimental results | This could be due to variability in the preparation of the E7766 solution, or its degradation over the course of the experiment. | - Standardize the protocol for solution preparation. - Prepare fresh dilutions from a properly stored stock solution for each experiment. - If the experiment is lengthy, consider the stability of E7766 under the experimental conditions (e.g., temperature, pH). |
Data on Solubility and Storage
Table 1: Solubility and Recommended Storage Conditions for this compound
| Parameter | Details | Reference |
| Molecular Weight | 780.66 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in Water | 45 mg/mL (57.64 mM); requires ultrasonic treatment | [1] |
| Storage (Solid) | -20°C (long-term), sealed, away from moisture and light | [1] |
| Storage (In Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [1] |
Experimental Protocols
Protocol: Assessing the Stability of E7766 in a Buffer Solution
This protocol outlines a general method to determine the stability of E7766 in a specific buffer using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of E7766 over time in a selected buffer at a specific temperature.
Materials:
-
This compound
-
Buffer of interest (e.g., PBS, Tris-HCl)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column
-
Mobile phases (e.g., acetonitrile, water with a modifier like trifluoroacetic acid)
-
Temperature-controlled incubator or water bath
Methodology:
-
Preparation of E7766 Solution:
-
Prepare a stock solution of E7766 in water at a known concentration (e.g., 10 mg/mL).
-
Dilute the stock solution with the buffer of interest to the final desired concentration for the experiment.
-
-
Time-Zero Analysis (T=0):
-
Immediately after preparation, inject an aliquot of the E7766 solution into the HPLC system.
-
Develop an HPLC method that provides a sharp, well-resolved peak for the intact E7766.
-
Record the peak area of the intact E7766. This will serve as the baseline (100% stability).
-
-
Incubation:
-
Store the remaining E7766 solution in the buffer at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Protect the solution from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
Analyze the aliquot by HPLC using the same method as the T=0 analysis.
-
Record the peak area of the intact E7766.
-
-
Data Analysis:
-
Calculate the percentage of E7766 remaining at each time point relative to the T=0 peak area.
-
Plot the percentage of remaining E7766 against time to visualize the degradation kinetics.
-
Visualizations
Signaling Pathway of E7766
E7766 is a potent agonist of the STING (Stimulator of Interferon Genes) pathway, which is a critical component of the innate immune system.
Caption: The STING signaling pathway activated by E7766.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for evaluating the stability of E7766 in a chosen buffer solution.
Caption: Workflow for E7766 stability testing.
References
Validation & Comparative
A Head-to-Head Battle of STING Agonists: E7766 Diammonium Salt vs. cGAMP
For researchers, scientists, and drug development professionals, the activation of the STING (Stimulator of Interferon Genes) pathway presents a promising frontier in immunotherapy. At the heart of this activation are STING agonists, molecules capable of initiating a potent anti-tumor immune response. This guide provides an in-depth, objective comparison of two key STING agonists: E7766 diammonium salt, a novel synthetic agonist, and cyclic GMP-AMP (cGAMP), the endogenous natural ligand.
This comparison delves into their performance in STING activation assays, supported by experimental data. We will explore their binding affinities, pan-genotypic activities, and downstream signaling effects, offering a comprehensive overview to inform research and development decisions.
At a Glance: Key Performance Differences
| Parameter | This compound | cGAMP (2'3'-cGAMP) | Key Takeaway |
| Binding Affinity (Kd) | ~40 nM[1] | ~4.6 nM (for human STING) | cGAMP exhibits a higher binding affinity in its optimal form. |
| Pan-Genotypic Activity | Potent activity across major human STING variants (IC50: 0.15-0.79 μM)[2][3] | Activity can be significantly weaker and more variable across different STING genotypes (IC50: 1.88 μM to >50 μM for a reference CDN)[3] | E7766 demonstrates a broader and more consistent activity profile across the patient population. |
| In Vitro Potency (IFN-β Induction) | Low micromolar activity against human STING variants[4] | Variable, with higher potency for specific genotypes | E7766 shows more consistent potency across different genetic backgrounds. |
| In Vivo Anti-Tumor Activity | Demonstrates potent anti-tumor activity with long-lasting immune memory[1][5] | Possesses significant anti-tumor activity in mice | Both are effective in vivo, but E7766's pan-genotypic activity may translate to broader efficacy in humans. |
| Structure | Macrocycle-bridged synthetic molecule[1][5] | Endogenous cyclic dinucleotide | E7766's unique structure is designed for enhanced stability and pan-genotypic binding. |
Delving Deeper: A Comparative Analysis
This compound is a structurally novel, macrocycle-bridged STING agonist designed to overcome some of the limitations of natural cyclic dinucleotides like cGAMP.[1][5][6] Its unique design locks the molecule in a bioactive conformation, enhancing its binding affinity across various STING protein isoforms.[4] This is a critical advantage, as the gene encoding STING is polymorphic in the human population, and different genotypes can exhibit varied responses to cGAMP.
One of the most significant differentiators of E7766 is its pan-genotypic activity . In human peripheral blood mononuclear cells (PBMCs), E7766 demonstrated potent and consistent activity across seven tested human STING genotypes, with IC50 values ranging from 0.15 to 0.79 μM.[2][3] In contrast, a reference cyclic dinucleotide STING agonist, representative of cGAMP, showed weaker and substantially more variable potency across these genotypes, with IC50 values ranging from 1.88 μM to over 50 μM.[3] This suggests that E7766 may be a more broadly effective therapeutic agent in a genetically diverse patient population.
While the endogenous ligand 2'3'-cGAMP boasts a very high binding affinity (Kd of ~4.6 nM) to its target, the practical efficacy can be limited by its specificity for certain STING variants. E7766, with a slightly lower Kd of approximately 40 nM, compensates with its broader genotypic reach.[1]
In preclinical in vivo models, both agonists have demonstrated significant anti-tumor activity. Intratumoral injection of cGAMP can effectively inhibit tumor growth and increase survival rates in mice. E7766 has also shown potent anti-tumor activity, leading to complete tumor regression and the development of a long-lasting immune memory response in murine models.[1][5]
Visualizing the Mechanism: The STING Signaling Pathway
The activation of the STING pathway by either E7766 or cGAMP initiates a downstream signaling cascade that is crucial for the anti-tumor immune response.
Caption: The STING signaling cascade initiated by agonist binding.
Experimental Workflows: A Comparative Assay Strategy
To discern the differential effects of E7766 and cGAMP, a series of in vitro and in vivo assays are typically employed.
Caption: A typical workflow for comparing STING agonists.
Experimental Protocols
Below are detailed methodologies for key experiments used to compare E7766 and cGAMP.
STING Binding Affinity Assay (Surface Plasmon Resonance - SPR)
-
Objective: To determine and compare the binding kinetics (association and dissociation rates) and affinity (Kd) of E7766 and cGAMP to purified STING protein.
-
Methodology:
-
Recombinant human STING protein (covering the cyclic dinucleotide-binding domain) is immobilized on a sensor chip.
-
A series of concentrations of this compound and 2'3'-cGAMP are prepared in a suitable running buffer.
-
The analytes (E7766 or cGAMP) are injected over the sensor chip surface, and the binding response is measured in real-time.
-
The sensor surface is regenerated between each analyte injection.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
IFN-β Reporter Assay
-
Objective: To quantify the activation of the STING pathway by measuring the induction of an IFN-β promoter-driven reporter gene.
-
Methodology:
-
THP1-Dual™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter, are seeded in 96-well plates.
-
The cells are treated with a dose-response range of this compound and 2'3'-cGAMP.
-
After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The SEAP activity in the supernatant is measured using a commercially available substrate that produces a colorimetric or chemiluminescent signal.
-
The dose-response curves are plotted, and EC50 values are calculated to compare the potency of the two agonists.
-
Cytokine Induction Assay (ELISA)
-
Objective: To measure the secretion of key STING-induced cytokines, such as IFN-β and TNF-α, from immune cells.
-
Methodology:
-
Human PBMCs or a relevant immune cell line (e.g., THP-1) are cultured in appropriate media.
-
The cells are stimulated with various concentrations of this compound or 2'3'-cGAMP.
-
After incubation (e.g., 24 hours), the cell culture supernatants are harvested.
-
The concentrations of IFN-β and other cytokines in the supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The results are analyzed to compare the dose-dependent cytokine induction profiles of the two agonists.
-
In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate and compare the anti-tumor efficacy of E7766 and cGAMP in a syngeneic mouse tumor model.
-
Methodology:
-
Immunocompetent mice (e.g., BALB/c or C57BL/6) are subcutaneously inoculated with a syngeneic tumor cell line (e.g., CT26 colon carcinoma or B16F10 melanoma).
-
Once tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, this compound, and cGAMP.
-
The agonists are administered via intratumoral injection at specified doses and schedules.
-
Tumor volume is measured regularly with calipers.
-
The study continues until tumors in the control group reach a predetermined endpoint, and survival is monitored.
-
The anti-tumor activity is assessed by comparing tumor growth inhibition and overall survival between the treatment groups.
-
Conclusion
Both this compound and cGAMP are potent activators of the STING pathway with demonstrated anti-tumor effects. The key distinction lies in E7766's novel macrocyclic structure, which confers pan-genotypic activity, a significant advantage for clinical translation in a genetically diverse human population. While cGAMP, as the natural ligand, exhibits high binding affinity, its efficacy can be genotype-dependent. The choice between these agonists for therapeutic development will likely depend on the specific application, the target patient population, and the desired pharmacological properties. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other emerging STING agonists.
References
A Comparative Analysis of E7766 and Other Synthetic STING Agonists in Cancer Immunotherapy
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that bridges innate and adaptive immunity, making it a promising target for cancer immunotherapy. Activation of STING in the tumor microenvironment can lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, promoting an anti-tumor immune response. This has led to the development of various synthetic STING agonists. This guide provides a detailed comparison of E7766, a novel macrocycle-bridged STING agonist, with other synthetic STING agonists, supported by experimental data and methodologies.
Overview of STING Agonists
Synthetic STING agonists can be broadly categorized based on their chemical structures:
-
Cyclic Dinucleotides (CDNs): These agonists, such as ADU-S100 (MIW815) and BMS-986301, are synthetic mimics of the natural STING ligand, cGAMP. While they effectively activate STING, they can suffer from poor stability and limited activity across different human STING genetic variants (genotypes).[1][2][3]
-
Non-Cyclic Dinucleotides (non-CDNs): This class includes small molecules like GSK3745417 and SNX281, which activate STING through alternative molecular scaffolds.[4] They are being developed to overcome the limitations of CDNs, such as improving systemic administration and stability.[5]
-
Macrocycle-Bridged STING Agonists (MBSAs): E7766 is a prime example of this novel class.[6][7] It features a unique macrocyclic bridge that locks the molecule in a bioactive conformation, enhancing its binding affinity and stability.[6][7][8]
Quantitative Comparison of Efficacy
The following table summarizes the quantitative data comparing the efficacy of E7766 to other representative synthetic STING agonists.
| Feature | E7766 | Reference CDN Agonist | ADU-S100 (MIW815) | BMS-986301 |
| Class | Macrocycle-Bridged STING Agonist (MBSA) | Cyclic Dinucleotide (CDN) | Cyclic Dinucleotide (CDN) | Cyclic Dinucleotide (CDN) |
| Mechanism | Direct STING binder, conformationally constrained | Direct STING binder | Mimics endogenous cGAMP | Novel CDN |
| Pan-Genotypic Activity | Yes (Potent across 7 major human STING genotypes)[8][9] | No (Substantial variability across genotypes)[9][10] | Activates all known variants, but with potential for variability | Information not available |
| In Vitro Potency (IC50/EC50) | 0.15-0.79 µM (in human PBMCs across genotypes)[9][10] | 1.88 µM to >50 µM (in human PBMCs across genotypes)[9][10] | Data not specified | Information not available |
| Preclinical Efficacy (Tumor Models) | 90% cure rate in dual CT26 liver and subcutaneous tumor model with a single injection.[11][12] Also showed curative activity in bladder cancer models.[11][9] | Weaker potency compared to E7766 in preclinical models.[9] | Induced tumor clearance in various murine models. | >90% regression in injected and non-injected CT26 and MC38 tumors.[1] |
| Administration Route in Trials | Intratumoral, Intravesical[13] | Intratumoral | Intratumoral[14] | Information not available |
| Clinical Development Status | Phase I/Ib trials completed (NCT04144140).[12][13][15] | N/A (Used as a reference in preclinical studies) | Discontinued due to lack of substantial anti-tumor activity. | In clinical evaluation.[14] |
Signaling Pathway and Experimental Workflow
To understand how these agonists are evaluated, it is essential to visualize the STING signaling pathway and the typical experimental workflow for their characterization.
Caption: The cGAS-STING signaling pathway activated by synthetic agonists.
References
- 1. join.targetedonc.com [join.targetedonc.com]
- 2. Agonists and Inhibitors of the cGAS-STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects [frontiersin.org]
- 5. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Abstract 3269: Discovery and characterization of E7766, a novel macrocycle-bridged STING agonist with pan-genotypic and potent antitumor activity through intravesical and intratumoral administration | Semantic Scholar [semanticscholar.org]
- 11. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Comparison: STING Agonists E7766 and ADU-S100
A detailed analysis of two leading STING pathway activators in preclinical cancer models, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative efficacy and mechanisms of action.
In the rapidly evolving landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to awaken the innate immune system against tumors. Two prominent STING agonists, E7766 and ADU-S100 (also known as MIW815), have garnered significant attention for their potent anti-tumor activities in preclinical studies. This guide provides a head-to-head comparison of their performance in various preclinical models, supported by available experimental data, to aid researchers in their drug development endeavors.
At a Glance: E7766 vs. ADU-S100
| Feature | E7766 | ADU-S100 |
| Molecular Class | Macrocycle-Bridged STING Agonist | Cyclic Dinucleotide (CDN) |
| Pan-Genotypic Activity | Potent and consistent activity across major human STING variants | Activates all known human and mouse STING alleles |
| In Vitro Potency | IC50: 0.15-0.79 μM across seven human STING genotypes in human PBMCs | EC50: 3.03 µg/mL (IRF3) and 4.85 µg/mL (NF-κB) in THP-1 Dual cells |
| In Vivo Efficacy (CT26 Model) | 90% cure rate in a dual-tumor (liver and subcutaneous) model with a single intratumoral injection | 44% complete tumor regression at 100 μg dose (three intratumoral injections); significant tumor suppression at 20 and 40 µg doses |
| Key Preclinical Models | CT26 colon carcinoma, Non-Muscle Invasive Bladder Cancer (NMIBC), Sarcoma | CT26 colon carcinoma, B16 melanoma, 4T1 breast cancer, Esophageal adenocarcinoma |
| Immune Memory | Demonstrated robust and long-lasting immune memory | Induces durable tumor regression and immunological memory |
In Vitro Potency: A Tale of Two Agonists
E7766, a structurally novel macrocycle-bridged STING agonist, has demonstrated potent and consistent activity across a range of human STING genetic variants. In human peripheral blood mononuclear cells (PBMCs), E7766 showed an IC50 range of 0.15-0.79 μM across seven major human STING genotypes[1][2]. This pan-genotypic activity is a key feature, suggesting its potential efficacy in a broad patient population with diverse STING alleles. In contrast, a reference cyclic dinucleotide STING agonist exhibited weaker potency and significant variability across these genotypes, with IC50 values ranging from 1.88 μM to over 50 μM[1].
ADU-S100, a synthetic cyclic dinucleotide, is known to activate all known human and mouse STING alleles[3]. While specific IC50 values across a wide range of human STING genotypes are not as readily available in the public domain, studies in THP-1 Dual reporter cells have shown EC50 values of 3.03 µg/mL for the IRF3 pathway and 4.85 µg/mL for the NF-κB pathway[4]. It is important to note that direct comparison of potency based on these different assay systems should be made with caution.
In Vivo Efficacy: A Comparative Look at Anti-Tumor Activity
CT26 Colon Carcinoma Model
The CT26 colon carcinoma model has been utilized in preclinical studies for both E7766 and ADU-S100, allowing for an indirect comparison of their in vivo efficacy.
A single intratumoral injection of E7766 in a challenging dual-tumor model, where mice bore both subcutaneous and liver CT26 tumors, resulted in a remarkable 90% cure rate[1][2]. The cured animals also demonstrated a robust and long-lasting immune memory, rejecting a re-challenge with the same tumor cells[1].
In a separate study, intratumoral administration of ADU-S100 in mice with subcutaneous CT26 tumors led to complete tumor regression in 44% of the animals at a dose of 100 μg (administered three times)[5][6]. Another study using the CT26 model showed that intratumoral injections of ADU-S100 at doses of 20 and 40 µg resulted in significant tumor suppression[1][7]. While these results demonstrate the anti-tumor activity of ADU-S100, the reported cure rates in the available literature for the CT26 model appear to be lower than that observed with E7766 in a more complex dual-tumor setting.
Other Preclinical Models
E7766 has also shown significant promise in preclinical models of non-muscle invasive bladder cancer (NMIBC). Intravesical administration of E7766 in orthotopic murine NMIBC models, which were resistant to standard BCG and anti-PD-1 therapies, demonstrated a dose-dependent and curative activity[8][9].
ADU-S100 has been evaluated in a broader range of preclinical models. In the B16 melanoma model, intratumoral administration of ADU-S100 has been shown to reduce tumor growth[10]. It has also demonstrated efficacy in the 4T1 breast cancer model and an esophageal adenocarcinoma model[9][10].
Mechanism of Action: The STING Signaling Pathway
Both E7766 and ADU-S100 function as STING agonists, activating a critical signaling cascade that bridges innate and adaptive immunity.
Figure 1. Simplified STING signaling pathway activated by E7766 and ADU-S100.
Upon binding to STING on the endoplasmic reticulum, both agonists induce a conformational change in the STING protein, leading to its translocation and the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), which then dimerizes and translocates to the nucleus to drive the expression of type I interferons (IFN-α and IFN-β). This signaling cascade also leads to the activation of NF-κB, resulting in the production of various pro-inflammatory cytokines and chemokines. This orchestrated immune response promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and ultimately leads to the priming and recruitment of cytotoxic CD8+ T-cells that can recognize and eliminate tumor cells.
Experimental Protocols
In Vitro Potency Assay (E7766)
Objective: To determine the potency of E7766 in activating STING across different human genotypes.
Methodology:
-
Cell Source: Human peripheral blood mononuclear cells (PBMCs) were isolated from donors with defined STING genotypes[11][12].
-
Treatment: PBMCs were treated with varying concentrations of E7766 or a reference cyclic dinucleotide agonist.
-
Endpoint: The production of IFN-β was measured as a downstream marker of STING activation.
-
Analysis: IC50 values were calculated based on the dose-response curves of IFN-β production[12].
Figure 2. Workflow for determining the in vitro potency of E7766.
In Vivo CT26 Tumor Model (E7766)
Objective: To evaluate the anti-tumor efficacy of E7766 in a syngeneic colon carcinoma model.
Methodology:
-
Animal Model: BALB/c mice were used[1].
-
Tumor Implantation: CT26 colon carcinoma cells were implanted both subcutaneously and in the liver to create a dual-tumor model[1].
-
Treatment: A single intratumoral injection of E7766 was administered into the subcutaneous tumor[1].
-
Endpoint: Tumor growth was monitored, and survival was assessed.
-
Immune Memory Assessment: Cured mice were re-challenged with CT26 cells to evaluate the establishment of an immune memory response[1].
Figure 3. Experimental workflow for the in vivo CT26 dual-tumor model with E7766.
In Vivo CT26 Tumor Model (ADU-S100)
Objective: To assess the anti-tumor activity of ADU-S100 in a syngeneic colon carcinoma model.
Methodology:
-
Tumor Implantation: CT26 cells were injected subcutaneously into the right flank of the mice[1].
-
Treatment: Mice received intratumoral injections of ADU-S100 (e.g., 20, 40, or 100 µg) or a vehicle control. In one study, treatment was administered three times, three days apart[1][5].
-
Endpoint: Tumor volumes were measured regularly to assess tumor growth inhibition[1].
Conclusion
Both E7766 and ADU-S100 are potent STING agonists with demonstrated preclinical anti-tumor activity. E7766 stands out for its novel macrocyclic structure and its consistent, potent activity across a range of human STING genotypes. The high cure rate observed in a challenging dual-tumor CT26 model suggests a robust and systemic anti-tumor immune response. ADU-S100 has been more broadly studied across various tumor models and has also shown significant efficacy, particularly in combination with other immunotherapies.
The choice between these two agents for future research and development may depend on the specific cancer type, the desire for pan-genotypic activity, and the therapeutic window observed in further studies. This head-to-head comparison, based on publicly available preclinical data, provides a valuable resource for researchers in the field of immuno-oncology as they work to harness the power of the STING pathway to combat cancer.
References
- 1. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 2. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 3. invivogen.com [invivogen.com]
- 4. Liposomal Delivery of MIW815 (ADU-S100) for Potentiated STING Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models [mdpi.com]
- 6. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Effects of ADU-S100 as STING Agonist and CpG ODN1826 as TLR9 Agonist in CT-26 Model of Colon Carcinoma [ijvst.um.ac.ir]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
E7766: A Potent STING Agonist for Cancer Immunotherapy in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor effects of E7766, a novel STING (Stimulator of Interferon Genes) agonist, with other therapeutic alternatives in preclinical syngeneic mouse models. The data presented herein is compiled from various studies to offer an objective overview of E7766's performance, supported by detailed experimental protocols and visualizations of the underlying biological pathways.
Introduction to E7766 and STING Agonists
E7766 is a macrocycle-bridged STING agonist that has demonstrated potent anti-tumor activity in various preclinical models.[1] Unlike conventional cyclic dinucleotide (CDN) STING agonists, E7766 exhibits a broader activity across major human STING variants.[1] The activation of the STING pathway by E7766 in immune cells within the tumor microenvironment leads to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, enhances the cross-presentation of tumor-associated antigens by dendritic cells, culminating in a robust cytotoxic T lymphocyte (CTL)-mediated immune response against cancer cells.[2]
Comparative Efficacy in Syngeneic Mouse Models
The anti-tumor efficacy of E7766 has been evaluated in several syngeneic mouse models, allowing for the study of immuno-oncology agents in the context of a competent immune system.
CT26 Colon Carcinoma
The CT26 colon carcinoma model is a widely used tool for assessing the efficacy of immunotherapies. In a study involving mice with dual CT26 tumors in the liver and subcutaneously, a single intratumoral injection of E7766 resulted in a remarkable 90% cure rate, with no tumor recurrence for over eight months.[3][4] The cured animals also developed a robust immune memory response.[3][4]
| Treatment Group | Dosing | Tumor Model | Key Outcomes | Reference |
| E7766 | Single intratumoral injection | Dual subcutaneous and liver CT26 tumors | 90% of tumors resolved with no recurrence for over 8 months.[1][3][4] | [1][3][4] |
| ADU-S100 | 100 µg, 3 intratumoral doses (q3d) | Subcutaneous CT26 tumors | 44% complete tumor regression.[2] | [2] |
| ADU-S100 | 25 µg, 3 intratumoral doses (q3d) | Subcutaneous CT26 tumors | Tumor growth delay, 1 of 10 animals with tumor regression.[2] | [2] |
| ADU-S100 + CpG ODN1826 | 20 µg of each, intratumoral | Subcutaneous CT26 tumors | Significant tumor regression from 1952 mm³ to 32 mm³.[3] | [3] |
| BMS-986301 | Single dose | Subcutaneous CT26 and MC38 tumors | Over 90% regression in injected and noninjected tumors.[1] | [1] |
Soft Tissue Sarcoma (STS)
In an orthotopic KrasG12D/+ Trp53-/- murine model of soft tissue sarcoma, E7766 was compared with other STING agonists. While all tested agonists increased survival time, only E7766 led to durable tumor clearance.[5][6] This effect was shown to be dependent on CD8+ T-cells.[5]
| Treatment Group | Dosing | Tumor Model | Key Outcomes | Reference |
| E7766 | Intratumoral | Orthotopic KrasG12D/+ Trp53-/- STS | Durable tumor clearance and induction of CD8+ T-cell infiltration.[5][6] | [5][6] |
| ML RR-S2 CDA (CDN) | Intratumoral | Orthotopic KrasG12D/+ Trp53-/- STS | Increased survival time, but no durable tumor clearance.[5] | [5] |
| MSA-2 | Intratumoral | Orthotopic KrasG12D/+ Trp53-/- STS | Increased survival time, but no durable tumor clearance.[5] | [5] |
| E7766 + anti-PD-1 | Intratumoral E7766 | Orthotopic KrasG12D/+ Trp53-/- STS | 57% of mice eradicated their tumors.[5] | [5] |
| CDN + anti-PD-1 | Intratumoral CDN | Orthotopic KrasG12D/+ Trp53-/- STS | 27% of mice eradicated their tumors.[5] | [5] |
Non-Muscle-Invasive Bladder Cancer (NMIBC)
In a preclinical mouse model of BCG-unresponsive NMIBC, intravesical administration of E7766 demonstrated dose-dependent and curative effects.[3][4] This was associated with a significant induction of IFNβ and CXCL10 within the bladder.[3][4]
Experimental Protocols
Syngeneic Tumor Models
-
CT26 Colon Carcinoma: 1 x 10⁶ CT26 cells are injected subcutaneously into the flank of BALB/c mice.[7] For dual tumor models, cells are also injected into the liver.[3][4] Tumor growth is monitored by caliper measurements.[7]
-
Soft Tissue Sarcoma (STS): An orthotopic KrasG12D/+ Trp53-/- model of STS is utilized.[5][6]
-
Non-Muscle-Invasive Bladder Cancer (NMIBC): Orthotopic murine bladder cancer models are established to mimic BCG-unresponsive NMIBC.[8]
Drug Administration
-
Intratumoral (i.t.) Injection: E7766 and other STING agonists are directly injected into established tumors. Dosages for E7766 in the STS model ranged from 3-9 mg/kg.[5] For ADU-S100 in the CT26 model, doses of 25 µg and 100 µg were used.[2]
-
Intravesical (VE) Administration: For the NMIBC model, E7766 is administered directly into the bladder.[3][4]
Immunological Analysis
-
CD8+ T-cell Depletion: To assess the dependency on CD8+ T-cells, mice are treated with neutralizing anti-CD8α antibodies (e.g., clone 2.43) intraperitoneally.[5]
-
Flow Cytometry: Spleens and tumors are harvested and processed into single-cell suspensions. Cells are then stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, NK1.1, F4/80) to analyze immune cell populations.
-
Cytokine Analysis: Blood is collected to measure systemic levels of cytokines such as IFN-α, IFN-β, IFN-γ, TNF-α, and IL-6 using methods like ELISA or multiplex assays.[9][10][11]
STING Signaling Pathway
The diagram below illustrates the mechanism of action of E7766 as a STING agonist.
Caption: E7766 activates the STING pathway, leading to anti-tumor immunity.
Experimental Workflow for Efficacy Studies
The following diagram outlines a typical workflow for evaluating the anti-tumor efficacy of E7766 in a syngeneic mouse model.
Caption: Workflow for in vivo efficacy studies of E7766.
Conclusion
The preclinical data strongly support the potent anti-tumor effects of E7766 in various syngeneic mouse models. Its ability to induce durable tumor clearance, even in models resistant to other therapies, highlights its potential as a promising cancer immunotherapy. The macrocycle-bridged structure of E7766 appears to confer superior activity compared to conventional STING agonists. Further clinical investigations are warranted to translate these promising preclinical findings into effective cancer treatments for patients.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Tumor Regression upon Intratumoral and Subcutaneous Dosing of the STING Agonist ALG-031048 in Mouse Efficacy Models [mdpi.com]
- 3. ijvst.um.ac.ir [ijvst.um.ac.ir]
- 4. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 5. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
E7766 Diammonium Salt: A Pan-Genotypic STING Agonist for Next-Generation Immunotherapy
A Comparative Analysis of E7766's Activity on Diverse Human STING Genotypes
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a potent anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. However, the genetic variability of the STING protein within the human population presents a significant challenge, with different genotypes exhibiting varied responses to STING agonists. E7766 diammonium salt, a novel macrocycle-bridged STING agonist, has been developed to address this challenge, demonstrating potent and consistent activity across a wide range of human STING genotypes. This guide provides a comparative analysis of E7766's performance against other STING agonists, supported by experimental data and detailed protocols.
Comparative Activity of STING Agonists Across Human STING Genotypes
E7766 has been shown to exhibit superior and more consistent activity across numerous human STING genotypes compared to earlier generations of STING agonists, such as cyclic dinucleotides (CDNs). This "pan-genotypic" activity is a key differentiator, suggesting its potential for broader efficacy in a genetically diverse patient population.
| STING Agonist | Human STING Genotype | IC50 (µM) | EC50 (µM) | Reference |
| E7766 | WT (Wild Type) | 0.15 - 0.79 | 1.0 | [1][2][3] |
| HAQ | 0.15 - 0.79 | 2.2 | [1][2][3] | |
| AQ | 0.15 - 0.79 | 1.2 | [1][2][3] | |
| REF | 0.15 - 0.79 | 4.9 | [1][2][3] | |
| Other (7 total tested) | 0.15 - 0.79 | - | [2][3][4] | |
| Reference CDN | Various genotypes | 1.88 - >50 | - | [2][3] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of agonist potency. Lower values indicate higher potency. The data for the reference CDN agonist highlights the significant variability in its activity across different STING genotypes, with some showing poor responsiveness.[2][3]
Mechanism of Action and Signaling Pathway
E7766 is a macrocycle-bridged STING agonist that directly binds to and activates the STING protein.[5] This binding induces a conformational change in STING, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.[5] This cascade ultimately leads to the activation of a robust anti-tumor immune response.
Experimental Protocols
Assessment of STING Agonist Activity using an IFN-β Reporter Assay
This protocol outlines a common method for quantifying the activity of STING agonists by measuring the induction of an Interferon-β (IFN-β) promoter-driven reporter gene.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells, which have low endogenous STING expression, are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and co-transfected with a plasmid encoding a specific human STING genotype and a reporter plasmid containing the firefly luciferase gene under the control of the IFN-β promoter. A constitutively expressed Renilla luciferase plasmid is often co-transfected for normalization.[6]
-
-
Compound Treatment:
-
After 24 hours, the culture medium is replaced with fresh medium containing serial dilutions of this compound or other STING agonists.[6] A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The cells are incubated for 18-24 hours to allow for STING activation and subsequent reporter gene expression.[6]
-
-
Cell Lysis and Luciferase Assay:
-
The cells are washed with PBS and lysed using a passive lysis buffer.
-
The cell lysate is transferred to an opaque 96-well plate.
-
Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity (IFN-β promoter activity) is normalized to Renilla luciferase activity (transfection efficiency).[7]
-
-
Data Analysis:
-
The normalized luciferase values are plotted against the agonist concentration.
-
EC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Logical Relationship of E7766's Pan-Genotypic Activity
The superior performance of E7766 across different STING genotypes is attributed to its unique macrocycle-bridged structure. This design locks the molecule in a bioactive conformation, enhancing its binding affinity and stability, thereby overcoming the structural variations in the ligand-binding domain of different STING allotypes.[8]
Conclusion
This compound represents a significant advancement in the development of STING-targeting immunotherapies. Its potent and pan-genotypic activity addresses a key limitation of earlier STING agonists, offering the potential for more consistent and effective treatment across a diverse patient population. The robust preclinical data, demonstrating significant anti-tumor efficacy, supports its ongoing clinical development for various solid tumors.[9][10] Researchers and drug developers should consider the genotypic profile of STING when evaluating novel agonists, and E7766 serves as a benchmark for next-generation compounds designed for broad clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 5. Facebook [cancer.gov]
- 6. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA-induced 2′3′-cGAMP enhances haplotype-specific human STING cleavage by dengue protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
Predicting Response to E7766 Diammonium Salt Therapy: A Comparative Guide to Biomarkers and Alternative STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. E7766 diammonium salt, a novel macrocycle-bridged STING agonist, is currently in clinical development and has demonstrated potent pan-genotypic activity and anti-tumor effects in preclinical models. This guide provides a comparative analysis of potential biomarkers to predict response to E7766 therapy, compares its performance with other STING agonists in clinical development, and details relevant experimental methodologies.
Predictive Biomarkers for E7766 Therapy
The host immune response to STING activation is multifaceted. Identifying patients most likely to benefit from E7766 therapy requires a deep understanding of the pharmacodynamic effects and the tumor microenvironment. Based on early clinical trial data from the NCT04144140 study, several potential predictive biomarkers have been identified.[1][2][3]
Systemic Immune Activation Markers
Intratumoral administration of E7766 leads to a rapid and transient increase in systemic cytokine levels. Monitoring these cytokines in the plasma could serve as a pharmacodynamic biomarker of target engagement and may correlate with clinical response.
Table 1: Systemic Cytokine Induction by E7766 [1][2][3]
| Cytokine | Observation | Time to Peak |
| IFN-α | Transient increase | < 10 hours post-injection |
| IFN-β | Transient increase | < 10 hours post-injection |
| IFN-γ | Transient increase | < 10 hours post-injection |
| TNF-α | Transient increase | < 10 hours post-injection |
| IL-6 | Transient increase | < 10 hours post-injection |
| IP-10 (CXCL10) | Transient increase | < 10 hours post-injection |
| MCP-1 (CCL2) | Transient increase | < 10 hours post-injection |
| MIP-1b (CCL4) | Transient increase | < 10 hours post-injection |
Tumor Microenvironment Markers
Changes within the tumor microenvironment following E7766 administration are critical indicators of anti-tumor immune activation. These changes can be assessed from tumor biopsies.
Table 2: Tumor Microenvironment Biomarkers for E7766 [1][2]
| Biomarker | Method of Detection | Observation |
| PD-L1 Expression | Immunohistochemistry (IHC), RNA-seq | Increased expression at both RNA and protein levels in some patients. |
| CD8+ T Cell Infiltration | Immunohistochemistry (IHC) | Increased expression at both RNA and protein levels in some patients. |
| STING Pathway Gene Expression | RNA-seq | Increased expression of interferon-related and STING pathway genes. |
Comparative Analysis of STING Agonists
E7766 is one of several STING agonists currently undergoing clinical investigation. A direct comparison of their clinical efficacy is challenging due to differences in trial design, patient populations, and combination strategies. However, available data provides insights into their relative performance.
Table 3: Comparison of Clinical Efficacy of STING Agonists
| STING Agonist | Clinical Trial Identifier | Monotherapy Response | Combination Therapy Response |
| E7766 | NCT04144140 | 33.3% Stable Disease (SD) in 24 patients; No Partial (PR) or Complete Responses (CR).[1][2] | Data not yet available. |
| ADU-S100 (MIW815) | NCT02675439 | 1 confirmed PR in 47 patients.[4] | With spartalizumab (anti-PD-1), 10.4% Overall Response Rate (ORR).[5][6][7] |
| MK-1454 | NCT03010176 | No CR or PR observed.[8][9][10] | With pembrolizumab (anti-PD-1), 24% PR.[8][9][10] |
| BMS-986301 | NCT03956680 | Preclinical data shows >90% complete regression in murine models.[11] Clinical data on response rates is emerging.[12] | In combination with nivolumab and ipilimumab, preclinical data shows 80% complete regression.[11] Clinical trial ongoing.[12][13] |
| SB 11285 | NCT04096638 | Preclinical data shows significant tumor growth inhibition.[11][14][15] | In combination with atezolizumab, preclinical data shows a synergistic effect.[14][16] Clinical trial ongoing. |
| GSK3745417 | NCT03843359, NCT05424380 | Preclinical data shows cytotoxic activity against AML cells.[17] Phase 1 study in AML/MDS was terminated early for financial reasons.[18] | In combination with dostarlimab, a Phase 1 study is ongoing.[19] |
| HG-381 | NCT04998422 | Phase 1 clinical trial ongoing for advanced solid tumors.[20] | Data not yet available. |
Experimental Protocols
Standardized and validated experimental protocols are crucial for the reliable measurement of biomarkers. Below are detailed methodologies for the key experiments cited.
Measurement of Plasma Cytokines
-
Objective: To quantify the levels of circulating cytokines as an indicator of systemic immune activation.
-
Method: Multiplex immunoassay (e.g., Luminex) is the preferred method for simultaneous measurement of multiple cytokines from a small sample volume.[21] Enzyme-Linked Immunosorbent Assay (ELISA) can also be used for single cytokine analysis.[21]
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant such as sodium heparin or EDTA.[21][22]
-
Plasma Separation: Centrifuge the blood sample to separate the plasma from blood cells.[23][24]
-
Storage: Store plasma samples at -80°C until analysis to ensure cytokine stability.[21][22]
-
Assay Procedure: Follow the manufacturer's instructions for the chosen multiplex immunoassay or ELISA kit. This typically involves incubating the plasma with antibody-coated beads or plates, followed by detection with a secondary antibody and a fluorescent or colorimetric substrate.
-
Data Analysis: Calculate cytokine concentrations based on a standard curve generated from known concentrations of recombinant cytokines.
-
Immunohistochemistry (IHC) for PD-L1 and CD8
-
Objective: To assess the expression of PD-L1 and the infiltration of CD8+ T cells within the tumor microenvironment.
-
Method: IHC on formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections.
-
Tissue Preparation: Fix fresh tumor biopsies in formalin and embed in paraffin. Cut thin sections (4-5 µm) and mount on slides.
-
Deparaffinization and Rehydration: Remove paraffin with xylene and rehydrate the tissue sections through a series of graded alcohol washes.
-
Antigen Retrieval: Use heat-induced epitope retrieval (HIER) to unmask the antigenic sites. The choice of retrieval solution (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) depends on the primary antibody.[25]
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody specific for PD-L1 or CD8.
-
Apply a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a chromogenic substrate (e.g., DAB) to visualize the antibody binding.[26]
-
Counterstain with hematoxylin to visualize cell nuclei.[26]
-
-
Imaging and Analysis: Digitize the stained slides and use image analysis software to quantify the percentage of PD-L1 positive cells or the density of CD8+ T cells.[26][27]
-
RNA Sequencing (RNA-seq) of Tumor Biopsies
-
Objective: To profile the gene expression landscape of the tumor, including STING pathway genes and other immune-related transcripts.
-
Method: Next-generation sequencing of RNA extracted from tumor biopsies.
-
Sample Collection and Storage: Collect fresh tumor biopsies and either snap-freeze in liquid nitrogen or store in a nucleic acid preserving solution (e.g., RNAlater) to maintain RNA integrity. FFPE samples can also be used, though RNA quality may be lower.[28]
-
RNA Extraction: Isolate total RNA from the tissue sample using a commercial kit. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.[29]
-
Library Preparation: Convert the RNA to cDNA and prepare a sequencing library. This involves fragmentation, adapter ligation, and amplification.[29][30]
-
Sequencing: Sequence the prepared library on a next-generation sequencing platform.[29]
-
Data Analysis:
-
Align the sequencing reads to a reference genome.[29]
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated in response to E7766 therapy.
-
-
Visualizing Key Pathways and Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow for biomarker analysis.
Caption: The STING signaling pathway activated by E7766.
Caption: Workflow for biomarker analysis in E7766 clinical trials.
References
- 1. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of the STING Agonist MIW815 (ADU-S100) and PD-1 Inhibitor Spartalizumab in Advanced/Metastatic Solid Tumors or Lymphomas: An Open-Label, Multicenter, Phase Ib Study [sweislab.uchicago.edu]
- 7. researchgate.net [researchgate.net]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. pf-media.co.uk [pf-media.co.uk]
- 10. merck.com [merck.com]
- 11. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ASCO – American Society of Clinical Oncology [asco.org]
- 16. onclive.com [onclive.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. targetedonc.com [targetedonc.com]
- 20. [PDF] Preliminary results of the first-in-human (FIH) study of MK-1454, an agonist of stimulator of interferon genes (STING), as monotherapy or in combination with pembrolizumab (pembro) in patients with advanced solid tumors or lymphomas. | Semantic Scholar [semanticscholar.org]
- 21. sanguinebio.com [sanguinebio.com]
- 22. Prerequisites for cytokine measurements in clinical trials with multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. genomeme.ca [genomeme.ca]
- 26. Quantitative image analysis for CD8 score in lung small biopsies and cytology cell-blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. RNA Sequencing of Cancer Biopsy Specimens: new research demonstrates robustness for use in a clinical decision-making setting [omicure.com]
- 29. rna-seqblog.com [rna-seqblog.com]
- 30. researchgate.net [researchgate.net]
E7766 Diammonium Salt: A Comparative Analysis of its Cross-reactivity and Efficacy in Murine STING Activation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of E7766 diammonium salt's performance against other STING agonists in activating the murine STING pathway. The information is supported by experimental data to aid in the evaluation of this compound for preclinical and translational research.
E7766 is a novel macrocycle-bridged stimulator of interferon genes (STING) agonist that has demonstrated potent anti-tumor activity in preclinical murine models.[1][2] A key advantage of E7766 is its ability to activate both human and murine STING, making it a valuable tool for translational studies.[3][4][5] This contrasts with first-generation STING agonists like DMXAA, which is active in mice but not in humans.[3] E7766 has been shown to be superior to other translational STING agonists in inducing durable tumor clearance in murine sarcoma models.[3][6]
Performance Comparison of STING Agonists in a Murine Sarcoma Model
A study comparing E7766 with other translational STING agonists, ML RR-S2 CDA (CDN) and MSA-2, in an orthotopic KrasG12D/+ Trp53-/- murine model of soft tissue sarcoma (STS) revealed significant differences in their therapeutic efficacy. While all three agonists increased survival time, only E7766 led to durable tumor clearance.[3][6]
Survival Outcomes
| Treatment Group | Median Survival (Days) | % Survival at Day 60 |
| Vehicle Control | 21 | 0% |
| ML RR-S2 CDA (CDN) | 28 | 0% |
| MSA-2 | 35 | 0% |
| E7766 | Not Reached | >50% |
Data adapted from a study in a murine KP sarcoma model.[3]
Systemic Cytokine Induction
The systemic levels of key cytokines were measured in the sera of mice 6 hours after treatment. E7766 and CDN induced similar high levels of IFNβ and TNFα.[3]
| Cytokine | Vehicle Control (pg/mL) | ML RR-S2 CDA (CDN) (pg/mL) | MSA-2 (pg/mL) | E7766 (pg/mL) |
| IFNβ | < 50 | ~2500 | ~1000 | ~2500 |
| TNFα | < 50 | ~1500 | ~500 | ~1500 |
| IL-6 | < 50 | ~4000 | ~1500 | ~3000 |
| MCP-1 | < 100 | ~10000 | ~4000 | ~8000 |
Approximate values extrapolated from graphical data in a murine KP sarcoma model.[3]
Tumor Microenvironment (TME) Modulation
E7766 treatment resulted in a significant infiltration of CD8+ T-cells into the tumor microenvironment, which was crucial for its anti-tumor effect.[3][6] Depletion of CD8+ T-cells abrogated the therapeutic efficacy of E7766.[3]
STING Signaling Pathway
The activation of the STING pathway by an agonist like E7766 in an immune cell initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes an anti-tumor immune response.
Caption: STING signaling cascade initiated by E7766.
Experimental Protocols
The following are summaries of key experimental protocols used in the comparative studies of E7766.
In Vivo Tumor Model and Treatment
-
Animal Model: C57BL/6 mice were used.
-
Tumor Induction: Mice were orthotopically engrafted with KrasG12D/+ Trp53-/- (KP) soft tissue sarcoma cells in the hindlimb.
-
Treatment: E7766, ML RR-S2 CDA (CDN), or MSA-2 were administered via intra-tumoral (i.t.) injection. A dose titration was performed for E7766, with an operational dose of 4 mg/kg selected for combination therapy and immune characterization experiments.[3]
Cytokine Serology
-
Sample Collection: Blood was collected from mice 6 hours after STING agonist therapy.
-
Analysis: Sera were isolated and analyzed for systemic cytokine concentrations using a cytokine array.[3]
Immune Phenotyping
-
Sample Collection: Tumors, blood, and spleens were collected at humane endpoint.
-
Analysis: Tissues were processed into single-cell suspensions. Flow cytometry was used to identify and quantify immune cell populations, such as CD8+ T-cells, as a percentage of CD3ε+ cells.[3]
CD8+ T-cell Depletion
-
Methodology: Neutralizing anti-CD8α antibodies were administered intraperitoneally (i.p.) to mice on days 4, 7, and 10 following tumor engraftment, alongside E7766 therapy on day 7. A weekly maintenance dose was administered thereafter.[3]
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates the workflow for evaluating the in vivo efficacy of E7766.
Caption: Workflow for assessing in vivo anti-tumor efficacy.
References
- 1. E7766, a Macrocycle-Bridged Stimulator of Interferon Genes (STING) Agonist with Potent Pan-Genotypic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Immunogenic Cell Death Induced by E7766: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel STING (Stimulator of Interferon Genes) agonist, E7766, and its capacity to induce immunogenic cell death (ICD). E7766 is benchmarked against other known STING agonists, including ML RR-S2 CDA (CDN), MSA-2, and DMXAA, to offer an objective evaluation of its pre-clinical performance. The information herein is intended to support researchers in oncology and immunology in their assessment of E7766 for further investigation and potential therapeutic development.
Comparative Analysis of E7766-Induced Cell Death and Immune Activation
E7766 has been shown to be a potent inducer of tumor cell death and subsequent anti-tumor immunity. Pre-clinical studies demonstrate its superiority in achieving durable tumor clearance compared to other STING agonists.[1][2] This effect is largely dependent on the activation of the host's STING pathway and the subsequent engagement of the adaptive immune system, particularly CD8+ T-cells.[1][2]
Induction of Cell Death
In a murine sarcoma model, all tested STING agonists, including E7766, ML RR-S2 CDA (CDN), MSA-2, and DMXAA, induced significant tumor cell death within 24 hours of administration.[1] Notably, E7766 and DMXAA demonstrated the highest apoptosis scores, suggesting a more potent induction of programmed cell death pathways.[1]
| Compound | Cell Viability (% Live Cells at 24h) | Apoptosis Score (Transcriptomic) | Cytotoxicity Score (Transcriptomic) |
| Control | High | Low | Low |
| E7766 | Low | High | High |
| ML RR-S2 CDA (CDN) | Moderate | Moderate | Moderate |
| MSA-2 | Moderate | Low-Moderate | Low-Moderate |
| DMXAA | Low | High | High |
| Table 1: Comparative analysis of in-tumor cell death induced by STING agonists 24 hours post-treatment. Data is synthesized from transcriptomic and flow cytometry analyses in a preclinical murine sarcoma model.[1] |
Stimulation of Cytokine Production
The immunogenic potential of E7766 is further underscored by its ability to stimulate a robust systemic cytokine response. Six hours post-treatment, E7766 induced significant levels of key pro-inflammatory cytokines, comparable to ML RR-S2 CDA (CDN) and superior to MSA-2.[1]
| Cytokine | E7766 | ML RR-S2 CDA (CDN) | MSA-2 | DMXAA |
| IFNβ | High | High | Low | Not specified |
| TNFα | High | High | Low | Not specified |
| CCL5 (RANTES) | High | High | Low | Not specified |
| CCL2 (MCP-1) | High | High | Low | Not specified |
| Table 2: Systemic cytokine levels 6 hours after intratumoral administration of STING agonists in a murine sarcoma model. Levels are relative to control.[1] |
Immunogenic Cell Death (ICD) Markers
While direct comparative studies quantifying the canonical hallmarks of ICD (Calreticulin exposure, ATP release, and HMGB1 secretion) for E7766 against other STING agonists are not yet publicly available, the strong induction of apoptosis and a pro-inflammatory cytokine storm strongly suggests that E7766 is a potent inducer of ICD. Activation of the STING pathway is known to lead to the emission of these damage-associated molecular patterns (DAMPs).
| ICD Marker | Expected Induction by E7766 | Role in Anti-Tumor Immunity |
| Calreticulin (CRT) Exposure | High | "Eat-me" signal for dendritic cells, promoting phagocytosis of tumor cells and antigen presentation. |
| Extracellular ATP Release | High | "Find-me" signal that recruits antigen-presenting cells to the tumor microenvironment. |
| HMGB1 Secretion | High | Acts as a pro-inflammatory cytokine, promoting dendritic cell maturation and function. |
| Table 3: Expected induction of key immunogenic cell death markers by E7766 based on its mechanism of action as a potent STING agonist. |
Signaling Pathways and Experimental Workflows
E7766-Induced Immunogenic Cell Death Pathway```dot
Caption: A typical workflow for evaluating the induction of ICD by novel compounds.
Experimental Protocols
Cell Culture and Treatment
Murine sarcoma cells (e.g., KP STS) are cultured in appropriate media (e.g., RPMI) supplemented with fetal bovine serum and antibiotics. For in vitro assays, cells are seeded and treated with equimolar concentrations of E7766 or other STING agonists for specified durations (e.g., 24 hours for cell death assays).
Measurement of Cell Death (Flow Cytometry)
-
Following treatment, tumor cells are harvested and washed with PBS.
-
Cells are stained with a viability dye (e.g., Fixable Viability Dye eFluor 780) to distinguish live and dead cells.
-
Samples are acquired on a flow cytometer and the percentage of live cells is determined by gating on the viability dye-negative population.
Systemic Cytokine Analysis (Multiplex Assay)
-
At a specified time point (e.g., 6 hours) after in vivo treatment, blood is collected from mice via cardiac puncture.
-
Serum is isolated by centrifugation.
-
Cytokine concentrations are quantified using a multiplex immunoassay (e.g., Luminex xMAP technology) according to the manufacturer's protocol.
In Vivo Tumor Models
-
Immunocompetent mice (e.g., C57BL/6) are engrafted with tumor cells (e.g., 100,000 KP STS cells) in a relevant anatomical location (e.g., orthotopically).
-
Once tumors are established, mice are treated with intratumoral injections of E7766 or control agents at specified doses.
-
Tumor growth is monitored over time using methods such as bioluminescence imaging and caliper measurements.
-
Survival is monitored, and ethical endpoints are observed.
Assessment of Immunogenic Cell Death Markers
-
Calreticulin (CRT) Exposure: Treated cells are stained with an anti-CRT antibody conjugated to a fluorophore and analyzed by flow cytometry. The mean fluorescence intensity of CRT on the surface of viable cells is quantified.
-
ATP Release: The supernatant from treated cell cultures is collected, and the concentration of ATP is measured using a luciferin/luciferase-based bioluminescence assay according to the manufacturer's instructions.
-
HMGB1 Release: The amount of HMGB1 in the cell culture supernatant is quantified using an ELISA kit or by Western blotting, following the manufacturer's protocols.
Conclusion
E7766 is a potent STING agonist that effectively induces tumor cell death and stimulates a robust anti-tumor immune response, leading to durable tumor clearance in preclinical models. [1][2]Its performance in inducing apoptosis and pro-inflammatory cytokine production appears superior or comparable to other tested STING agonists. While direct quantitative comparisons of canonical ICD markers are pending, the existing evidence strongly supports the classification of E7766 as a powerful inducer of immunogenic cell death, warranting further investigation for its therapeutic potential in oncology.
References
E7766 Ignites a Lasting Anti-Tumor Arsenal: A Comparative Guide to Long-Term Immune Memory Response
For researchers, scientists, and drug development professionals, understanding the durability of an anti-tumor immune response is paramount. E7766, a novel STING (Stimulator of Interferon Genes) agonist, has demonstrated the ability to induce a robust and lasting immune memory in preclinical models, a critical factor for preventing tumor recurrence. This guide provides a comparative analysis of the long-term immune memory response following E7766 treatment, supported by experimental data and detailed methodologies, and benchmarked against other STING agonists.
E7766, a macrocycle-bridged STING agonist, activates the STING pathway, a key component of the innate immune system. This activation leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately bridging the innate and adaptive immune responses to mount a potent anti-tumor attack.[1][2] Preclinical studies have shown that this initial powerful response translates into a durable immunological memory, a key differentiator for successful cancer immunotherapies.
Preclinical Evidence of Long-Term Immune Memory with E7766
In murine models of sarcoma and liver metastasis, E7766 has shown remarkable efficacy in not only clearing tumors but also in establishing a protective, long-term immune memory.
A study utilizing a KRASG12D/+ Trp53-/- murine model of sarcoma demonstrated that treatment with E7766 resulted in durable tumor clearance. Critically, mice that were cured of their primary tumors were subsequently protected from a re-challenge with the same tumor cells, indicating the establishment of a potent and effective immunological memory. This protective memory was shown to be dependent on the presence of CD8+ T cells.[3][4]
Similarly, in a CT26 liver metastasis mouse model, a single intratumoral injection of E7766 led to a 90% cure rate, with the treated animals remaining tumor-free for over eight months. These cured mice developed a robust immune memory response, rendering them resistant to subsequent tumor re-challenge.[5][6]
Comparative Analysis of STING Agonists and Immune Memory
While E7766 has shown promising results, it is important to contextualize its performance with that of other STING agonists.
| STING Agonist | Preclinical Model | Key Findings on Immune Memory | Citation(s) |
| E7766 | Sarcoma (KRASG12D/+ Trp53-/-) | Durable tumor clearance and protection against tumor re-challenge, dependent on CD8+ T cells. | [3][4] |
| CT26 Liver Metastasis | 90% cure rate with no recurrence for over 8 months; development of robust immune memory. | [5][6] | |
| ADU-S100 (MIW815) | Prostate Cancer | In combination with cyto-IL-15, conferred immunoprotection against tumor re-challenge in 83% of cured mice. | [7] |
| ML RR-S2 CDA (CDN) | Sarcoma (KRASG12D/+ Trp53-/-) | Increased survival time but did not result in durable tumor clearance in the same model as E7766. | [3] |
| MSA-2 | Sarcoma (KRASG12D/+ Trp53-/-) | Increased survival time but did not result in durable tumor clearance in the same model as E7766. | [3] |
Clinical Insights into E7766-Mediated Immunity
The first-in-human Phase I/Ib clinical trial of intratumoral E7766 (NCT04144140) in patients with advanced solid tumors has provided initial safety and pharmacodynamic data. The treatment was found to be manageable and demonstrated on-target effects, including the upregulation of genes related to the STING pathway and an increase in CD8 expression in the tumor microenvironment.[2][8] While this study did not specifically report on long-term immune memory markers, the observed increase in CD8+ T cells is a positive indicator, as these cells are crucial for establishing and maintaining anti-tumor memory. The best response observed in this trial was stable disease in 33.3% of patients.[2] Further clinical investigations are warranted to assess the generation of memory T cell populations and the long-term clinical benefit of E7766.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Tumor Re-challenge Studies
A crucial experiment to assess long-term immune memory is the tumor re-challenge study.
References
- 1. STING controls T cell memory fitness during infection through T cell-intrinsic and IDO-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53−/− murine model of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The human STING agonist E7766 induces immunogenic tumor clearance, independent of tumor-intrinsic STING expression in the KRASG12D/+ Trp53-/- murine model of sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
E7766, a Novel STING Agonist: A Comparative Guide to Clinical Trial Results and Patient Responses in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results and patient responses to E7766, a novel macrocycle-bridged stimulator of interferon genes (STING) agonist, with other STING agonists in development for cancer therapy. The information is intended for an audience of researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data.
Executive Summary
E7766 is a potent and pan-genotypic STING agonist that has demonstrated promising preclinical activity and manageable safety in early clinical trials.[1][2] Unlike conventional cyclic dinucleotide (CDN) STING agonists, E7766's unique macrocyclic structure confers enhanced binding affinity and stability, leading to potent and consistent activation of the STING pathway across various human STING genotypes.[2] This guide will delve into the clinical and preclinical data for E7766 and provide a comparative analysis with other notable STING agonists, including ADU-S100 (MIW815), BMS-986301, MK-1454, GSK3745417, and SB 11285.
Comparative Analysis of Clinical Trial Data
The following tables summarize the available quantitative data from early-phase clinical trials of E7766 and other STING agonists. It is important to note that these are not head-to-head comparisons and are from separate studies with different patient populations and methodologies.
Table 1: Efficacy of STING Agonists in Phase I Clinical Trials
| Drug | Clinical Trial ID | Patient Population | N | Monotherapy/Combination | Best Overall Response |
| E7766 | NCT04144140 | Advanced Solid Tumors or Lymphomas | 24 | Monotherapy | 33.3% Stable Disease[3] |
| ADU-S100 (MIW815) | NCT02675439 | Advanced/Metastatic Solid Tumors or Lymphomas | 47 | Monotherapy | 1 Partial Response, 11 Stable Disease[4] |
| MK-1454 | NCT03010176 | Advanced Solid Tumors or Lymphomas | 25 | Combination with Pembrolizumab | 24% Partial Response[5] |
| BMS-986301 | NCT03956680 | Advanced Solid Cancers | - | Monotherapy and Combination | Data not yet fully reported |
| GSK3745417 | NCT03843359 | Relapsed/Refractory Solid Tumors | - | Monotherapy and Combination | Data not yet fully reported |
| SB 11285 | NCT04096638 | Advanced Solid Tumors | - | Monotherapy and Combination | Data not yet fully reported |
Table 2: Safety Profile of STING Agonists in Phase I Clinical Trials (Most Common Treatment-Related Adverse Events)
| Drug | Clinical Trial ID | Most Frequent Treatment-Related Adverse Events (TRAEs) |
| E7766 | NCT04144140 | Chills (50.0% non-visceral, 85.7% visceral injection), Fever (40.0% non-visceral, 85.7% visceral injection), Fatigue (30.0% non-visceral, 35.7% visceral injection)[3] |
| ADU-S100 (MIW815) | NCT02675439 | Pyrexia (17%), Chills (15%), Injection-site pain (15%)[6] |
| MK-1454 | NCT03010176 | Pruritus (≥10%)[7] |
| BMS-986301 | NCT03956680 | Data not yet fully reported |
| GSK3745417 | NCT03843359 | Data not yet fully reported |
| SB 11285 | NCT04096638 | Data not yet fully reported |
Experimental Protocols
Preclinical Evaluation of E7766 in Syngeneic Mouse Models
Objective: To assess the anti-tumor efficacy and immunological memory of E7766 in immunocompetent mouse models.
Methodology:
-
Tumor Cell Implantation: CT26 colon carcinoma cells were implanted subcutaneously into the flank of BALB/c mice. For the bladder cancer model, MB49 cells were instilled intravesically.[1][2]
-
Treatment Administration: E7766 was administered via intratumoral injection for the CT26 model and intravesically for the bladder cancer model.[1][2]
-
Efficacy Assessment: Tumor growth was monitored by caliper measurements. Complete regression was defined as the disappearance of the tumor.[5]
-
Immunological Memory: Mice that achieved complete tumor regression were re-challenged with the same tumor cells to assess for the development of a memory immune response.[1]
-
Pharmacodynamic Analysis: Tumor and spleen tissues were harvested for analysis of immune cell infiltration (e.g., CD8+ T cells) by flow cytometry and immunohistochemistry. Cytokine levels in the serum and tumor microenvironment were measured by ELISA or multiplex assays.[2]
Phase I/Ib Clinical Trial of E7766 (NCT04144140)
Objective: To evaluate the safety, tolerability, and preliminary anti-tumor activity of intratumorally administered E7766 in patients with advanced solid tumors or lymphomas.[8]
Methodology:
-
Study Design: This was an open-label, multicenter, dose-escalation and dose-expansion study.[8][9]
-
Patient Population: Eligible patients had advanced, unresectable, or metastatic solid tumors or lymphomas for which standard therapy was no longer effective.[10]
-
Treatment: E7766 was administered by intratumoral injection on Days 1, 8, and 15 of a 21-day cycle.[10]
-
Safety Assessment: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).[11]
-
Efficacy Assessment: Tumor responses were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[10]
-
Pharmacodynamic Assessments: Paired tumor biopsies (from injected and non-injected lesions) and peripheral blood samples were collected to assess changes in immune cell populations, gene expression, and cytokine levels.[12]
Visualizations
Signaling Pathway of STING Agonists
Caption: STING pathway activation by E7766 leading to anti-tumor immunity.
General Experimental Workflow for a Phase I Intratumoral STING Agonist Trial
Caption: A generalized workflow for a Phase I clinical trial of an intratumoral STING agonist.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Unlocking the Potential of E7766: A Pan-Genotypic STING Agonist for Cancer Immunotherapy [synapse.patsnap.com]
- 3. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. targetedonc.com [targetedonc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. researchgate.net [researchgate.net]
- 12. Phase I dose-escalation and pharmacodynamic study of STING agonist E7766 in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of E7766 Diammonium Salt: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of E7766 diammonium salt, a potent STING (Stimulator of Interferon Genes) agonist used in immunological research. While specific degradation protocols for this compound are not publicly available, this document outlines a comprehensive disposal plan based on general principles for handling diammonium salts and hazardous chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EH&S) department for guidance specific to your location and facilities.[1] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Disposal activities should be conducted in a well-ventilated area, such as a chemical fume hood.
Incompatible Materials
To prevent hazardous reactions, ensure that this compound waste does not come into contact with the following classes of chemicals:
-
Strong Bases
-
Strong Oxidizing Agents
-
Strong Acids
Spill Management
In the event of a spill, prevent the powder or solution from entering drains or waterways. For solid spills, carefully sweep or vacuum the material into a clearly labeled, sealed container for hazardous waste. Avoid generating dust during cleanup.
Structured Disposal Protocol for this compound
The following step-by-step procedure provides a framework for the safe disposal of this compound.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety glasses, chemical-resistant gloves, lab coat | [1] |
| Work Area | Well-ventilated area (e.g., chemical fume hood) | [1] |
| Incompatible Substances | Strong bases, strong oxidizing agents, strong acids | [1] |
| Waste Container | Chemically compatible, leak-proof, with a secure lid | [1] |
| Waste Labeling | "Hazardous Waste," full chemical name, and associated hazards | [1][2][3][4][5] |
| Disposal Method | Do not dispose of via sewer, evaporation, or regular trash | [3][4] |
Experimental Protocol: Container Rinsing
The rinsing of emptied this compound containers is a critical step to ensure the removal of residual chemical.
-
Initial Rinse: After emptying the container, perform an initial rinse with a suitable solvent. The first rinseate is considered hazardous and must be collected.
-
Collection of Rinseate: Transfer the first rinseate into a designated hazardous waste container that is properly labeled.[3]
-
Subsequent Rinses: Perform at least two additional rinses. After the initial rinse has been collected as hazardous waste, subsequent rinses can typically be disposed of down the drain, but confirm this with your institution's EH&S guidelines.
-
Container Disposal: Once the container is thoroughly rinsed and dried, deface or remove the original label. Dispose of the container in accordance with institutional policies for glass or plastic recycling.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. It is not a substitute for institutional protocols and regulatory requirements. Always consult with your institution's Environmental Health and Safety department before disposing of any chemical waste.
References
Navigating the Safe Handling of E7766 Diammonium Salt: A Guide for Researchers
For Immediate Use: This document provides crucial safety and logistical information for laboratory professionals handling E7766 diammonium salt, a potent macrocycle-bridged STING (Stimulator of Interferon Genes) agonist. Given its potent biological activity and status as a research compound, a comprehensive understanding of handling and disposal is paramount to ensure personnel safety and environmental protection.
This compound is a research-grade compound with limited publicly available safety data. Therefore, it must be treated as a highly potent active pharmaceutical ingredient (HPAPI). The following guidelines are based on best practices for handling such compounds and are intended to supplement, not replace, a thorough risk assessment conducted by institutional safety personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion. The open handling of this compound powder is strictly prohibited.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Rationale |
| Respiratory | NIOSH-approved respirator with a P100 (or equivalent) particulate filter. A Powered Air-Purifying Respirator (PAPR) is recommended for procedures with a higher risk of aerosolization. | Protects against inhalation of fine powder, which is a primary exposure route. |
| Eye/Face | Chemical safety goggles and a full-face shield. | Provides a barrier against splashes when preparing solutions and protects mucous membranes. |
| Hand | Double-gloving with nitrile gloves. | The outer glove should be changed immediately upon contamination. This provides a robust barrier against skin absorption. |
| Body | Disposable, solid-front protective lab coat or coveralls with tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects against spills and prevents tracking of contaminants outside the work area. |
Operational Plan: From Receipt to Use
A structured workflow is essential to minimize the risk of exposure and contamination. All handling of this compound should be performed within a designated potent compound handling area.
Step 1: Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage within a fume hood or other ventilated enclosure.
-
Log: Record the arrival date, quantity, and assigned storage location in a chemical inventory log.
-
Store: Keep the compound in its original, tightly sealed container. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), away from moisture and light.[1]
Step 2: Preparation of Stock Solutions
-
Engineering Controls are Mandatory: All manipulations of the solid compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood, a ducted balance safety enclosure, or a glove box.
-
Weighing:
-
Tare a suitable container (e.g., a vial) on an analytical balance within the enclosure.
-
Carefully transfer the required amount of this compound to the tared container using a micro-spatula. Avoid creating dust.
-
Close the primary container immediately.
-
-
Solubilization:
-
Add the desired solvent to the container with the weighed compound. According to supplier information, this compound is soluble in water at 45 mg/mL (with sonication) and DMSO at 10 mM.[1][2]
-
Cap the container securely and mix by vortexing or sonication until fully dissolved.
-
If using water as the solvent for a working solution, it is recommended to sterilize it by passing it through a 0.22 µm filter before use.[1]
-
Table 2: Solubility Data
| Solvent | Concentration | Notes |
| Water | 45 mg/mL (57.64 mM) | Requires sonication.[1] |
| DMSO | 10 mM | - |
Step 3: Experimental Use
-
Labeling: Clearly label all vessels containing this compound with the compound name, concentration, solvent, and date of preparation.
-
Handling Solutions: While solutions are generally less hazardous than powders, appropriate PPE (lab coat, gloves, and eye protection) must still be worn.
-
Transport: When moving solutions outside of the primary containment area (e.g., to an incubator), use sealed, secondary containers.
Disposal Plan: Managing Contaminated Materials and Waste
Proper disposal is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound is considered hazardous chemical waste.
Step 1: Decontamination
-
Surfaces: All surfaces and equipment that come into contact with the compound should be decontaminated. A validated cleaning procedure should be developed. This may involve an initial wipe with a solvent known to dissolve the compound, followed by a cleaning agent (e.g., a detergent solution).
-
Spills: In case of a spill, evacuate the area and prevent others from entering. Wearing the full PPE described in Table 1, cover the spill with an absorbent material. For small spills, carefully collect the absorbent material and place it in a sealed container for hazardous waste disposal. Decontaminate the area as described above.
Step 2: Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, wipes, weigh boats, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Unused solutions of this compound should be collected in a labeled, sealed hazardous waste container.
-
Aqueous waste streams may be treated with activated carbon to adsorb the compound before collection. Studies have shown that activated carbon can effectively adsorb and retain pharmaceutical compounds.[3][4]
-
Alternatively, chemical deactivation through oxidation (e.g., using potassium permanganate) may be a viable option, but this must be validated for E7766.
-
Step 3: Final Disposal
-
Incineration: The preferred method for the final disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company.[5] This ensures the complete destruction of the active compound.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures, as regulations can vary.
Workflow and Safety Diagram
Caption: Workflow for handling E7766 from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
